molecular formula C14H10O5 B1425159 4-(3,5-Dicarboxyphenyl)phenol CAS No. 1261889-89-7

4-(3,5-Dicarboxyphenyl)phenol

Cat. No.: B1425159
CAS No.: 1261889-89-7
M. Wt: 258.23 g/mol
InChI Key: PUEJCTNHESKEDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Dicarboxyphenyl)phenol is a useful research compound. Its molecular formula is C14H10O5 and its molecular weight is 258.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-hydroxyphenyl)benzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c15-12-3-1-8(2-4-12)9-5-10(13(16)17)7-11(6-9)14(18)19/h1-7,15H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEJCTNHESKEDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683616
Record name 4'-Hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261889-89-7
Record name 4'-Hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

characterization of 4-(3,5-Dicarboxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-(3,5-Dicarboxyphenyl)phenol

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1261889-89-7), a versatile trifunctional organic building block. The document outlines a robust synthetic protocol leveraging palladium-catalyzed Suzuki-Miyaura cross-coupling. It further details a multi-technique approach for the structural elucidation and characterization of the molecule, including predicted data and interpretation rationale for Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers in materials science, polymer chemistry, and drug development who require a foundational understanding of this compound for its application as a linker in Metal-Organic Frameworks (MOFs), a monomer in high-performance polymers, or an intermediate in pharmaceutical synthesis.

Introduction: The Utility of a Trifunctional Linker

This compound is a biphenyl derivative featuring a unique combination of functional groups: a phenolic hydroxyl group and two carboxylic acid moieties arranged in a meta-configuration on the adjacent phenyl ring.[1] This trifunctional nature—offering sites for hydrogen bonding, metal coordination, and polymerization—makes it a highly valuable building block.[1]

  • For the Materials Scientist: The two carboxylic acid groups serve as robust coordination sites for metal ions, enabling the construction of porous, three-dimensional Metal-Organic Frameworks (MOFs) for applications in gas storage and separation.[1]

  • For the Polymer Chemist: The compound can act as a monomer for creating advanced condensation polymers such as polyesters and polyamides, where the hydroxyl and carboxyl groups provide reactive sites for esterification or amidation, respectively.[1]

This guide provides the fundamental knowledge required to synthesize and definitively characterize this molecule, ensuring its purity and structural integrity prior to its use in downstream applications.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The creation of the C-C bond forming the biphenyl core is efficiently achieved via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of its reagents.[2][3][4][5] The proposed reaction couples a boronic acid derivative with an aryl halide.

The logical disconnection for this compound suggests two primary starting materials: (4-hydroxyphenyl)boronic acid and dimethyl 5-bromoisophthalate. The ester form of the isophthalate is used to prevent undesirable side reactions involving the acidic carboxylic acid protons under the basic conditions of the coupling reaction. A final hydrolysis step is required to yield the target dicarboxylic acid.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A Dimethyl 5-bromoisophthalate Intermediate Ester Intermediate (Dimethyl 5-(4-hydroxyphenyl)isophthalate) A->Intermediate Suzuki Coupling B (4-hydroxyphenyl)boronic acid B->Intermediate Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Intermediate Base Base (e.g., K₂CO₃) Base->Intermediate Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Intermediate Final Final Product This compound Intermediate->Final Saponification Hydrolysis Base Hydrolysis (e.g., NaOH) then Acidification (e.g., HCl) Hydrolysis->Final

Caption: Proposed Suzuki-Miyaura coupling workflow.

Experimental Protocol: Synthesis
  • Coupling Reaction: To an oven-dried flask under an inert atmosphere (e.g., Argon), add dimethyl 5-bromoisophthalate (1.0 eq.), (4-hydroxyphenyl)boronic acid (1.1 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base like potassium carbonate (3.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heating: Heat the reaction mixture (e.g., to 80-90 °C) and monitor its progress using Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester intermediate.

  • Purification: Purify the intermediate via flash column chromatography.

  • Hydrolysis (Saponification): Dissolve the purified ester intermediate in a solvent like THF/methanol, and add an aqueous solution of sodium hydroxide (excess, e.g., 3-4 eq.).

  • Heating: Heat the mixture (e.g., to 60 °C) until the reaction is complete (monitored by TLC).

  • Acidification: Cool the solution in an ice bath and acidify with concentrated HCl until a precipitate forms and the pH is ~1-2.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum to yield this compound as a white to off-white solid.[1][6]

Physicochemical Properties

The molecule's structure dictates its physical and chemical properties.

PropertyExpected Value / ObservationRationale & References
Appearance White to light yellow crystalline solid.Analogous biphenyl carboxylic acids are typically white to off-white solids.[6]
Molecular Formula C₁₄H₁₀O₅Based on atomic composition.[1]
Molecular Weight 258.23 g/mol Sum of atomic weights.[1]
Melting Point >300 °C (decomposes)The extensive intermolecular hydrogen bonding from both carboxylic acid and phenol groups, similar to biphenyl-4,4'-dicarboxylic acid, results in a high melting point.[7][8][9]
Solubility Sparingly soluble in water; soluble in polar aprotic solvents (DMSO, DMF, THF).The polar functional groups allow for some water solubility, but the large hydrophobic biphenyl core limits it. Good solubility in polar organic solvents is expected.[1]
Acidity (pKa) Carboxylic Acid H: ~3-5Phenolic H: ~9-10The carboxylic acid protons are significantly more acidic than the phenolic proton.[1]

Spectroscopic Characterization: A Predictive Analysis

Structural confirmation relies on a combination of spectroscopic techniques. The following sections describe the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in the molecule. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's solubility and its ability to allow observation of exchangeable protons (from -OH and -COOH).

G label_a Hₐ label_b Hₑ label_c Hₐ label_d Hₑ label_f Hₒ label_g Hₘ label_h Hₘ label_i Hₒ

Caption: Proton labeling for NMR prediction.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Labeled Proton Predicted Shift (δ, ppm) Multiplicity Integration Rationale
HCOOH (x2) ~13.2 Broad Singlet 2H Highly deshielded acidic protons of the carboxylic acids.
HOH (Phenol) ~9.8 Broad Singlet 1H Acidic proton of the phenol group, deshielded.
Ha (x2) ~8.4 Doublet (d) 2H Aromatic protons ortho to two electron-withdrawing carboxyl groups, highly deshielded.
Hb ~8.2 Triplet (t) 1H Aromatic proton para to the biphenyl linkage and meta to two carboxyl groups.
Ho (x2) ~7.7 Doublet (d) 2H Aromatic protons ortho to the biphenyl linkage on the phenol ring.

| Hm (x2) | ~7.0 | Doublet (d) | 2H | Aromatic protons meta to the biphenyl linkage (ortho to the hydroxyl group) on the phenol ring. |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon Environment Predicted Shift (δ, ppm) Rationale
C =O (Carboxyl) ~167 Standard chemical shift for carboxylic acid carbons.
C -OH (Phenol) ~158 Aromatic carbon attached to the electron-donating hydroxyl group, shifted downfield.
C (Biphenyl linkage) ~142, ~130 Quaternary carbons at the biphenyl linkage, with shifts influenced by attached groups.
C -COOH (Carboxyl-bearing) ~132 Aromatic carbons directly attached to the electron-withdrawing carboxyl groups.

| Aromatic C -H | ~116 - ~131 | Range for various protonated aromatic carbons, influenced by their position relative to the functional groups. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Expected Appearance Rationale & References
3300 - 2500 O-H Stretch (Carboxylic Acid) Very broad, strong The characteristic, extremely broad absorption is due to strong intermolecular hydrogen bonding between carboxylic acid dimers.[10]
3550 - 3200 O-H Stretch (Phenol) Broad, strong Broad peak resulting from hydrogen bonding, typically appearing within the broad carboxylic acid O-H stretch.[11][12]
~1710 C=O Stretch (Carboxylic Acid) Strong, sharp Strong absorption characteristic of the carbonyl group in a conjugated carboxylic acid.[10]
~1600, ~1450 C=C Stretch (Aromatic) Medium to strong, sharp Multiple peaks are expected, corresponding to the stretching of the carbon-carbon bonds within the two aromatic rings.[11][12]

| ~1220 | C-O Stretch (Phenol) | Strong | Distinguishes phenols from aliphatic alcohols.[11] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight. Electrospray Ionization (ESI) in negative ion mode is the preferred method due to the presence of acidic protons.

Predicted Mass Spectrum Data (ESI-)

m/z Value Ion Rationale
257.04 [M-H]⁻ The most abundant ion, representing the parent molecule after the loss of a single, most acidic proton (from a COOH group). The calculated exact mass is 258.05 Da.[13]

| 213.05 | [M-H-CO₂]⁻ | A potential fragment resulting from the loss of carbon dioxide (44 Da) from the deprotonated molecular ion. |

Potential Applications

The unique trifunctional structure of this compound makes it a prime candidate for several advanced applications:

  • Metal-Organic Frameworks (MOFs): The dicarboxylate moiety can coordinate with various metal centers to form porous frameworks with potential uses in catalysis, gas separation, and storage.[1]

  • High-Performance Polymers: It can serve as a specialty monomer to introduce rigidity and functionality into polyesters, polyamides, and other condensation polymers, enhancing their thermal stability and mechanical properties.[1][7]

  • Pharmaceutical Intermediates: The biphenyl scaffold is a common motif in medicinal chemistry.[2] This molecule could serve as a starting point for the synthesis of complex drug candidates.

Conclusion

This compound is a high-value organic compound whose synthesis and characterization are readily achievable through standard laboratory techniques. The proposed Suzuki-Miyaura coupling provides an efficient route to the core biphenyl structure. Subsequent characterization by NMR, IR, and MS should yield a distinct pattern of signals corresponding to its key functional groups. The predictive data and protocols outlined in this guide offer a solid framework for any researcher aiming to synthesize, verify, and utilize this versatile molecule in their scientific endeavors.

References

An In-depth Technical Guide to 4-(3,5-Dicarboxyphenyl)phenol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-(3,5-dicarboxyphenyl)phenol, a versatile organic building block. With the CAS Number 1261889-89-7 , this molecule is of significant interest to researchers in materials science and medicinal chemistry.[1][2] This document delves into its synthesis via modern cross-coupling techniques, details its physicochemical properties, outlines rigorous characterization and purification protocols, and explores its current and potential applications, particularly in the development of advanced materials.

Molecular Structure and Physicochemical Properties

This compound, also known as 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid, possesses a rigid biphenyl core.[1][3] This structure is functionalized with a hydroxyl (-OH) group on one phenyl ring and two carboxylic acid (-COOH) groups on the other, positioned at the 3 and 5 locations.[1] This unique arrangement of functional groups imparts a combination of properties that make it a valuable synthon.

The molecule's key characteristics are summarized in the table below:

PropertyValue/DescriptionSource(s)
CAS Number 12618889-89-7[1][2]
Molecular Formula C₁₄H₁₀O₅[1]
Molecular Weight 258.23 g/mol [1]
Appearance White to yellow solid at room temperature.[1]
Solubility Good solubility in polar organic solvents such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF).[1][1]
Acidity Contains two carboxylic acid groups (typical pKa 3-5) and one phenolic hydroxyl group (typical pKa 9-10).[1][1]

The presence of both hydrogen bond donors (-OH, -COOH) and acceptors (=O) suggests strong intermolecular interactions, contributing to its solid state at room temperature. The dicarboxylic acid moiety provides two coordination sites, making it an excellent candidate for constructing coordination polymers and metal-organic frameworks (MOFs).[1][4]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction offers high yields and tolerance to a wide range of functional groups.[5][6][7] The general strategy involves coupling a boronic acid derivative of one phenyl ring with a halogenated derivative of the other.

A plausible and efficient synthetic route is the coupling of 4-hydroxyphenylboronic acid with dimethyl 5-bromoisophthalate, followed by the hydrolysis of the ester groups.

Experimental Protocol: Synthesis and Purification

Part A: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried round-bottom flask, add dimethyl 5-bromoisophthalate (1.0 eq.), 4-hydroxyphenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

  • Solvent and Base Addition: Add a 3:1 mixture of toluene and ethanol to the flask, followed by an aqueous solution of a base, such as 2M sodium carbonate (3.0 eq.).

  • Reaction Execution: The mixture is degassed with argon or nitrogen and then heated to reflux (approximately 80-90 °C) for 12-24 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Part B: Ester Hydrolysis

  • Reaction Setup: The crude product from Part A is dissolved in a mixture of tetrahydrofuran (THF) and methanol.

  • Base Addition: An excess of aqueous sodium hydroxide (e.g., 2M NaOH) is added to the solution.

  • Reaction Execution: The mixture is stirred at room temperature or gently heated (e.g., 50 °C) for 4-8 hours until the hydrolysis is complete (monitored by TLC).

  • Work-up and Purification: The organic solvents are removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified with dilute hydrochloric acid (e.g., 2M HCl) until a precipitate forms. The solid precipitate is collected by filtration, washed thoroughly with cold water to remove inorganic salts, and then dried under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis_Workflow cluster_coupling Part A: Suzuki-Miyaura Coupling cluster_hydrolysis Part B: Ester Hydrolysis & Purification start_A Reactants: - Dimethyl 5-bromoisophthalate - 4-Hydroxyphenylboronic acid - Pd(PPh3)4 reflux Reflux in Toluene/Ethanol with Na2CO3 (aq) start_A->reflux workup_A Aqueous Work-up & Solvent Removal reflux->workup_A intermediate Crude Dimethyl Ester Intermediate workup_A->intermediate start_B Dissolve in THF/Methanol intermediate->start_B hydrolysis Add NaOH (aq) Stir at RT/50°C start_B->hydrolysis workup_B Acidification with HCl (aq) Precipitation hydrolysis->workup_B purification Filtration, Washing & Recrystallization workup_B->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups.

  • Aromatic Protons (δ 7.0-8.5 ppm): The protons on the two phenyl rings will appear in this region. The substitution pattern will lead to characteristic splitting patterns (doublets, triplets, and singlets).

  • Phenolic -OH Proton (δ 9-11 ppm): This proton typically appears as a broad singlet and its chemical shift can be concentration and solvent dependent.

  • Carboxylic Acid -COOH Protons (δ 12-14 ppm): These protons are highly deshielded and appear as a broad singlet at a very downfield chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments.

  • Aromatic Carbons (δ 115-160 ppm): The twelve carbons of the biphenyl core will resonate in this region. The carbons attached to the oxygen and carboxylic acid groups will be the most deshielded.

  • Carboxylic Acid Carbons (δ 165-185 ppm): The carbonyl carbons of the two carboxylic acid groups will appear in this downfield region.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

  • O-H Stretching (Phenol): A broad absorption band is expected in the region of 3200-3600 cm⁻¹.[8][9]

  • O-H Stretching (Carboxylic Acid): A very broad band is anticipated from 2500-3300 cm⁻¹, often overlapping with the C-H stretching region.[10]

  • C-H Stretching (Aromatic): A sharp absorption band is expected just above 3000 cm⁻¹.

  • C=O Stretching (Carboxylic Acid): A strong, sharp absorption band will be present in the region of 1680-1725 cm⁻¹.[10]

  • C=C Stretching (Aromatic): Several medium to sharp bands will appear in the 1450-1600 cm⁻¹ region.

Spectral_Analysis cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy H_NMR ¹H NMR (Proton Environments) Aromatic_H Aromatic H (7.0-8.5 ppm) H_NMR->Aromatic_H Phenolic_OH Phenolic OH (9-11 ppm) H_NMR->Phenolic_OH Carboxylic_COOH Carboxylic COOH (12-14 ppm) H_NMR->Carboxylic_COOH C_NMR ¹³C NMR (Carbon Environments) Aromatic_C Aromatic C (115-160 ppm) C_NMR->Aromatic_C Carboxylic_C Carboxylic C (165-185 ppm) C_NMR->Carboxylic_C IR_Spec IR Spectrum (Functional Groups) OH_Phenol O-H (Phenol) ~3400 cm⁻¹ (broad) IR_Spec->OH_Phenol OH_Acid O-H (Acid) ~3000 cm⁻¹ (very broad) IR_Spec->OH_Acid CO_Acid C=O (Acid) ~1700 cm⁻¹ (strong, sharp) IR_Spec->CO_Acid CC_Aromatic C=C (Aromatic) ~1450-1600 cm⁻¹ IR_Spec->CC_Aromatic Molecule This compound Molecule->H_NMR Molecule->C_NMR Molecule->IR_Spec

Caption: A logical workflow for the spectroscopic analysis of the title compound.

Applications in Research and Development

Metal-Organic Frameworks (MOFs)

The primary application of this compound is as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[1][4] The dicarboxylic acid groups can coordinate with metal ions to form robust, porous, three-dimensional structures.[1] The presence of the phenolic hydroxyl group offers a site for post-synthetic modification, allowing for the tuning of the MOF's properties, such as its hydrophilicity, or for the attachment of other functional molecules. These MOFs have potential applications in gas storage and separation technologies.[1]

Drug Development and Medicinal Chemistry

While direct applications of this compound as a therapeutic agent are not widely reported, its structural motifs are of interest in drug design. Phenolic compounds are a large class of natural and synthetic molecules with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[11][12]

Furthermore, MOFs constructed from linkers like this compound are being explored as advanced drug delivery systems. The porous nature of these materials allows for the encapsulation of drug molecules, which can then be released in a controlled manner. The ability to functionalize the phenolic group could be leveraged to attach targeting moieties, enabling the specific delivery of therapeutic payloads to diseased cells.

Conclusion

This compound is a highly functionalized biphenyl derivative with significant potential as a building block in materials science and medicinal chemistry. Its synthesis is readily achievable through established methods like the Suzuki-Miyaura cross-coupling reaction. The presence of multiple, distinct functional groups provides a rich platform for creating complex supramolecular structures, such as MOFs, and offers opportunities for further chemical modification. As research into advanced materials and targeted drug delivery continues to grow, the utility of versatile linkers like this compound is set to expand.

References

solubility and acidity of 4-(3,5-Dicarboxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Physicochemical Properties of 4-(3,5-Dicarboxyphenyl)phenol

Foreword: A Molecule of Trifunctional Significance

In the landscape of advanced materials and pharmaceutical sciences, molecules that offer a confluence of distinct functional groups are of paramount importance. This compound, also known as 5-(4-hydroxyphenyl)isophthalic acid, represents such a molecule. Its structure, featuring a biphenyl core functionalized with two carboxylic acid groups and a phenolic hydroxyl group, provides a versatile platform for innovation.[1] This trifunctionality makes it a prime candidate as a monomer for specialized polymers and as a linker in the construction of Metal-Organic Frameworks (MOFs).[1] However, to harness its full potential, a foundational understanding of its behavior in aqueous media is not merely beneficial—it is essential. This guide provides a rigorous, experimentally grounded exploration of two of its most critical physicochemical parameters: aqueous solubility and acidity.

Section 1: Theoretical Foundation

The chemical personality of this compound in solution is dictated by the interplay of its acidic functional groups with the surrounding solvent, a behavior that is exquisitely sensitive to pH.

The Nature of Aqueous Solubility

The solubility of this compound is a tale of two opposing forces: the inherent stability of its crystal lattice versus the favorable energy of solvation. The three polar, hydrogen-bonding functional groups (-COOH x2, -OH) can form strong intermolecular hydrogen bonds in the solid state, creating a stable crystal structure that resists dissolution.

However, these same groups are the key to its solubility in water. The defining characteristic is its profound pH-dependent solubility profile.[1]

  • At Low pH (pH < 2): The molecule is fully protonated and electrically neutral. Its solubility is at its minimum, governed primarily by the polarity of the overall neutral structure.

  • At Mid-Range pH (pH 3-8): As the pH increases, the highly acidic carboxylic acid groups begin to deprotonate, forming anionic carboxylate groups (-COO⁻). This introduction of charge dramatically increases the molecule's polarity and its ability to form strong ion-dipole interactions with water, leading to a steep rise in solubility.[2]

  • At High pH (pH > 9): With a further increase in pH, the less acidic phenolic hydroxyl group deprotonates to form a phenolate anion (-O⁻). At this stage, the molecule exists as a tri-anion, rendering it highly soluble in aqueous media.

This pH-responsive behavior is a critical design parameter for applications ranging from controlled drug release systems to pH-mediated polymerization processes.

The Landscape of Acidity (pKa)

As a polyprotic acid, this compound has three distinct acid dissociation constants (pKa values), each corresponding to the deprotonation of one of its acidic functional groups.[3]

  • pKa₁ (First Carboxylic Acid): This will be the lowest pKa value, corresponding to the most acidic proton. Aromatic carboxylic acids typically exhibit pKa values in the range of 3-5.[1]

  • pKa₂ (Second Carboxylic Acid): The second carboxylic proton is less acidic than the first. After the first deprotonation, the molecule carries a negative charge, making the removal of a second proton electrostatically less favorable. Therefore, pKa₂ will be higher than pKa₁.

  • pKa₃ (Phenolic Hydroxyl): The phenolic proton is the least acidic. Phenols typically have pKa values in the 9-10 range.[1][4] The presence of the electron-withdrawing dicarboxyphenyl ring system is expected to slightly increase the acidity of this phenol (lower the pKa) compared to unsubstituted phenol (pKa ≈ 9.95).[4][5]

A precise determination of these three pKa values is fundamental to predicting the molecule's charge state, and thus its solubility and interaction profile, at any given pH.

Section 2: Experimental Design & Protocols

The following protocols are presented as robust, self-validating systems for the accurate determination of solubility and acidity. The causality behind key steps is explained to ensure methodological integrity.

Protocol for pH-Dependent Solubility Determination

The equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility. Its deliberate pace ensures that a true equilibrium is reached, providing data of the highest reliability.

Methodology:

  • Buffer System Preparation: Prepare a series of well-characterized aqueous buffers covering the pH range of interest (e.g., pH 2, 4, 6, 7.4, 9, 11). Causality: Using buffers ensures the pH remains constant throughout the experiment, isolating it as the independent variable.

  • Sample Supersaturation: Add an excess amount of solid this compound to a known volume of each buffer in separate, sealed vials. Causality: Starting with an excess of solid is critical to ensure that the final solution is saturated, representing the true equilibrium solubility limit.

  • Equilibration: Place the vials in a thermostatically controlled shaker bath (e.g., 25°C or 37°C) and agitate for a defined period (typically 24-48 hours). Causality: Continuous agitation and constant temperature ensure that the system reaches thermodynamic equilibrium between the dissolved and undissolved states.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand, or centrifuge them at high speed (e.g., >10,000 g for 15 minutes). Causality: This step is crucial for cleanly separating the saturated supernatant from the excess solid, preventing contamination of the sample for analysis.

  • Aliquoting and Dilution: Carefully withdraw a precise volume of the clear supernatant. Immediately perform an accurate, recorded dilution into a suitable solvent to prevent precipitation upon storage or temperature change.

  • Quantification: Analyze the concentration of the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared from known standards.

  • Data Analysis: Back-calculate the original concentration in the supernatant using the dilution factor. Plot the solubility (often on a log scale) versus the measured final pH of each buffer solution.

Experimental Workflow Visualization:

Caption: Shake-Flask Method for pH-Dependent Solubility.

Anticipated Data Summary:

pHExpected Solubility (Qualitative)Predominant Ionic Species
2.0Very LowNeutral (Fully Protonated)
4.5ModerateMono-anionic & Di-anionic (Carboxylates)
7.4HighDi-anionic (Carboxylates)
11.0Very HighTri-anionic (Carboxylates and Phenolate)
Protocol for Acidity (pKa) Determination

For a molecule with multiple, potentially overlapping pKa values and a strong UV chromophore, a multi-wavelength spectrophotometric titration offers superior resolution and accuracy compared to traditional potentiometric methods.[6]

Methodology:

  • Solution Preparation: Prepare a solution of the compound in water (with a minimal amount of co-solvent like DMSO if necessary for the initial dissolution) at a concentration suitable for UV-Vis spectroscopy (e.g., 50-100 µM).

  • Instrument Setup: Use a UV-Vis spectrophotometer coupled with a calibrated pH probe and an automated titrator. Set the instrument to scan a relevant wavelength range (e.g., 220-400 nm).

  • Acidic Titration Leg: Start the experiment by titrating the sample solution with a standardized acid (e.g., 0.1 M HCl) to a low starting pH (e.g., pH 2). Causality: This ensures the molecule begins in a single, fully protonated state, providing a clean spectral baseline for that species.

  • Basic Titration Leg: Titrate the acidified solution with a standardized, carbonate-free strong base (e.g., 0.1 M NaOH), adding small, precise increments. After each increment, allow the pH to stabilize, then record both the pH and the full UV-Vis spectrum. Continue until a high pH is reached (e.g., pH 12). Causality: This process systematically converts the molecule through its various protonation states. Recording the full spectrum at each pH point captures the unique absorbance signature of each species.

  • Data Processing: The collected data consists of a series of spectra at dozens of different pH values. This dataset is then analyzed using specialized software.

  • pKa Calculation: The software employs target factor analysis and non-linear regression to deconvolve the spectra of the individual ionic species and fit the absorbance vs. pH data to the Henderson-Hasselbalch equation for a polyprotic system.[7][8] Causality: Analyzing the entire spectral dataset simultaneously allows for the accurate determination of pKa values, even when the transitions are close together and their corresponding spectra overlap.

Logical Relationship Diagram:

pKa_Logic Data_Acquisition Spectrophotometric Titration (pH 2 -> 12) Raw_Data Dataset: Absorbance vs. Wavelength vs. pH Data_Acquisition->Raw_Data Analysis Multi-Wavelength Factor Analysis Raw_Data->Analysis Result Calculated pKa₁, pKa₂, pKa₃ Analysis->Result

Caption: Data Flow for Multi-Wavelength pKa Determination.

Anticipated Data Summary:

ParameterPredicted ValueAssignmentJustification
pKa₁ ~3.5 - 4.0Carboxylic Acid 1Typical range for an aromatic carboxylic acid.[1]
pKa₂ ~4.5 - 5.0Carboxylic Acid 2Higher than pKa₁ due to electrostatic repulsion from the first carboxylate.
pKa₃ ~9.0 - 9.8Phenolic HydroxylSlightly more acidic than phenol (pKa ~9.95) due to electron-withdrawing effects.[1][4]

Section 3: Implications for Research and Development

The experimentally determined solubility and acidity profiles of this compound are not mere data points; they are actionable intelligence for the scientist and developer.

  • For the Materials Scientist: Knowledge of the pKa values allows for precise pH control during the synthesis of MOFs or condensation polymers, influencing reaction kinetics and final material properties.[1] The pH-solubility curve informs the selection of solvents and purification strategies.

  • For the Drug Development Professional: The solubility profile is a direct indicator of potential bioavailability and dictates formulation strategy. A compound with low solubility at gastric pH (~2) but high solubility at intestinal pH (~7.4) may be suitable for oral administration. The pKa values are critical for predicting drug-target interactions, which are often governed by the charge state of the molecule at physiological pH.

By applying the rigorous protocols outlined herein, researchers can build a reliable, in-depth understanding of this versatile molecule, paving the way for its successful application in next-generation technologies.

References

An In-Depth Technical Guide to 4-(3,5-Dicarboxyphenyl)phenol: A Versatile Building Block for Materials Science and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(3,5-Dicarboxyphenyl)phenol, a molecule of significant interest in advanced materials and pharmaceutical research. We will delve into its chemical architecture, physicochemical properties, synthesis, and characterization, with a particular focus on its applications as a versatile building block. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique attributes of this compound.

Introduction: The Strategic Importance of a Bifunctional Linker

This compound, also known by its IUPAC name 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid, is a bifunctional organic compound that possesses a unique combination of a phenol group and two carboxylic acid moieties arranged on a rigid biphenyl scaffold. This distinct molecular architecture makes it a highly valuable component in the rational design of complex supramolecular structures and functional materials.

The phenolic hydroxyl group offers a site for further chemical modification, such as etherification or esterification, which is particularly relevant in the design of prodrugs and other bioactive molecules.[1] Concurrently, the two carboxylic acid groups provide robust coordination sites for metal ions, making this compound an excellent candidate for the construction of porous crystalline materials like metal-organic frameworks (MOFs).[2][3] The rigidity of the biphenyl backbone ensures a well-defined spatial orientation of these functional groups, a critical factor in the predictable assembly of ordered materials.

Molecular Structure and Physicochemical Properties

The structural and electronic properties of this compound are central to its utility. A thorough understanding of these characteristics is essential for its effective application.

Chemical Identity
PropertyValueSource(s)
IUPAC Name 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid[3]
CAS Number 1261889-89-7[3]
Molecular Formula C₁₄H₁₀O₅[3]
Molecular Weight 258.23 g/mol [3]
SMILES O=C(O)c1cc(cc(c1)c2ccc(O)cc2)C(=O)O[3]
Physicochemical Characteristics

This compound typically presents as a white to off-white or pale yellow crystalline solid.[3] Its solubility profile is dictated by the presence of both polar (carboxylic acids, phenol) and nonpolar (biphenyl) regions. It is expected to have limited solubility in water but good solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF).[3]

The molecule possesses three acidic protons: two from the carboxylic acid groups (pKa typically in the range of 3-5) and one from the phenolic hydroxyl group (pKa typically around 9-10).[3] This allows for its participation in a range of acid-base reactions and contributes to its ability to coordinate with metal cations.

Synthesis and Characterization: A Protocol for Purity and Confirmation

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely recognized for its high yields and tolerance of various functional groups, making it ideal for constructing biphenyl systems.[4]

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The logical disconnection for the synthesis of this compound points to two key precursors: a halogenated derivative of isophthalic acid and a boronic acid derivative of phenol. A plausible and efficient route involves the coupling of dimethyl 5-bromoisophthalate with 4-hydroxyphenylboronic acid, followed by hydrolysis of the ester groups.

Synthetic_Pathway cluster_reactants Starting Materials cluster_reaction1 Suzuki-Miyaura Coupling cluster_intermediate Intermediate cluster_reaction2 Hydrolysis cluster_product Final Product Dimethyl_5-bromoisophthalate Dimethyl 5-bromoisophthalate Coupling Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90 °C Dimethyl_5-bromoisophthalate->Coupling 4-Hydroxyphenylboronic_acid 4-Hydroxyphenylboronic acid 4-Hydroxyphenylboronic_acid->Coupling Ester_Intermediate Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate Coupling->Ester_Intermediate Hydrolysis 1. NaOH, H₂O/MeOH, Reflux 2. HCl (aq) Ester_Intermediate->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Proposed synthetic route for this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol

Step 1: Suzuki-Miyaura Cross-Coupling

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add dimethyl 5-bromoisophthalate (1.0 eq.), 4-hydroxyphenylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq.) as the catalyst.

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester intermediate.

Step 2: Saponification (Ester Hydrolysis)

  • Dissolve the crude dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (e.g., 4-5 eq.) and reflux the mixture for 4-6 hours.

  • After cooling, remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of approximately 1-2 with concentrated hydrochloric acid, which will precipitate the dicarboxylic acid product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to obtain pure this compound.

Structural Characterization

Confirmation of the chemical structure and purity of the synthesized this compound is crucial. The following spectroscopic techniques are recommended:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the dicarboxy-substituted ring will likely appear as a singlet and a doublet, while the protons on the phenol-substituted ring will appear as two doublets, characteristic of a para-substituted system. The phenolic and carboxylic acid protons will appear as broad singlets at lower fields.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of 14 distinct carbon environments, including the two carboxylic acid carbons (typically ~165-175 ppm), the carbon bearing the hydroxyl group (~155-160 ppm), and the aromatic carbons.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad O-H stretching band for the carboxylic acid groups (typically 2500-3300 cm⁻¹), a sharp O-H stretch for the phenolic group (~3200-3500 cm⁻¹), a strong C=O stretching vibration for the carboxylic acids (~1700 cm⁻¹), and characteristic C=C stretching bands for the aromatic rings (~1400-1600 cm⁻¹).[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

Applications in Materials Science and Drug Development

The unique structural features of this compound make it a versatile building block in several advanced applications.

Metal-Organic Frameworks (MOFs)

The dicarboxylate functionality of this compound makes it an excellent organic linker for the synthesis of MOFs.[3] These crystalline materials are constructed from metal ions or clusters connected by organic ligands, resulting in highly porous structures with extensive internal surface areas.

Solvothermal Synthesis of a Zinc-based MOF:

A representative procedure for the synthesis of a MOF using this compound (referred to as H₂BDA in some literature) involves a solvothermal reaction.[2]

  • A mixture of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) and this compound is dissolved in a high-boiling point solvent such as DMF.

  • The solution is sealed in a Teflon-lined stainless steel autoclave.

  • The autoclave is heated to a specific temperature (e.g., 100-150 °C) for a period of 24-72 hours.

  • During this time, the metal ions and organic linkers self-assemble into the crystalline MOF structure.

  • After cooling to room temperature, the crystalline product is collected by filtration, washed with fresh solvent, and dried.

The resulting MOFs can be utilized in gas storage and separation, catalysis, and as sensing materials.[2]

MOF_Synthesis Reactants This compound + Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Process Solvothermal Reaction (Heating in Autoclave) Reactants->Process Solvent High-boiling Solvent (e.g., DMF) Solvent->Process Product Crystalline Metal-Organic Framework (MOF) Process->Product Applications Gas Storage & Separation Catalysis Sensing Product->Applications

Caption: Workflow for the solvothermal synthesis of a Metal-Organic Framework.

High-Performance Polymers

The rigid biphenyl structure and the presence of reactive functional groups make this compound a valuable monomer in the synthesis of high-performance polymers such as polyesters and polyamides.[3] These polymers can exhibit enhanced thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in the aerospace, automotive, and electronics industries.

Potential in Drug Development

The phenolic and dicarboxylic acid functionalities of this molecule open up several avenues for its application in drug development.

  • Scaffold for Bioactive Molecules: The biphenyl scaffold is a common motif in many pharmaceuticals. The hydroxyl and carboxylic acid groups on this compound can be further functionalized to create a library of derivatives for screening against various biological targets. For instance, related hydroxylated biphenyl compounds have demonstrated promising anticancer activity.[7][8]

  • Linker in Prodrug Design: The phenolic hydroxyl group can be used to attach a drug molecule via an ester or ether linkage.[1] This linkage can be designed to be cleaved under specific physiological conditions (e.g., by enzymes or at a particular pH), releasing the active drug at the target site. This prodrug approach can improve the drug's solubility, stability, and pharmacokinetic profile.

  • Component of Drug Delivery Systems: As a linker, this compound can be incorporated into larger drug delivery systems, such as nanoparticles or polymers.[9] The dicarboxylic acid groups can be used to conjugate the linker to the delivery vehicle, while the phenol group can be used to attach the therapeutic agent.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a highly versatile and valuable chemical entity with significant potential in both materials science and drug development. Its well-defined structure, featuring a rigid biphenyl core with strategically placed phenol and dicarboxylic acid functional groups, allows for the rational design and synthesis of advanced materials and complex molecules. From the construction of highly porous metal-organic frameworks to its potential as a scaffold and linker in novel therapeutics, this compound offers a broad platform for innovation. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to explore and exploit the full potential of this remarkable building block.

References

An In-Depth Technical Guide to 4-(3,5-Dicarboxyphenyl)phenol: Synthesis, Properties, and Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifunctional Building Block for Advanced Materials

4-(3,5-Dicarboxyphenyl)phenol is a unique trifunctional organic compound characterized by a biphenyl backbone with a hydroxyl group on one phenyl ring and two carboxylic acid groups at the meta-positions of the other. This strategic arrangement of functional groups imparts a combination of properties that make it a highly attractive building block for the synthesis of advanced materials. The hydroxyl group offers a site for further functionalization or can participate in hydrogen bonding, while the two carboxylic acid moieties provide ideal coordination sites for the construction of metal-organic frameworks (MOFs) and other coordination polymers.[1] Its rigid structure and well-defined geometry are advantageous for creating materials with predictable and tunable properties.

This technical guide provides a comprehensive overview of the synthesis, properties, and potential research applications of this compound, with a focus on its utility in the development of novel materials for sensing, catalysis, and beyond.

Chemical and Physical Properties

This compound, with the chemical formula C14H10O5, is a white to pale yellow crystalline solid.[2] The presence of both hydrophilic carboxylic acid groups and a polar hydroxyl group results in a complex solubility profile. It is expected to have good solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF).[1] The molecule possesses two types of acidic functional groups: two carboxylic acid groups with a typical pKa in the range of 3-5, and one phenolic hydroxyl group with a pKa around 9-10.[1]

PropertyValueSource
CAS Number 1261889-89-7[3]
Molecular Formula C14H10O5[1]
Molecular Weight 258.23 g/mol [1]
Appearance White to pale yellow crystalline solid[2]
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, THF)[1]

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[4][5][6]

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The synthesis would involve the coupling of a boronic acid derivative of one phenyl ring with a halogenated derivative of the other. A feasible approach is the reaction between (4-hydroxyphenyl)boronic acid and dimethyl 5-bromoisophthalate, followed by hydrolysis of the ester groups to yield the final dicarboxylic acid.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product A (4-Hydroxyphenyl)boronic acid C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Ethanol/Water) A->C B Dimethyl 5-bromoisophthalate B->C D Dimethyl 5-(4-hydroxyphenyl)isophthalate C->D Suzuki Coupling E Base (e.g., NaOH) then Acid (e.g., HCl) D->E F this compound E->F Saponification

Figure 1: Proposed synthetic pathway for this compound via Suzuki-Miyaura coupling.

Experimental Protocol (Hypothetical)
  • Coupling Reaction:

    • In a round-bottom flask, dissolve (4-hydroxyphenyl)boronic acid (1.0 eq) and dimethyl 5-bromoisophthalate (1.0 eq) in a mixture of toluene, ethanol, and water.

    • Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base, such as potassium carbonate (3.0 eq).

    • Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture, and extract the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, dimethyl 5-(4-hydroxyphenyl)isophthalate.

    • Purify the intermediate by column chromatography on silica gel.

  • Hydrolysis:

    • Dissolve the purified intermediate in a mixture of methanol and a solution of sodium hydroxide.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the final product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

Potential Research Applications

The unique structural features of this compound make it a versatile building block for a range of advanced materials.

Metal-Organic Frameworks (MOFs) for Sensing Applications

The primary and most explored application of this molecule is as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[1] MOFs are crystalline porous materials with high surface areas and tunable pore sizes, making them excellent candidates for chemical sensing.[7][8][9]

The incorporation of this compound into MOF structures can lead to materials with luminescent properties, which can be utilized for highly selective and sensitive detection of metal ions and small molecules.[10] The phenolic hydroxyl group can act as a recognition site, while the overall framework provides a stable and porous structure for analyte diffusion.

G A Synthesis of this compound B Solvothermal Synthesis of MOF (with metal salt, e.g., Zn(NO3)2·6H2O) A->B C Characterization of MOF (PXRD, TGA, SEM, Luminescence Spectroscopy) B->C D Sensing Experiment (Dispersion of MOF in solvent, addition of analyte) C->D E Data Analysis (Luminescence quenching/enhancement, selectivity, sensitivity) D->E F Sensor Application E->F

Figure 2: General workflow for the development of a MOF-based chemical sensor.

This protocol is adapted from the synthesis of luminescent MOFs using structurally similar dicarboxylic acid ligands.[10][11][12]

  • Preparation of the Reaction Mixture:

    • In a Teflon-lined stainless-steel autoclave, combine this compound (0.1 mmol), a metal salt such as Zinc nitrate hexahydrate (Zn(NO3)2·6H2O, 0.2 mmol), and 10 mL of N,N-dimethylformamide (DMF).

    • The molar ratio of ligand to metal salt may need to be optimized.

  • Solvothermal Synthesis:

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-150 °C) for a defined period (e.g., 24-72 hours).

    • After the reaction, allow the autoclave to cool slowly to room temperature.

  • Isolation and Purification of the MOF:

    • Collect the resulting crystals by filtration.

    • Wash the crystals with fresh DMF and then with a solvent like ethanol to remove any unreacted starting materials.

    • Dry the crystals under vacuum.

  • Activation of the MOF:

    • To remove the solvent molecules from the pores, the MOF may need to be activated by heating under vacuum or by solvent exchange followed by vacuum drying.

MOFs containing this compound are expected to exhibit luminescence due to the aromatic nature of the ligand. The presence of specific metal ions can lead to a quenching or enhancement of this luminescence, forming the basis of a sensing mechanism. For instance, MOFs based on similar ligands have shown high selectivity for Fe3+ ions.[10]

AnalyteSensing MechanismPotential Application
Fe3+ ions Luminescence quenchingEnvironmental monitoring, biological sensing
Nitroaromatics Luminescence quenchingDetection of explosives
Small organic molecules Luminescence enhancement/quenchingIndustrial process monitoring
Advanced Polymers

The bifunctional nature of this compound, with its phenolic hydroxyl group and two carboxylic acid groups, makes it a valuable monomer for the synthesis of various polymers, including polyesters and polyamides.[1] The resulting polymers would possess a unique combination of properties, such as thermal stability, rigidity, and the potential for further modification through the pendant hydroxyl group. These polymers could find applications in high-performance plastics, membranes for separation processes, and as functional materials in electronics.

Potential in Drug Delivery

While direct studies on this compound for drug delivery are scarce, its structural motifs suggest potential in this area. MOFs synthesized from this ligand could serve as porous carriers for therapeutic agents. The tunable pore size and high surface area of MOFs allow for the encapsulation of drug molecules, which can then be released in a controlled manner. The phenolic hydroxyl group could also be used to attach targeting ligands or other functional groups to enhance the drug delivery system's efficacy.

Conclusion and Future Outlook

This compound is a promising, yet underexplored, building block for the creation of advanced functional materials. Its primary application lies in the synthesis of Metal-Organic Frameworks, where its rigid structure and trifunctionality can be leveraged to create materials with tailored porosity and luminescent properties for chemical sensing. Further research into the synthesis of novel polymers and the exploration of their properties is also a promising avenue. While its direct application in drug delivery is still in its infancy, the potential to create functionalized, porous carriers warrants further investigation. As synthetic methodologies for this molecule become more established, it is expected that its use in materials science and beyond will continue to grow, opening up new possibilities for the development of innovative technologies.

References

A Strategic Guide to 4-(3,5-Dicarboxyphenyl)phenol: A Versatile Linker for Advanced Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metal-Organic Frameworks (MOFs) have revolutionized the landscape of porous materials, offering unprecedented control over structure and function. The choice of the organic linker is paramount in dictating the ultimate properties of a MOF. This technical guide focuses on 4-(3,5-Dicarboxyphenyl)phenol, a bifunctional linker of significant interest. Its unique architecture, combining robust dicarboxylate coordination sites with a chemically versatile phenol group, provides a powerful platform for designing MOFs with tailored functionalities. This document serves as an in-depth resource, elucidating the synthesis of the linker, its assembly into MOFs, and the diverse applications of the resulting frameworks, with a particular focus on their relevance to the pharmaceutical and biomedical sectors.

The Architectural Advantage of this compound

The strategic design of functional materials begins with the selection of optimal building blocks. This compound, a biphenyl derivative, is a prime example of a linker that offers both structural rigidity and chemical functionality.[1] Its key attributes include:

  • Dicarboxylate Coordination: The two carboxylate groups are strategically positioned to coordinate with metal ions or clusters, forming the stable, porous backbone of the MOF.[1]

  • Pendant Phenol Group: The hydroxyl group on the second phenyl ring serves as a versatile functional handle. This group can be exploited for post-synthetic modification (PSM), allowing for the introduction of new chemical moieties after the MOF has been synthesized.[2][3][4][5] This is a crucial feature for fine-tuning the properties of the MOF for specific applications.

  • Inherent Functionality: The phenol group itself can participate in hydrogen bonding and other non-covalent interactions, influencing the MOF's adsorption and recognition properties.[6]

This combination of features makes this compound an attractive building block for creating MOFs with applications in catalysis, separations, and, most notably for our audience, drug delivery and biosensing.

Synthesis of the this compound Linker

A reliable and scalable synthesis of the organic linker is the first critical step in MOF development. The most common and effective method for synthesizing this compound is the palladium-catalyzed Suzuki cross-coupling reaction.[7][8][9]

Detailed Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol outlines the synthesis of this compound from commercially available starting materials.

Step 1: The Coupling Reaction

  • To a reaction vessel, add dimethyl 5-bromoisophthalate (1.0 eq.), 4-hydroxyphenylboronic acid (1.2 eq.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.).

  • Add a base, typically an aqueous solution of potassium carbonate (K₂CO₃, 2.0 M, 3.0 eq.).

  • Add a suitable solvent system, such as a mixture of toluene and ethanol (3:1 v/v).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to reflux (approximately 90 °C) for 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

Step 2: Work-up and Purification of the Ester Intermediate

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the aqueous layer with 2 M hydrochloric acid (HCl) to a pH of approximately 3-4.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude ester intermediate can be purified by column chromatography on silica gel.

Step 3: Saponification to the Dicarboxylic Acid

  • Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of sodium hydroxide (NaOH, 5-10 eq.) and stir the mixture at room temperature overnight.

  • Acidify the reaction mixture with concentrated HCl, which will precipitate the final product, this compound.

  • Collect the white solid by filtration, wash thoroughly with water, and dry under vacuum.

Characterization of the Linker

The identity and purity of the synthesized linker should be confirmed using standard analytical techniques:

Technique Expected Observations
¹H NMR Characteristic signals for the aromatic protons and the disappearance of the methyl ester peaks after saponification.
¹³C NMR Resonances corresponding to the carboxylate carbons and the aromatic carbons.
FT-IR Broad O-H stretching for the carboxylic acids and the phenol, and a strong C=O stretching for the carboxylic acids.
Mass Spec. A molecular ion peak corresponding to the calculated mass of this compound.

MOF Synthesis and Post-Synthetic Modification

The assembly of the linker and metal ions into a crystalline MOF is typically achieved through solvothermal synthesis.[10][11][12]

General Solvothermal Synthesis Protocol

This protocol provides a general framework for the synthesis of MOFs using the this compound linker.

Step 1: Preparation of the Reaction Mixture

  • In a glass vial, dissolve the metal salt (e.g., zinc nitrate hexahydrate, zirconium(IV) chloride) in a suitable solvent, such as N,N-dimethylformamide (DMF).

  • In a separate vial, dissolve the this compound linker in the same solvent.

  • Combine the two solutions in a Teflon-lined autoclave.

Step 2: Crystallization

  • Seal the autoclave and place it in a programmable oven.

  • Heat the mixture to a specific temperature (typically between 80 °C and 150 °C) for a designated period (usually 24 to 72 hours).

  • Allow the autoclave to cool slowly to room temperature to promote the formation of high-quality crystals.

Step 3: Product Isolation and Activation

  • Collect the crystalline product by filtration.

  • Wash the crystals with fresh DMF and then with a more volatile solvent like acetone to remove any unreacted starting materials.[13]

  • "Activate" the MOF by removing the solvent molecules from the pores. This is typically done by heating the material under vacuum.[10][13]

Caption: A generalized workflow for the solvothermal synthesis of MOFs.

Post-Synthetic Modification (PSM)

The pendant phenol group is the key to the enhanced functionality of MOFs derived from this linker. PSM allows for the covalent attachment of various functional groups to the MOF framework.[2][3][4][5]

PSM_Concept MOF_Before MOF Framework Pendant -OH Groups Reaction Chemical Reaction (e.g., Esterification, Etherification) MOF_Before:f1->Reaction MOF_After MOF Framework New Functional Groups Reaction->MOF_After:f1

Caption: Conceptual diagram of Post-Synthetic Modification (PSM) of a phenol-containing MOF.

Applications in Drug Development and Biomedical Research

The unique properties of MOFs synthesized from this compound make them highly suitable for a range of biomedical applications.[14][15][16]

Targeted Drug Delivery

The high porosity and surface area of these MOFs allow for the encapsulation of therapeutic agents.[17][18][19][20][21][22] The ability to functionalize the phenol group via PSM enables the attachment of targeting ligands, such as antibodies or peptides, to direct the drug-loaded MOF to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target effects.

Biocatalysis and Enzyme Immobilization

Enzymes can be encapsulated within the pores of these MOFs, creating a protective environment that enhances their stability and reusability.[23][24][25][26] The phenol groups can be modified to create specific interactions with the enzymes, further stabilizing them within the framework. This is particularly relevant for the development of novel biocatalysts for the synthesis of pharmaceuticals.

Biosensing and Diagnostics

MOFs can be designed to exhibit changes in their optical or electronic properties upon interaction with specific biomolecules.[27][28][29][30] The functionalizable pores of MOFs derived from this compound can be tailored to selectively bind to disease biomarkers, making them promising materials for the development of highly sensitive and selective diagnostic platforms.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the construction of functional MOFs. Its synthesis is achievable through standard organic chemistry techniques, and its incorporation into MOFs provides a robust platform for further functionalization. The resulting materials hold immense promise for advancing drug delivery systems, developing novel biocatalysts, and creating next-generation diagnostic tools. Future research will likely focus on the development of multifunctional MOFs that combine therapeutic and diagnostic capabilities, as well as the translation of these promising materials from the laboratory to clinical applications.

References

The Biphenyl Dicarboxylic Acid Backbone: From a Stereochemical Curiosity to a Scaffold for Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The biphenyl scaffold, a seemingly simple structural motif of two interconnected phenyl rings, has been a cornerstone in the evolution of organic chemistry and materials science. When adorned with dicarboxylic acid functionalities, this scaffold transforms into a class of compounds with remarkable versatility and significance—the biphenyl dicarboxylic acids. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of these compounds. We will delve into the foundational concept of atropisomerism, a unique form of stereoisomerism inherent to certain substituted biphenyls, and trace its influence on the development of this field. Furthermore, this guide will offer detailed, field-proven synthetic protocols for both classical and modern methodologies, elucidating the rationale behind experimental choices. Finally, we will examine the contemporary applications of biphenyl dicarboxylic acids as crucial building blocks in the design of novel therapeutics and advanced functional materials, supported by quantitative data and structure-activity relationship analyses.

A Historical Perspective: The Dawn of Biphenyl Chemistry and the Discovery of Atropisomerism

The story of biphenyl dicarboxylic acids is intrinsically linked to the broader history of biphenyl chemistry. Early investigations in the late 19th and early 20th centuries focused on the synthesis of the parent biphenyl molecule and its simple derivatives. A pivotal moment in the understanding of biphenyl compounds came in 1922, when George Christie and James Kenner reported the first experimental detection of a unique form of stereoisomerism in a tetra-substituted biphenyl diacid.[1] This phenomenon, later termed "atropisomerism" by German biochemist Richard Kuhn in 1933, arises from restricted rotation around the single bond connecting the two phenyl rings.[1]

The presence of bulky substituents in the ortho positions of the biphenyl core creates a significant energy barrier to rotation, leading to the existence of stable, non-superimposable, mirror-image conformers known as atropisomers.[2][3] These isomers can be separated and exhibit distinct physical and biological properties. The discovery of atropisomerism transformed the perception of biphenyls from simple aromatic compounds to molecules with complex three-dimensional structures and chiral properties.

Key Milestones in the Early Synthesis of Biphenyl Dicarboxylic Acids

The synthesis of specific biphenyl dicarboxylic acid isomers has been a subject of investigation for over a century. One of the most studied examples is diphenic acid ([1,1'-biphenyl]-2,2'-dicarboxylic acid). Early synthetic routes to this compound laid the groundwork for more advanced methodologies. Notable classical methods include:

  • From Anthranilic Acid: A well-established method involves the diazotization of anthranilic acid followed by a reduction reaction.[4]

  • Oxidation of Phenanthrene: The polycyclic aromatic hydrocarbon phenanthrene can be oxidatively cleaved to yield diphenic acid.[4]

  • The Ullmann Reaction: Named after Fritz Ullmann, this reaction, first reported in 1901, utilizes copper to couple two aryl halide molecules.[5] It became a cornerstone for the synthesis of biaryl compounds, including biphenyl dicarboxylic acids, from precursors like potassium o-bromobenzoate.[6] While historically significant, the classical Ullmann reaction often requires harsh conditions and stoichiometric amounts of copper.[7]

These early methods, while foundational, often suffered from limitations such as low yields, harsh reaction conditions, and limited substrate scope. The quest for more efficient and versatile synthetic routes has been a driving force in the continued exploration of biphenyl dicarboxylic acid chemistry.

Synthetic Methodologies: A Modern Toolkit for Biphenyl Dicarboxylic Acid Synthesis

The advent of modern organometallic chemistry has revolutionized the synthesis of biphenyl dicarboxylic acids, offering milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods.

The Suzuki-Miyaura Cross-Coupling: A Paradigm Shift

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, reported by Akira Suzuki, Norio Miyaura, and Kinji Yamada in 1979, has become the most prevalent and versatile method for constructing the biaryl bond.[8] This reaction involves the coupling of an aryl halide or triflate with an arylboronic acid or its ester in the presence of a palladium catalyst and a base.

The success of a Suzuki-Miyaura coupling for the synthesis of biphenyl dicarboxylic acids hinges on the careful selection of several key parameters:

  • Palladium Catalyst and Ligand: The choice of the palladium catalyst and its associated ligand is crucial for achieving high catalytic activity and selectivity. For electron-deficient aryl halides, ligands like Davephos have been shown to be effective.[9] The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

  • Base: The base plays a critical role in the transmetalation step, activating the boronic acid derivative for transfer of the aryl group to the palladium center. The choice of base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), can significantly impact the reaction yield.[7][10]

  • Solvent System: The solvent system must be able to dissolve the reactants and facilitate the catalytic cycle. A mixture of an organic solvent like 1,4-dioxane and water is commonly used.[7] In some cases, for electron-poor boronic acids, N-methylpyrrolidone (NMP) has been found to be a superior solvent.[9]

The following protocol, adapted from Mummadi et al., illustrates a typical Suzuki-Miyaura coupling for the synthesis of a biphenyl carboxylic acid derivative.[7]

Reaction Scheme:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A 1-(4-bromophenyl)cyclopropane-1-carboxylic acid C 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivative A->C B Substituted Boronic Acid B->C Catalyst Pd(PPh₃)₄, K₂CO₃ 1,4-dioxane:H₂O (4:1), 80°C MOF_Workflow cluster_synthesis MOF Synthesis cluster_application Application A Biphenyl Dicarboxylic Acid (Linker) C Solvothermal Synthesis A->C B Metal Salt (e.g., NiCl₂) B->C D MOF Crystal C->D E Gas Storage (e.g., H₂, CO₂) D->E F Catalysis D->F G Supercapacitors D->G

References

Introduction: The Ubiquitous and Tunable Phenol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Theoretical Properties of Functionalized Phenol Linkers

Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, are a cornerstone of modern chemistry. Their scaffolds are prevalent in a vast array of natural products, blockbuster pharmaceuticals, and advanced functional materials.[1][2] The true power of the phenol linker, however, lies in its remarkable tunability. Through targeted functionalization—the strategic addition or modification of chemical groups on the aromatic ring—its electronic, steric, and binding properties can be precisely engineered. This guide, intended for researchers, scientists, and drug development professionals, moves beyond introductory concepts to provide a deep, theoretical framework for understanding and predicting the behavior of functionalized phenol linkers. By mastering these principles, researchers can transition from empirical screening to rational, predictive design of novel molecules for applications in medicinal chemistry, materials science, and beyond.

Part 1: The Heart of the Matter: Electronic Properties and Acidity

The phenolic hydroxyl group is the reactive and interactive center of the molecule. Its properties are exquisitely sensitive to the electronic environment of the aromatic ring, a feature that can be exploited through functionalization.

The Acidity of Phenols: A Resonance-Stabilized Phenomenon

Phenols are significantly more acidic than their aliphatic alcohol counterparts, a difference of roughly a million-fold.[3] This enhanced acidity stems from the stability of the conjugate base, the phenoxide ion. Upon deprotonation, the negative charge on the oxygen atom is not localized; instead, it is delocalized into the π-electron system of the aromatic ring through resonance.[4][5] This distribution of charge over multiple atoms stabilizes the anion, making the parent phenol more willing to donate its proton.

The influence of substituents on this delicate electronic balance is profound and predictable. Substituents alter the electron density of the ring and, consequently, the stability of the phenoxide ion, which is directly reflected in the phenol's pKa value. These effects are primarily categorized as inductive and resonance effects.[6][7]

  • Electron-Withdrawing Groups (EWGs): These groups pull electron density away from the aromatic ring. By doing so, they further delocalize and stabilize the negative charge of the phenoxide ion, making the phenol more acidic (i.e., lowering its pKa).[4][6] The effect is most pronounced when the EWG is at the ortho or para position, where it can participate directly in resonance with the phenoxide oxygen.[3][7] A nitro group (-NO2) at the meta position, for example, exerts only a weaker inductive effect, while at the ortho or para position, it exerts both strong inductive and resonance effects, leading to a dramatic increase in acidity.[6]

  • Electron-Donating Groups (EDGs): These groups push electron density into the aromatic ring. This has a destabilizing effect on the negatively charged phenoxide ion by intensifying the charge on the oxygen.[4][5] Consequently, EDGs decrease the acidity of the phenol (i.e., raise its pKa).

Substituent GroupExamplePredominant EffectPositionImpact on AcidityApproximate pKa (Phenol ≈ 10.0)
Strong EWG -NO₂-I, -M (Resonance)paraStrong Increase7.2[4]
-NO₂-I, -M (Resonance)orthoStrong Increase7.2
-NO₂-I (Inductive)metaModerate Increase8.4
Halogen (EWG) -Cl-I, +M (Inductive > Resonance)paraSlight Increase9.4[4]
Alkyl (EDG) -CH₃+I (Inductive), HyperconjugationparaSlight Decrease10.2[4]
Alkoxy (EDG) -OCH₃-I, +M (Resonance > Inductive)paraSlight Decrease10.2[4]
Computational Protocol: In Silico pKa Prediction

Predicting the acidity of a novel functionalized phenol is a critical task. This can be achieved with high accuracy using a thermodynamic cycle coupled with quantum chemical calculations, most notably Density Functional Theory (DFT).[8][9]

Methodology:

  • Geometry Optimization: The 3D structures of both the neutral phenol (HA) and its conjugate base, the phenoxide anion (A⁻), are optimized in the gas phase. This is typically done using a DFT functional like B3LYP with a suitable basis set (e.g., 6-31+G(d)).[8]

  • Gas-Phase Free Energy Calculation: The Gibbs free energies in the gas phase (G_gas) for both the optimized HA and A⁻ species are calculated. The difference, ΔG_gas, represents the gas-phase deprotonation energy.

  • Solvation Free Energy Calculation: The deprotonation process occurs in solution. Therefore, the free energies of solvation (ΔG_solv) for HA, A⁻, and the proton (H⁺) must be calculated. This is accomplished using a continuum solvation model, such as the Conductor-like Polarizable Continuum Model (CPCM), which treats the solvent as a continuous medium with a defined dielectric constant.[8][9] It is crucial to perform these calculations on solvent-phase optimized geometries for the highest accuracy.[8]

  • pKa Calculation: The pKa is then calculated using the following equation, which combines the gas-phase and solvation energies:

    pKa = (ΔG_gas(A⁻) - ΔG_gas(HA) + ΔG_solv(A⁻) - ΔG_solv(HA) + ΔG_solv(H⁺)) / (2.303 * RT)

    Where R is the gas constant and T is the temperature. The solvation free energy of the proton is a well-established value for water.

G cluster_gas Gas Phase cluster_solv Solvated Phase HA_gas HA(gas) A_minus_gas A⁻(gas) + H⁺(gas) HA_gas->A_minus_gas ΔG_gas HA_solv HA(aq) HA_gas->HA_solv ΔG_solv(HA) A_minus_solv A⁻(aq) + H⁺(aq) A_minus_gas->A_minus_solv ΔG_solv(A⁻) + ΔG_solv(H⁺) HA_solv->A_minus_solv ΔG_aq (Related to pKa)

Caption: Thermodynamic cycle for pKa calculation.

Part 2: Redox Behavior and the Prediction of Antioxidant Activity

Many of the biological activities of phenolic compounds, particularly their roles as antioxidants, are governed by their redox properties.[10] Functionalization plays a direct role in tuning these properties by modulating the stability of the radical and cationic species formed during antioxidant reactions.

Mechanisms of Radical Scavenging

Phenolic antioxidants primarily neutralize harmful free radicals through three key mechanisms:[11]

  • Hydrogen Atom Transfer (HAT): The phenol (ArOH) donates its hydroxyl hydrogen atom directly to a free radical (R•), forming a stable phenoxyl radical (ArO•) and a neutralized species (RH). The efficiency of this pathway is governed by the O-H Bond Dissociation Enthalpy (BDE).

  • Sequential Proton Loss Electron Transfer (SPLET): In polar solvents, the phenol first deprotonates to form the phenoxide anion (ArO⁻). This anion then donates an electron to the free radical. This pathway is influenced by the phenol's acidity (pKa) and the electron-donating ability of the phenoxide.[12]

  • Sequential Electron Transfer Proton Transfer (SET-PT): The phenol first donates an electron to the radical, forming a radical cation (ArOH•⁺). This intermediate then loses a proton to form the stable phenoxyl radical. This mechanism is primarily governed by the Ionization Potential (IP) of the phenol.

Key Theoretical Descriptors for Antioxidant Potency

Computational chemistry provides powerful descriptors to predict the antioxidant capacity of a functionalized phenol:

DescriptorDefinitionRelevance to MechanismImplication for Activity
Bond Dissociation Enthalpy (BDE) The enthalpy change required to homolytically break the O-H bond.Hydrogen Atom Transfer (HAT)A lower BDE indicates a weaker O-H bond, facilitating easier H-atom donation and thus higher antioxidant activity.[11][13]
Ionization Potential (IP) The energy required to remove an electron from the phenol molecule.Sequential Electron Transfer Proton Transfer (SET-PT)A lower IP indicates that the molecule is more easily oxidized, facilitating electron donation and thus higher antioxidant activity.[13][14][15]
Proton Affinity (PA) The negative of the enthalpy change upon protonation of the phenoxide anion.Sequential Proton Loss Electron Transfer (SPLET)A lower PA of the phenoxide indicates a more stable anion, which is related to a more acidic phenol, favoring the SPLET pathway.[11]

Electron-donating groups tend to decrease both BDE and IP, thereby enhancing antioxidant activity, as they stabilize the resulting phenoxyl radical and radical cation.[15]

Quantitative Structure-Activity Relationships (QSAR)

By calculating these descriptors for a series of compounds, one can build QSAR models that mathematically correlate them with experimentally measured activity.[16] For instance, a study on 15 phenolic compounds derived a highly significant QSAR model for antioxidant activity (pIC50):[13][14][17]

pIC50 = 6.68 – 0.023(BDE-OH) – 0.0036(IP)

This equation demonstrates that both a low BDE and a low IP contribute to higher antioxidant potency, providing a predictive tool for designing new compounds.[13][14]

G cluster_input cluster_calc DFT Calculations (e.g., B3LYP) cluster_mech Mechanism Assessment cluster_output mol Functionalized Phenol Structure bde Calculate O-H BDE mol->bde ip Calculate IP mol->ip pka Calculate pKa mol->pka hat HAT (favored by low BDE) bde->hat qsar Predict Activity (QSAR Model) bde->qsar setpt SET-PT (favored by low IP) ip->setpt ip->qsar splet SPLET (favored by low pKa) pka->splet

Caption: Workflow for predicting antioxidant activity.

Part 3: Conformational and Steric Properties

While electronic effects are paramount, the three-dimensional structure, or conformation, of a functionalized phenol linker is equally critical. Conformation dictates how a molecule presents itself to its environment, influencing its ability to interact with biological targets, self-assemble, or bind to surfaces.

Torsional Angles and Steric Hindrance

The orientation of the hydroxyl group relative to the plane of the aromatic ring (defined by the C-C-O-H torsional angle) is a key conformational feature. In unsubstituted phenol, a planar conformation is preferred. However, the introduction of bulky substituents at the ortho position can create steric hindrance, forcing the -OH group out of the plane.[18] This twisting can disrupt the π-conjugation between the oxygen's lone pairs and the aromatic ring, which can in turn slightly alter the electronic properties and acidity.

Intramolecular Hydrogen Bonding

A particularly important conformational driver is the formation of intramolecular hydrogen bonds. When a substituent at the ortho position contains a hydrogen bond acceptor (like the oxygen in a nitro, carbonyl, or methoxy group), it can form a stable, six-membered ring with the phenolic hydroxyl proton.[19] This locks the conformation, increases the lipophilicity of the molecule by masking the polar -OH group, and often increases the acidity of the phenol by stabilizing the resulting phenoxide anion.

Computational Protocol: Conformational Analysis

A robust computational workflow is essential to identify the most stable and biologically relevant conformers of a flexible phenol linker.

Methodology:

  • Conformational Search: For molecules with flexible side chains, a broad search of the conformational space is necessary. This is often performed using computationally inexpensive Molecular Mechanics (MM) force fields (e.g., MMFF94).[14] This step generates hundreds or thousands of potential conformers.

  • Clustering and Filtering: The generated conformers are clustered based on their geometric similarity (RMSD) and filtered by energy, typically keeping all structures within a certain energy window (e.g., 10 kcal/mol) of the global minimum.

  • Quantum Mechanical Optimization: The representative low-energy conformers from the MM search are then subjected to a more accurate geometry optimization using DFT (e.g., B3LYP/6-31G(d)). This refines the structures and provides more accurate relative energies.[18]

  • Population Analysis: The final relative free energies of the optimized conformers are used to calculate their Boltzmann populations at a given temperature, revealing the most likely shapes the molecule will adopt in solution.

G start Initial 3D Structure mm_search Conformational Search (Molecular Mechanics) start->mm_search cluster Cluster & Filter by Energy mm_search->cluster dft_opt Re-optimize Low-Energy Conformers (DFT) cluster->dft_opt boltzmann Boltzmann Population Analysis dft_opt->boltzmann

Caption: Workflow for conformational analysis.

Part 4: The Linker in Action: Supramolecular and Interfacial Behavior

Functionalized phenols are not merely isolated molecules; they are designed to interact. Their theoretical properties dictate how they behave as "linkers" in larger systems, from supramolecular assemblies to surface functionalization.

Non-Covalent Interactions: The Basis of Supramolecular Chemistry

The hydroxyl group is a potent hydrogen bond donor and acceptor, while the aromatic ring is capable of engaging in π-π stacking and hydrophobic interactions.[20][21] These weak, non-covalent forces are the basis of supramolecular chemistry, driving the self-assembly of molecules into larger, functional structures.[22] Functionalization can enhance or direct these interactions. For example, adding multiple hydroxyl groups (as in catechols or gallols) can create powerful cross-linking agents for forming synthetic polyphenolic materials.[23]

Phenols as pH-Activated Anchors for Surfaces

In their neutral, protonated state, phenols interact weakly with surfaces like gold. However, upon deprotonation to the phenoxide anion, the negatively charged oxygen becomes a powerful linker that can form a direct, stable O-Au bond.[24] This means the binding of a phenol-terminated linker to a gold surface can be activated by increasing the pH of the solution above the phenol's pKa.[25] This pH-switchable binding offers a unique mechanism for controlled surface functionalization and the development of molecular electronic devices.[24]

Role in Advanced Materials

The predictable properties of functionalized phenols make them ideal building blocks for advanced materials. In Metal-Organic Frameworks (MOFs), functionalized phenol-derived linkers (like -OH or -NH2 substituted terephthalic acid) are used to tune the pore environment, affecting gas adsorption and stability.[26][27] In polymers, phenols are precursors to phenol-formaldehyde resins like Bakelite, where the ring is cross-linked by methylene bridges to form a rigid, heat-resistant network.[28][29] The degree of cross-linking and the nature of the functional groups determine the final properties of the material.

Conclusion and Future Outlook

The theoretical properties of functionalized phenol linkers provide a powerful and predictive lens for molecular design. By understanding the interplay of electronics, redox potentials, and conformation, scientists can rationally engineer molecules with tailored acidity, antioxidant capacity, binding affinity, and material characteristics. The computational protocols outlined in this guide represent self-validating systems for moving from chemical intuition to quantitative prediction. As computational power grows and theoretical methods become more refined, the integration of these principles with machine learning and high-throughput virtual screening will further accelerate the discovery of novel, high-performance phenol-based molecules for the next generation of drugs, diagnostics, and advanced materials.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(3,5-Dicarboxyphenyl)phenol via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-(3,5-Dicarboxyphenyl)phenol

This compound, also known as 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid, is a bifunctional organic molecule of significant interest in materials science and medicinal chemistry. Its structure, featuring a biphenyl core with both phenolic hydroxyl and dicarboxylic acid functionalities, makes it an excellent building block for advanced materials such as Metal-Organic Frameworks (MOFs) and specialty polymers.[1][2] The carboxylic acid groups provide robust coordination sites for metal ions, enabling the construction of porous materials for applications in gas storage and catalysis, while the phenol group offers a site for further functionalization or can impart specific properties to the resulting material. In drug discovery, the biphenyl scaffold is a common motif in pharmacologically active compounds, and molecules with this substitution pattern can be explored for a variety of therapeutic applications.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3] Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast array of boronic acids and aryl halides make it an ideal choice for the synthesis of complex molecules like this compound.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate.[3] The catalytic cycle, as depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step of the reaction.

  • Transmetalation: In the presence of a base, the organoboron species forms a boronate complex, which then transfers its organic group to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)Ln-Ar' ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product ArX Aryl Halide (Ar-X) Ar_prime_BOH2 Arylboronic Acid (Ar'-B(OH)2) Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via the Suzuki coupling of methyl 3,5-dibromobenzoate and (4-hydroxyphenyl)boronic acid, followed by hydrolysis of the ester groups. The use of the methyl ester of the bromobenzoic acid is recommended to improve solubility in the reaction solvent.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberNotes
Methyl 3,5-dibromobenzoateC₈H₆Br₂O₂293.946942-47-8Starting material
(4-Hydroxyphenyl)boronic acidC₆H₇BO₃137.9371597-85-8Coupling partner
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.5614221-01-3Catalyst
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7Base
1,4-DioxaneC₄H₈O₂88.11123-91-1Solvent
Water (deionized)H₂O18.027732-18-5Solvent
Sodium Hydroxide (NaOH)NaOH40.001310-73-2For hydrolysis
Hydrochloric Acid (HCl)HCl36.467647-01-0For acidification
Ethyl AcetateC₄H₈O₂88.11141-78-6Extraction solvent
BrineNaCl(aq)--For washing
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Drying agent

Step-by-Step Procedure

experimental_workflow cluster_reaction Suzuki Coupling cluster_hydrolysis Hydrolysis cluster_workup Work-up & Purification cluster_analysis Characterization setup 1. Reaction Setup: - Add reagents to flask - Degas with Argon reaction 2. Reaction: - Heat to 85-90 °C - Stir for 12-16 h setup->reaction hydrolysis_step 3. Saponification: - Add NaOH solution - Reflux for 4 h reaction->hydrolysis_step acidification 4. Acidification: - Cool and add HCl - Precipitate product hydrolysis_step->acidification filtration 5. Filtration & Washing: - Collect solid - Wash with water acidification->filtration drying 6. Drying: - Dry under vacuum filtration->drying analysis 7. Analysis: - NMR - Mass Spec - Melting Point drying->analysis

Caption: Experimental workflow for the synthesis of this compound.

Part 1: Suzuki Coupling

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 3,5-dibromobenzoate (1.0 eq), (4-hydroxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition: To this mixture, add tetrakis(triphenylphosphine)palladium(0) (3-5 mol%).

  • Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and deionized water. The reaction mixture should be thoroughly degassed by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously under an argon atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Part 2: Hydrolysis

  • Saponification: After the Suzuki coupling is complete (as indicated by TLC), cool the reaction mixture to room temperature. Add a 2 M aqueous solution of sodium hydroxide (5.0 eq).

  • Reflux: Heat the mixture to reflux and maintain for 4 hours to ensure complete hydrolysis of the methyl ester.

Part 3: Work-up and Purification

  • Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of 1-2 by the slow addition of 2 M hydrochloric acid. A precipitate should form.

  • Filtration: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the solid product under vacuum at 60-70 °C to a constant weight. For higher purity, the crude product can be recrystallized from an ethanol/water mixture.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons and the acidic protons of the carboxylic acid and phenol groups.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point is indicative of high purity.

Critical Experimental Parameters and Troubleshooting

  • Catalyst Activity: The palladium catalyst is sensitive to air and moisture. It is crucial to handle it under an inert atmosphere and use anhydrous solvents for the initial coupling step.

  • Base Selection: The choice and amount of base are critical for the activation of the boronic acid. Potassium carbonate is a common and effective choice for this type of coupling. Stronger bases like potassium phosphate can also be used.

  • Solvent System: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents. The ratio can be optimized to improve reaction rates and yields.

  • Reaction Temperature: The reaction is typically heated to ensure a reasonable reaction rate. However, excessive temperatures can lead to catalyst decomposition.

  • Purification: The dicarboxylic acid product is often poorly soluble in many organic solvents, which can be advantageous for its precipitation during the acidic work-up. If impurities are present, recrystallization or column chromatography on silica gel (using a polar eluent system such as ethyl acetate/hexanes with a small amount of acetic acid) may be necessary.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient route for the synthesis of this compound. This versatile building block is valuable for the development of novel materials and potential therapeutic agents. The protocol described herein, based on well-established chemical principles, offers a clear pathway for researchers to obtain this compound in good yield and high purity.

References

Application Notes and Protocols for the Synthesis and Utilization of Phenol-Functionalized Metal-Organic Frameworks for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis, characterization, and application of a novel metal-organic framework (MOF) utilizing the functionalized organic linker, 4-(3,5-Dicarboxyphenyl)phenol. Recognizing the potential of phenol-functionalized linkers to impart unique properties to MOFs, such as enhanced guest interactions and post-synthetic modification capabilities, we present a detailed, albeit hypothetical, protocol for the synthesis of a zinc-based MOF (Zn-DCPP). This guide is designed for researchers and scientists in materials science and drug development, offering a robust starting point for the exploration of this promising new material. The protocol is grounded in established principles of MOF chemistry and includes detailed procedures for solvothermal synthesis, activation, and characterization. Furthermore, a protocol for the loading of a model drug, 5-Fluorouracil, is provided to demonstrate the potential of Zn-DCPP as a high-capacity drug delivery vehicle.

Introduction: The Promise of Phenol-Functionalized MOFs

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their exceptionally high surface areas, tunable pore sizes, and versatile functionalities have positioned them as leading candidates for a myriad of applications, including gas storage, catalysis, and, notably, drug delivery.[2][3] The ability to tailor the chemical and physical properties of MOFs by judicious selection of their molecular building blocks is a key advantage of this material class.

The organic linker, in particular, plays a crucial role in defining the final properties of the MOF. While simple dicarboxylates like terephthalic acid are widely used, the incorporation of additional functional groups onto the linker backbone can introduce new capabilities. The phenol group is of particular interest due to its ability to participate in hydrogen bonding, which can enhance the interaction with guest molecules, and its potential for post-synthetic modification.

This application note focuses on the use of this compound (H2DCPP) as a novel organic linker for the synthesis of MOFs. The presence of both carboxylic acid coordinating groups and a pendant phenol moiety makes H2DCPP an attractive building block for creating MOFs with enhanced drug loading capacities and potentially stimuli-responsive release profiles. We present a detailed protocol for the synthesis of a hypothetical zinc-based MOF, designated as Zn-DCPP, and its subsequent evaluation as a drug delivery carrier.

Experimental Protocols

Materials and Equipment
Material Grade Supplier
This compound (H2DCPP)Custom Synthesis or Specialty Chemical SupplierN/A
Zinc Nitrate Hexahydrate (Zn(NO3)2·6H2O)ACS Reagent GradeStandard Chemical Supplier
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Standard Chemical Supplier
Ethanol200 Proof, AbsoluteStandard Chemical Supplier
ChloroformACS Reagent GradeStandard Chemical Supplier
5-Fluorouracil (5-FU)≥99%Standard Chemical Supplier
Phosphate-Buffered Saline (PBS)pH 7.4Standard Chemical Supplier

Equipment:

  • Teflon-lined stainless-steel autoclave (23 mL)

  • Programmable laboratory oven

  • Centrifuge

  • Schlenk line or vacuum manifold

  • Ultrasonic bath

  • pH meter

  • UV-Vis Spectrophotometer

  • Powder X-ray Diffractometer (PXRD)

  • Thermogravimetric Analyzer (TGA)

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Scanning Electron Microscope (SEM)

  • Gas sorption analyzer (for BET surface area analysis)

Solvothermal Synthesis of Zn-DCPP MOF

This protocol is based on the well-established solvothermal synthesis method for MOFs, which utilizes elevated temperatures and pressures to facilitate the crystallization of the framework.[4][5] The choice of zinc nitrate as the metal source is predicated on its common and effective use in the formation of porous MOFs with dicarboxylate linkers.[6][7] DMF is selected as the solvent due to its high boiling point and its ability to solubilize both the metal salt and the organic linker.[7][8]

Step-by-Step Protocol:

  • Precursor Solution Preparation: In a 20 mL scintillation vial, dissolve 0.129 g (0.5 mmol) of this compound (H2DCPP) and 0.149 g (0.5 mmol) of Zinc Nitrate Hexahydrate (Zn(NO3)2·6H2O) in 15 mL of N,N-Dimethylformamide (DMF).

  • Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

  • Autoclave Sealing: Transfer the resulting solution to a 23 mL Teflon-lined stainless-steel autoclave. Seal the autoclave tightly.

  • Heating: Place the autoclave in a programmable laboratory oven and heat to 120 °C for 24 hours. The elevated temperature and pressure facilitate the coordination reaction and crystallization of the MOF.[9]

  • Cooling: After 24 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over a period of 12 hours. Slow cooling is crucial for obtaining well-defined crystals.

  • Isolation of Crystals: Carefully open the autoclave and collect the crystalline product by decanting the mother liquor.

  • Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. After the DMF washes, wash with ethanol (3 x 10 mL) to begin the solvent exchange process. Centrifuge at 8000 rpm for 10 minutes after each wash and decant the supernatant.

Activation of Zn-DCPP MOF

Activation is a critical step to remove the solvent molecules residing within the pores of the MOF, thereby making the internal surface area accessible for guest molecules like drugs.[10] This process is essential for achieving high drug loading capacities.

Step-by-Step Protocol:

  • Solvent Exchange: Immerse the as-synthesized Zn-DCPP crystals in 20 mL of ethanol for 24 hours, replacing the ethanol with a fresh portion every 8 hours. This step exchanges the high-boiling DMF with the more volatile ethanol.

  • Secondary Solvent Exchange: After the ethanol exchange, immerse the crystals in 20 mL of a lower surface tension solvent like chloroform for 24 hours, replacing the chloroform with a fresh portion every 8 hours. This further facilitates the removal of solvent from the pores.

  • Drying: Decant the chloroform and dry the activated Zn-DCPP crystals under a dynamic vacuum at 150 °C for 12 hours. The temperature should be below the decomposition temperature of the MOF as determined by TGA.

Characterization of Zn-DCPP MOF

Thorough characterization is essential to confirm the successful synthesis, purity, and porosity of the Zn-DCPP MOF.

Technique Purpose Expected Outcome
Powder X-ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.[3]A distinct diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure.
Thermogravimetric Analysis (TGA) To determine the thermal stability of the MOF and the temperature at which the framework decomposes.[3]A weight loss step corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable framework, and finally, a sharp weight loss at the decomposition temperature.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate groups to the metal centers and the presence of the phenol functional group.[3]Disappearance of the broad O-H stretch from the carboxylic acid and the appearance of asymmetric and symmetric stretching bands of the coordinated carboxylate. The O-H stretch of the phenol group should remain.
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal size of the MOF particles.Uniformly shaped crystals, providing information on the homogeneity of the sample.
Brunauer-Emmett-Teller (BET) Analysis To determine the specific surface area and pore volume of the activated MOF.[3]A high specific surface area, confirming the porosity of the material and its suitability for drug loading.

Application: Drug Loading and In Vitro Release

This section details a protocol for loading the anticancer drug 5-Fluorouracil (5-FU) into the activated Zn-DCPP MOF and subsequently studying its release profile in a simulated physiological environment. 5-FU is chosen as a model drug due to its clinical relevance and its molecular size, which should be suitable for encapsulation within the pores of a microporous MOF.

Drug Loading Protocol

The drug is loaded into the MOF via a simple impregnation method, where the activated MOF is soaked in a concentrated solution of the drug.[11][12]

Step-by-Step Protocol:

  • Prepare 5-FU Solution: Prepare a 1 mg/mL stock solution of 5-Fluorouracil in deionized water.

  • Impregnation: Disperse 50 mg of activated Zn-DCPP in 10 mL of the 5-FU solution.

  • Stirring: Stir the suspension at room temperature for 24 hours in the dark to allow for the diffusion of the drug molecules into the MOF pores.

  • Isolation: Collect the 5-FU loaded Zn-DCPP (5-FU@Zn-DCPP) by centrifugation at 8000 rpm for 15 minutes.

  • Washing: Gently wash the collected solid with a small amount of deionized water (2 x 1 mL) to remove any drug adsorbed on the external surface of the crystals.

  • Drying: Dry the 5-FU@Zn-DCPP under vacuum at 60 °C for 12 hours.

  • Quantification of Drug Loading: The amount of loaded 5-FU is determined by measuring the concentration of the drug in the supernatant before and after the loading process using UV-Vis spectroscopy at the characteristic absorbance wavelength of 5-FU. The drug loading content and encapsulation efficiency can be calculated using the following formulas:

    • Drug Loading (%) = (Mass of drug in MOF / Mass of drug-loaded MOF) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in MOF / Initial mass of drug) x 100

In Vitro Drug Release Protocol

The in vitro release of 5-FU from the MOF is studied in Phosphate-Buffered Saline (PBS) at a physiological pH of 7.4.[10]

Step-by-Step Protocol:

  • Release Medium: Place 20 mg of 5-FU@Zn-DCPP in a dialysis bag (with an appropriate molecular weight cut-off).

  • Immersion: Immerse the dialysis bag in 50 mL of PBS (pH 7.4) at 37 °C with gentle stirring.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 2 mL of the release medium and replace it with 2 mL of fresh PBS to maintain a constant volume.

  • Quantification: Determine the concentration of 5-FU in the collected samples using UV-Vis spectroscopy.

  • Release Profile: Plot the cumulative percentage of drug released as a function of time to obtain the in vitro release profile.

Visualization of Experimental Workflow

experimental_workflow Experimental Workflow for Zn-DCPP MOF Synthesis and Drug Delivery Application cluster_synthesis Synthesis of Zn-DCPP cluster_activation Activation cluster_characterization Characterization cluster_drug_delivery Drug Delivery Application s1 1. Prepare Precursor Solution (H2DCPP + Zn(NO3)2·6H2O in DMF) s2 2. Solvothermal Reaction (120 °C, 24h) s1->s2 s3 3. Isolation and Washing s2->s3 a1 4. Solvent Exchange (Ethanol -> Chloroform) s3->a1 As-synthesized MOF a2 5. Vacuum Drying (150 °C) a1->a2 c1 PXRD, TGA, FTIR, SEM, BET a2->c1 Activated MOF d1 6. Drug Loading (5-FU Impregnation) a2->d1 Activated MOF d1->c1 Drug-loaded MOF for characterization d2 7. In Vitro Release Study (PBS, pH 7.4) d1->d2

Caption: Workflow for Zn-DCPP synthesis and application.

Conclusion

This application note provides a foundational protocol for the synthesis and utilization of a novel phenol-functionalized metal-organic framework, Zn-DCPP, for drug delivery applications. The detailed, step-by-step procedures for synthesis, activation, characterization, and drug loading offer a comprehensive guide for researchers entering this exciting field. The inherent functionality of the this compound linker opens up numerous possibilities for creating advanced drug delivery systems with tailored properties. While the presented protocol for Zn-DCPP is hypothetical, it is firmly grounded in the established principles of MOF chemistry and serves as an excellent starting point for experimental investigation. The successful synthesis and application of such materials could lead to significant advancements in targeted therapies and controlled drug release.

References

Application Notes and Protocols: 4-(3,5-Dicarboxyphenyl)phenol in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Versatility of 4-(3,5-Dicarboxyphenyl)phenol

This compound, also known as 5-(4-hydroxyphenyl)isophthalic acid, is a highly functionalized aromatic compound that has garnered significant interest in the field of polymer chemistry. Its molecular architecture, featuring a rigid biphenyl core with a phenolic hydroxyl group and two carboxylic acid functionalities, makes it a trifunctional monomer of exceptional versatility. This unique combination of reactive sites allows for its incorporation into a diverse array of polymeric structures, including high-performance polyesters and polyamides, as well as its use as a ligand in the synthesis of metal-organic frameworks (MOFs).

The strategic placement of the carboxyl groups at the meta positions of one phenyl ring and the hydroxyl group on the other provides a non-linear, kinked geometry. This structural feature is instrumental in disrupting polymer chain packing, which can enhance the solubility and processability of otherwise intractable aromatic polymers. The phenolic hydroxyl group also offers a site for further chemical modification, enabling the development of functional materials with tailored properties.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound in polymer synthesis. It details the underlying principles for its use and provides robust, step-by-step protocols for the synthesis of representative polymers.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is critical for successful polymerization.

PropertyValueSource
Molecular Formula C₁₄H₁₀O₅[1]
Molecular Weight 258.23 g/mol [1]
Appearance White to yellow solid[2]
Solubility Soluble in polar organic solvents such as DMSO, DMF, and THF.[2]
Functional Groups Two carboxylic acid groups (pKa ≈ 3-5), One phenolic hydroxyl group (pKa ≈ 9-10)[2]

Application in Aromatic Polyester Synthesis

The dicarboxylic acid functionality of this compound makes it an excellent candidate for the synthesis of aromatic polyesters through polycondensation reactions with various diols. The resulting polyesters often exhibit high thermal stability and mechanical strength, characteristic of aromatic polymers. The pendent hydroxyl group along the polymer backbone can serve to increase hydrophilicity and provides a reactive handle for post-polymerization modification.

Protocol: Synthesis of a Wholly Aromatic Polyester via Interfacial Polycondensation

This protocol describes a representative procedure for the synthesis of a polyester from this compound and a bisphenol, such as Bisphenol A. The first step involves the conversion of the dicarboxylic acid to a more reactive diacid chloride.

Part A: Synthesis of 5-(4-hydroxyphenyl)isophthaloyl dichloride

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend this compound (25.82 g, 0.1 mol) in thionyl chloride (100 mL).

  • Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL). Heat the mixture to reflux (approximately 80°C) and maintain for 4 hours. The solid will gradually dissolve as the reaction proceeds.

  • Work-up: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The crude 5-(4-hydroxyphenyl)isophthaloyl dichloride is then recrystallized from a suitable solvent like toluene to yield the purified product.

Part B: Interfacial Polycondensation

  • Aqueous Phase Preparation: In a beaker, dissolve Bisphenol A (22.83 g, 0.1 mol) and sodium hydroxide (8.0 g, 0.2 mol) in 200 mL of deionized water. Add a phase-transfer catalyst, such as cetyltrimethylammonium bromide (0.5 g).

  • Organic Phase Preparation: In a separate beaker, dissolve the synthesized 5-(4-hydroxyphenyl)isophthaloyl dichloride (29.51 g, 0.1 mol) in 200 mL of a chlorinated solvent, such as dichloromethane.

  • Polymerization: Vigorously stir the aqueous phase using a high-speed mechanical stirrer. Rapidly pour the organic phase into the aqueous phase. The polymerization will occur at the interface of the two immiscible liquids. Continue stirring for 30 minutes.

  • Polymer Isolation: Stop the stirring and separate the organic layer. Precipitate the polymer by pouring the organic solution into a large volume of methanol.

  • Purification: Filter the precipitated polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

  • Drying: Dry the final polyester product in a vacuum oven at 80°C overnight.

Polyester_Synthesis Monomer1 This compound AcidChloride 5-(4-hydroxyphenyl)isophthaloyl dichloride Monomer1->AcidChloride Acid Chloride Formation SOCl2 Thionyl Chloride (SOCl₂) + cat. DMF SOCl2->AcidChloride Polymer Aromatic Polyester AcidChloride->Polymer Monomer2 Bisphenol A + NaOH (aq) Monomer2->Polymer Interfacial Polycondensation Solvent Dichloromethane Solvent->Polymer Catalyst Phase-Transfer Catalyst Catalyst->Polymer

Caption: Workflow for Aromatic Polyester Synthesis.

Application in Aromatic Polyamide Synthesis

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical properties. This compound can be used as a dicarboxylic acid monomer in the synthesis of aramids through polycondensation with aromatic diamines. The resulting polyamides are often soluble in polar aprotic solvents, a desirable property for processing.

Protocol: Synthesis of an Aromatic Polyamide via Direct Phosphorylation Polycondensation

This method, often referred to as the Yamazaki-Higashi reaction, allows for the direct polycondensation of dicarboxylic acids and diamines without the need to first synthesize a diacid chloride.[3]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer, add this compound (2.58 g, 0.01 mol), an aromatic diamine such as 4,4'-oxydianiline (2.00 g, 0.01 mol), anhydrous lithium chloride (1.4 g), and N-methyl-2-pyrrolidone (NMP) (20 mL).

  • Reagent Addition: Stir the mixture at room temperature until all solids have dissolved. Then, add pyridine (6 mL) and triphenyl phosphite (TPP) (5.7 mL, 0.022 mol).

  • Polymerization: Heat the reaction mixture to 105°C and maintain this temperature for 3 hours under a gentle stream of nitrogen. The viscosity of the solution will increase as the polymerization proceeds.

  • Polymer Isolation: After cooling to room temperature, pour the viscous polymer solution into 500 mL of methanol with vigorous stirring. The polyamide will precipitate as a fibrous solid.

  • Purification: Collect the polymer by filtration and wash it extensively with hot water and then with methanol to remove residual solvents and reagents.

  • Drying: Dry the aromatic polyamide in a vacuum oven at 100°C overnight.

Polyamide_Synthesis Monomer1 This compound Polymer Aromatic Polyamide Monomer1->Polymer Monomer2 Aromatic Diamine (e.g., 4,4'-oxydianiline) Monomer2->Polymer Direct Phosphorylation Polycondensation Reagents Triphenyl Phosphite (TPP) Pyridine, LiCl Reagents->Polymer Solvent N-methyl-2-pyrrolidone (NMP) Solvent->Polymer

Caption: Workflow for Aromatic Polyamide Synthesis.

Application in Metal-Organic Framework (MOF) Synthesis

The dicarboxylate functionality of this compound makes it an excellent organic linker for the construction of Metal-Organic Frameworks (MOFs).[2] MOFs are crystalline, porous materials with a wide range of applications, including gas storage, separation, and catalysis. The phenolic group can either remain as a functional group within the pores of the MOF or participate in coordination with the metal centers.

Protocol: Solvothermal Synthesis of a Zinc-Based MOF

This protocol provides a general method for the solvothermal synthesis of a MOF using this compound as the organic linker and zinc nitrate as the metal source.

  • Reactant Preparation: In a 20 mL glass vial, dissolve this compound (51.6 mg, 0.2 mmol) and zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, 89.2 mg, 0.3 mmol) in 10 mL of N,N-dimethylformamide (DMF).

  • Sonication: Sonicate the mixture for approximately 15 minutes to ensure complete dissolution and homogeneity.

  • Reaction: Tightly cap the vial and place it in a programmable oven. Heat the vial to 120°C over 2 hours, hold at 120°C for 48 hours, and then cool to room temperature over 12 hours.

  • Crystal Isolation: After cooling, crystals of the MOF should be visible. Carefully decant the mother liquor.

  • Washing: Wash the crystals by immersing them in fresh DMF for 24 hours to remove unreacted starting materials trapped within the pores. Repeat this washing step three times.

  • Solvent Exchange and Activation: To prepare the MOF for porosity measurements, the high-boiling DMF must be exchanged with a more volatile solvent. Immerse the crystals in a volatile solvent like acetone for 24 hours, repeating the exchange three times.

  • Drying: Dry the solvent-exchanged MOF under vacuum at a slightly elevated temperature (e.g., 60-80°C) to remove the acetone, yielding the activated, porous MOF.

MOF_Synthesis cluster_prep Preparation cluster_reaction Solvothermal Reaction cluster_workup Work-up & Activation Monomer This compound Mix Dissolve & Sonicate Monomer->Mix MetalSalt Zinc Nitrate Hexahydrate MetalSalt->Mix Solvent DMF Solvent->Mix Heating Heat to 120°C for 48h Mix->Heating Cooling Cool to RT Heating->Cooling Washing Wash with fresh DMF Cooling->Washing SolventExchange Solvent exchange with Acetone Washing->SolventExchange Drying Dry under vacuum SolventExchange->Drying MOF Porous MOF Crystals Drying->MOF

Caption: General Workflow for Solvothermal MOF Synthesis.

Characterization of Resulting Polymers

The successful synthesis of polymers from this compound should be confirmed through a suite of characterization techniques.

TechniqueInformation Obtained
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of the formation of ester or amide linkages and the disappearance of carboxylic acid O-H bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Elucidation of the polymer's chemical structure and confirmation of monomer incorporation.
Gel Permeation Chromatography (GPC) Determination of the polymer's number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Differential Scanning Calorimetry (DSC) Measurement of the glass transition temperature (Tg) and melting temperature (Tm), providing insight into the polymer's thermal properties and degree of crystallinity.
Thermogravimetric Analysis (TGA) Evaluation of the polymer's thermal stability by determining the decomposition temperature.
Powder X-ray Diffraction (PXRD) For MOFs, confirmation of the crystalline structure and phase purity. For semi-crystalline polymers, determination of the degree of crystallinity.
Gas Sorption Analysis (for MOFs) Measurement of the Brunauer-Emmett-Teller (BET) surface area and pore volume to characterize the porosity of the material.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of advanced polymers. Its trifunctional nature allows for the creation of high-performance aromatic polyesters and polyamides with enhanced solubility and functionality. Furthermore, its utility as a linker in the synthesis of metal-organic frameworks opens up possibilities for the design of novel porous materials. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this unique monomer in their own applications, from the development of advanced engineering plastics to the creation of sophisticated materials for drug delivery and catalysis. Future research will likely focus on leveraging the pendent hydroxyl group for the development of functional polymers with applications in areas such as membrane separations, biomedical devices, and smart materials.

References

Application Notes and Protocols for the Characterization of 4-(3,5-Dicarboxyphenyl)phenol-Based Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of 4-(3,5-Dicarboxyphenyl)phenol in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their tunable porosity, high surface area, and chemical functionality make them promising candidates for a wide range of applications, including gas storage, separation, catalysis, and drug delivery.[1][2] The choice of the organic linker is paramount in dictating the final structure and properties of the MOF.

This guide focuses on the characterization of MOFs synthesized using the tritopic linker, this compound. This linker is of particular interest due to its unique combination of a phenol group and two meta-disposed carboxylate moieties on a biphenyl backbone.[1] The phenolic hydroxyl group can act as an additional coordination site or a site for post-synthetic modification, while the dicarboxylate groups facilitate the formation of a robust, three-dimensional framework.[3] The inherent properties of this linker, such as its rigidity and potential for hydrogen bonding, are expected to yield MOFs with distinct thermal, structural, and adsorptive characteristics.

These application notes provide a comprehensive suite of protocols for the detailed characterization of this compound-based MOFs, designed for researchers, scientists, and professionals in materials science and drug development. The methodologies described herein are intended to provide a rigorous and self-validating framework for assessing the critical physicochemical properties of these novel materials.

I. Structural Characterization: Unveiling the Crystalline Architecture

The primary and most crucial characterization of any newly synthesized MOF is the determination of its crystal structure and phase purity.

A. Powder X-ray Diffraction (PXRD): The Fingerprint of a Crystalline MOF

Powder X-ray Diffraction (PXRD) is the cornerstone technique for the initial assessment of MOF synthesis. It provides a unique "fingerprint" of the crystalline material, allowing for the confirmation of the desired product, identification of any impurities or unreacted starting materials, and an initial assessment of crystallinity. For novel MOFs where a single crystal structure is not yet known, ab initio structure solution from powder diffraction data can be a powerful, albeit complex, tool.[4]

  • Sample Preparation:

    • Gently grind a small amount (typically 10-20 mg) of the as-synthesized and activated MOF powder using an agate mortar and pestle to ensure a random orientation of the crystallites.

    • Carefully pack the powdered sample into a flat sample holder, ensuring a smooth, level surface. For air-sensitive samples, a sealed, low-background sample holder should be used.

  • Instrumental Parameters:

    • X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

    • Voltage and Current: Operate the X-ray generator at settings appropriate for the instrument (e.g., 40 kV and 40 mA).

    • Scan Range (2θ): A wide angular range should be scanned, typically from 3° to 50°, to capture both the low-angle peaks characteristic of large pore MOFs and the higher-angle diffraction peaks.

    • Step Size and Scan Speed: A step size of 0.02° and a scan speed of 1-2°/min is generally sufficient for routine analysis. For higher resolution or Rietveld refinement, a smaller step size and slower scan speed are recommended.

  • Data Analysis:

    • Compare the experimental PXRD pattern with a simulated pattern if the single-crystal structure is known.

    • For novel materials, index the diffraction peaks to determine the unit cell parameters.

    • Assess the phase purity by looking for peaks corresponding to starting materials or other crystalline phases.

    • The peak broadening can provide a qualitative assessment of the crystallite size via the Scherrer equation, although this should be interpreted with caution.

PXRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Grind MOF Sample Pack Pack Sample Holder Grind->Pack Instrument PXRD Instrument Pack->Instrument SetParams Set Parameters (2θ range, step size) Instrument->SetParams Run Run Scan SetParams->Run Compare Compare to Simulated Pattern Run->Compare Index Index Peaks Run->Index Purity Assess Phase Purity Compare->Purity Index->Purity Crystallinity Evaluate Crystallinity Purity->Crystallinity

B. Single-Crystal X-ray Diffraction (SCXRD): The Definitive Structure Solution

When suitable single crystals can be obtained, SCXRD provides an unambiguous determination of the atomic arrangement, including bond lengths, bond angles, and the precise connectivity of the metal nodes and organic linkers.[5] This is the gold standard for structural characterization.

  • Crystal Selection and Mounting:

    • Under a high-power optical microscope, select a single crystal of suitable size and quality (typically with dimensions of 0.1-0.3 mm and no visible cracks or defects).

    • Mount the selected crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil).

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and potential radiation damage.

    • Perform an initial unit cell determination.

    • Collect a full sphere of diffraction data using an appropriate data collection strategy.

  • Structure Solution and Refinement:

    • Process the raw diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or dual-space methods.

    • Refine the structural model against the experimental data, including atomic positions, anisotropic displacement parameters, and occupancies.

    • The final refined structure should have low R-factors and a good-of-fit (GOF) value close to 1.

II. Probing Thermal Stability and Composition

The thermal stability of a MOF is a critical parameter for many applications, particularly those involving elevated temperatures. Thermogravimetric analysis is the primary technique for this assessment.

Thermogravimetric Analysis (TGA): A Window into Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] For MOFs, TGA can be used to determine the temperature at which guest molecules (e.g., solvents) are removed, the onset of framework decomposition, and the composition of the final residue.[6]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the MOF sample into a clean, inert TGA crucible (e.g., alumina or platinum).[7]

    • Ensure the sample is evenly spread across the bottom of the crucible to promote uniform heating.[7]

  • Instrumental Parameters:

    • Atmosphere: Perform the analysis under both an inert atmosphere (e.g., N₂ or Ar) and an oxidative atmosphere (e.g., air or O₂) to understand the different decomposition pathways. A flow rate of 20-50 mL/min is typical.

    • Temperature Program:

      • An initial isothermal step at a temperature slightly above the boiling point of the synthesis solvent (e.g., 120 °C) can be used to ensure the removal of all guest molecules.

      • Ramp the temperature at a constant rate (e.g., 5-10 °C/min) to the desired final temperature (typically 600-800 °C).

    • Data Collection: Record the sample mass as a function of temperature.

  • Data Interpretation:

    • Initial Weight Loss: Corresponds to the removal of adsorbed and coordinated solvent molecules. The percentage of weight loss can be used to quantify the amount of solvent in the pores.

    • Plateau Region: Indicates the temperature range where the desolvated MOF is stable.

    • Decomposition Onset: The temperature at which the framework begins to decompose. For MOFs based on this compound, decomposition is expected to involve the cleavage of the carboxylate-metal bonds and the degradation of the organic linker.

    • Final Residue: Under an oxidative atmosphere, the final residue is typically the corresponding metal oxide. The experimental weight percentage of the residue should be compared to the theoretical value calculated from the MOF's chemical formula.

Temperature RangeExpected EventAtmosphereInformation Gained
25 - 200 °CDesolvationInert/OxidativeQuantification of guest molecules
200 - 400 °CFramework StabilityInert/OxidativeThermal stability window
> 400 °CFramework DecompositionInert/OxidativeOnset of decomposition, decomposition profile
Final TemperatureMetal Oxide FormationOxidativeConfirmation of metal content and stoichiometry

Table 1: Expected Thermal Events for this compound-based MOFs in TGA.

III. Characterization of Porosity and Surface Area

The defining feature of MOFs is their porosity. A thorough characterization of the pore structure is essential for understanding their potential in applications such as gas storage and separation.

Gas Sorption Analysis: Quantifying the Void Space

Gas sorption analysis, typically using nitrogen at 77 K, is the standard method for determining the specific surface area, pore volume, and pore size distribution of porous materials.[2][8] The International Union of Pure and Applied Chemistry (IUPAC) provides recommendations for the classification of isotherms and the interpretation of porosity data.[9][10]

  • Sample Activation (Degassing):

    • Place a known mass of the MOF sample (typically 50-100 mg) in a sample tube.

    • Heat the sample under a high vacuum (e.g., <10⁻⁵ mbar) to remove any guest molecules from the pores. The activation temperature should be chosen based on the TGA data to be within the stable region of the desolvated MOF (e.g., 150-250 °C).

    • Degas the sample for several hours (e.g., 4-12 hours) until a stable vacuum is achieved.

  • Isotherm Measurement:

    • Transfer the sample tube to the analysis port of the gas sorption analyzer.

    • Immerse the sample tube in a dewar of liquid nitrogen (77 K).

    • Measure the amount of nitrogen adsorbed by the sample at a series of increasing relative pressures (P/P₀) from ~10⁻⁶ to 1.0.

    • Measure the amount of nitrogen desorbed at a series of decreasing relative pressures to obtain the desorption branch of the isotherm.

  • Data Analysis:

    • Isotherm Type: Classify the isotherm according to the IUPAC classification. For microporous MOFs, a Type I isotherm is expected.[2]

    • BET Surface Area: Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption data in the relative pressure range of 0.05-0.3.

    • Pore Volume: Determine the total pore volume from the amount of gas adsorbed at a relative pressure close to 1.0 (e.g., P/P₀ = 0.99).

    • Pore Size Distribution: Calculate the pore size distribution using methods such as Density Functional Theory (DFT) or Horvath-Kawazoe (HK) for micropores.

GasSorption_Workflow cluster_activation Sample Activation cluster_measurement Isotherm Measurement cluster_analysis Data Analysis Weigh Weigh MOF Sample Degas Degas under Vacuum and Heat Weigh->Degas Analyze Gas Sorption Analyzer Degas->Analyze Adsorption Measure Adsorption (Increasing P/P₀) Analyze->Adsorption Desorption Measure Desorption (Decreasing P/P₀) Adsorption->Desorption Isotherm Classify Isotherm Type Desorption->Isotherm BET Calculate BET Surface Area Isotherm->BET PoreVolume Determine Pore Volume BET->PoreVolume PSD Calculate Pore Size Distribution PoreVolume->PSD

IV. Morphological and Spectroscopic Characterization

While PXRD confirms the bulk crystallinity, microscopy techniques are essential for visualizing the crystal morphology and size. Spectroscopic methods provide information about the chemical bonding and the local environment of the organic linker.

A. Electron Microscopy: Visualizing the Micro and Nanoscale

Scanning Electron Microscopy (SEM) provides information on the morphology, size, and size distribution of the MOF crystals. Transmission Electron Microscopy (TEM) can reveal details about the internal structure, including the presence of defects and the regularity of the porous network.[11][12]

  • Sample Preparation for SEM:

    • Mount a small amount of the MOF powder onto an SEM stub using double-sided carbon tape.

    • Gently blow off any excess powder with compressed air.

    • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.

  • Sample Preparation for TEM:

    • Disperse a very small amount of the MOF powder in a volatile solvent (e.g., ethanol or isopropanol) by sonication.

    • Drop-cast a few microliters of the suspension onto a TEM grid (e.g., carbon-coated copper grid).

    • Allow the solvent to evaporate completely before loading the sample into the microscope. For beam-sensitive MOFs, cryo-TEM can be employed to minimize damage.[13]

  • Imaging:

    • Acquire images at various magnifications to observe the overall morphology and surface features.

    • For TEM, high-resolution imaging can be used to visualize the crystal lattice fringes.

    • Energy-Dispersive X-ray Spectroscopy (EDS) can be used in conjunction with SEM or TEM to perform elemental analysis.

B. Vibrational Spectroscopy: Probing Functional Groups

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful techniques for confirming the presence of the organic linker within the MOF structure and for studying the coordination of the carboxylate groups to the metal centers.[14][15]

  • Sample Preparation:

    • FT-IR (ATR): Place a small amount of the MOF powder directly onto the Attenuated Total Reflectance (ATR) crystal.

    • FT-IR (KBr pellet): Mix a small amount of the MOF powder with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Raman: Place a small amount of the MOF powder in a glass capillary or on a microscope slide.

  • Data Acquisition:

    • Collect the spectra over a wide wavenumber range (e.g., 4000-400 cm⁻¹).

    • Compare the spectrum of the MOF with the spectrum of the free this compound linker.

  • Data Interpretation:

    • Disappearance of the Carboxylic Acid O-H Stretch: The broad O-H stretching band of the carboxylic acid groups in the free linker (around 3000 cm⁻¹) should disappear or significantly diminish upon coordination to the metal center.

    • Shift of the Carbonyl C=O Stretch: The C=O stretching frequency of the carboxylic acid (around 1700 cm⁻¹) will shift to lower wavenumbers upon deprotonation and coordination. The asymmetric and symmetric stretching frequencies of the carboxylate group (typically in the regions of 1610-1550 cm⁻¹ and 1440-1360 cm⁻¹, respectively) are indicative of the coordination mode.[16]

    • Phenolic O-H Stretch: The presence and position of the phenolic O-H stretch (around 3300-3500 cm⁻¹) can indicate whether the phenol group is involved in coordination or hydrogen bonding within the framework.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Linker Integrity

Solid-state NMR (ssNMR) can provide detailed information about the local environment of the atoms in the organic linker.[17][18] For routine characterization, solution-state ¹H NMR of a digested MOF sample can be used to confirm the integrity of the linker after synthesis.

  • Sample Digestion:

    • Digest a small amount of the MOF sample (5-10 mg) in a deuterated solvent containing a strong acid (e.g., D₂SO₄ in DMSO-d₆ or DCl in D₂O) to break the coordination bonds and release the organic linker.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum of the digested sample.

  • Data Analysis:

    • Compare the spectrum of the digested MOF with the spectrum of the pure this compound linker. The chemical shifts and integration values should match, confirming that the linker has not undergone any chemical transformations during the synthesis.

V. Concluding Remarks

The comprehensive characterization of this compound-based MOFs requires a multi-technique approach. The protocols outlined in these application notes provide a robust framework for elucidating the structural, thermal, porous, and chemical properties of these novel materials. A thorough understanding of these properties is crucial for establishing structure-property relationships and for guiding the rational design of new MOFs with tailored functionalities for advanced applications.

References

Application Notes and Protocols for Spectroscopic Analysis of Polymers Containing 4-(3,5-Dicarboxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the spectroscopic analysis of polymers incorporating the monomer 4-(3,5-Dicarboxyphenyl)phenol. This monomer, with its unique combination of phenolic and dicarboxylic acid functionalities, imparts distinctive properties to polymers such as polyesters and polyamides, including enhanced thermal stability, solubility, and potential for post-polymerization modification.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of these advanced polymeric materials. We will delve into the core spectroscopic techniques essential for elucidating the structure, composition, and properties of these polymers, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, UV-Visible (UV-Vis) and Fluorescence Spectroscopy, and Thermal Analysis (TGA/DSC). The protocols provided herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Significance of this compound in Polymer Science

The monomer this compound, also known as 3'-Hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid, is a valuable building block in the synthesis of aromatic polymers.[3] Its trifunctional nature, featuring a phenolic hydroxyl group and two carboxylic acid groups, allows for the creation of polymers with complex architectures and tailored properties. The incorporation of this monomer can lead to polymers with:

  • Enhanced Thermal Stability: The rigid aromatic structure contributes to high glass transition temperatures (Tg) and decomposition temperatures.[1][4]

  • Improved Solubility: The kinked structure resulting from the meta-substituted phenyl ring can disrupt chain packing, leading to better solubility in common organic solvents.[2]

  • Functional Handles: The free phenolic hydroxyl group can serve as a site for post-polymerization modification, allowing for the introduction of other functional moieties or for creating cross-linked networks.[5]

Given these desirable characteristics, a thorough understanding of the polymer's structure and properties is paramount. Spectroscopic analysis provides the necessary tools to confirm the successful incorporation of the monomer, determine the polymer's microstructure, and evaluate its performance characteristics.

Experimental Workflow for Spectroscopic Characterization

A systematic approach to the spectroscopic analysis of polymers containing this compound is crucial for obtaining a comprehensive understanding of the material. The following diagram illustrates a typical experimental workflow.

Caption: Experimental workflow for polymer characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an indispensable technique for the initial confirmation of polymer synthesis and the identification of key functional groups.[6][7] For polymers containing this compound, FTIR is used to verify the presence of ester or amide linkages, as well as the characteristic vibrations of the aromatic backbone and the phenolic and carboxylic acid groups.[8][9]

Causality in Experimental Choices

The choice of sampling technique is critical for obtaining a high-quality FTIR spectrum. For most polymers, Attenuated Total Reflectance (ATR) is the preferred method due to its minimal sample preparation requirements.[10] However, for thin films, transmission mode may be more suitable.[11] The spectral range is typically set to 4000-400 cm⁻¹ to capture all relevant vibrational modes. A resolution of 4 cm⁻¹ is generally sufficient for polymer analysis.

Protocol: FTIR Analysis using ATR
  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and collecting a background spectrum.

  • Sample Preparation: Place a small amount of the polymer sample (powder or film) directly onto the ATR crystal, ensuring complete coverage.[10] Apply consistent pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[11]

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[10]

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[10] Perform baseline correction and peak picking as needed.

Expected Spectral Features

The following table summarizes the characteristic FTIR absorption bands for polymers containing this compound.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3500-3200 (broad)O-H stretchingPhenolic hydroxyl, Water
3400-3200N-H stretchingAmide (if applicable)
3100-3000C-H stretching (aromatic)Aromatic rings
~1720C=O stretchingEster or Carboxylic Acid
~1670C=O stretching (Amide I)Amide (if applicable)
1600-1450C=C stretching (aromatic)Aromatic rings
~1540N-H bending (Amide II)Amide (if applicable)
1300-1000C-O stretchingEster, Ether, Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural elucidation of polymers.[12] Both ¹H and ¹³C NMR are employed to determine the polymer's microstructure, confirm monomer incorporation, and in some cases, estimate the molecular weight by end-group analysis.[12][13]

Causality in Experimental Choices

The choice of deuterated solvent is critical for NMR analysis.[10] The solvent must completely dissolve the polymer to obtain high-resolution spectra. Common solvents for aromatic polyesters and polyamides include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) with a small amount of trifluoroacetic acid to improve solubility. A polymer concentration of 5-20 mg/mL is typically used.[10]

Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-20 mg of the polymer and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.[10] Gentle heating or sonication may be required to aid dissolution.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum. The number of scans will depend on the sample concentration and the desired signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks to determine the relative number of protons.

Expected ¹H NMR Signals

The proton signals for a polymer containing this compound will appear in the aromatic region (typically 6.5-8.5 ppm). The exact chemical shifts will depend on the specific polymer structure. The phenolic proton may be a broad singlet at higher chemical shifts (>9 ppm) and may exchange with residual water in the solvent.

Proton EnvironmentExpected Chemical Shift (ppm)
Protons on the dicarboxylic acid-substituted phenyl ring8.0 - 8.5
Protons on the phenol-substituted phenyl ring6.5 - 7.5
Phenolic -OH> 9.0 (often broad)

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are used to investigate the electronic properties of the polymers.[14] These techniques are particularly useful for polymers with conjugated aromatic systems, providing information about their absorption and emission characteristics.[14][15]

Causality in Experimental Choices

The choice of solvent is important as it can influence the absorption and emission spectra. The polymer should be fully dissolved at a low concentration (e.g., 1.0 x 10⁻⁵ M) to avoid aggregation effects.[14] The excitation wavelength for fluorescence measurements should be set at the maximum absorption wavelength (λ_max) determined from the UV-Vis spectrum.[14]

Protocol: UV-Vis and Fluorescence Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the polymer in a suitable UV-grade solvent.[10]

  • UV-Vis Measurement: Record the UV-Vis absorption spectrum of the polymer solution against a solvent blank. Determine the wavelength of maximum absorbance (λ_max).

  • Fluorescence Measurement: Excite the polymer solution at its λ_max and record the emission spectrum.

Expected Spectroscopic Data

Polymers containing this compound are expected to exhibit strong UV absorption due to the aromatic rings. The λ_max will depend on the extent of conjugation in the polymer backbone. The fluorescence properties will be influenced by the polymer's structure and environment.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for evaluating the thermal stability and phase transitions of polymers.[16][17][18]

Causality in Experimental Choices

For TGA, a heating rate of 10 °C/min under a nitrogen atmosphere is a standard condition for assessing thermal stability.[4] For DSC, a heating and cooling rate of 10 °C/min is typically used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[19]

Protocol: TGA and DSC
  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a TGA or DSC pan.

  • TGA Analysis: Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant rate under a nitrogen or air atmosphere. Record the weight loss as a function of temperature.

  • DSC Analysis: Heat the sample to a temperature above its expected melting point, cool it down, and then heat it again. The second heating scan is typically used to determine the Tg.[19]

Summary of Expected Thermal Properties
PropertyTechniqueTypical Range for Aromatic Polymers
Glass Transition Temperature (Tg)DSC150 - 300 °C
5% Weight Loss Temperature (T_d5)TGA> 400 °C
Char Yield at 800 °C (in N₂)TGA> 50%

Conclusion

The spectroscopic techniques and protocols outlined in this application note provide a robust framework for the comprehensive characterization of polymers containing this compound. By systematically applying FTIR, NMR, UV-Vis, fluorescence, and thermal analysis, researchers can gain detailed insights into the structure, properties, and performance of these advanced materials, thereby accelerating their development for various applications.

References

Application Notes and Protocols for Solvothermal Synthesis Using 4-(3,5-Dicarboxyphenyl)phenol as a Linker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of 4-(3,5-Dicarboxyphenyl)phenol in MOF Synthesis

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and drug delivery. The rational design of MOFs, which are constructed from metal ions or clusters and organic linkers, allows for the fine-tuning of their structural and chemical properties. The choice of the organic linker is paramount in dictating the architecture, porosity, and functionality of the resulting framework.

This guide focuses on the application of a particularly promising, yet underexplored, linker: This compound . This trifunctional linker is unique in its amalgamation of a rigid biphenyl backbone with two carboxylate groups and a phenolic hydroxyl group. This distinct combination of functionalities offers a strategic advantage in the solvothermal synthesis of novel MOFs with tailored properties. The dicarboxylic acid groups provide the primary coordination sites for metal ions, enabling the formation of robust, porous frameworks, while the phenolic hydroxyl group introduces a site for post-synthetic modification, enhances substrate interaction through hydrogen bonding, and can impart catalytic activity.

While the bifunctional nature of this compound, combining phenol and dicarboxylic acid moieties, makes it an attractive building block for MOFs, specific examples of its application in the scientific literature are nascent.[1] This guide, therefore, will provide a comprehensive, experience-driven protocol for the solvothermal synthesis of MOFs using this linker, drawing upon established principles for similarly structured linkers and highlighting the unique considerations introduced by the phenolic functionality.

Causality of Experimental Choices: Why Solvothermal Synthesis?

Solvothermal synthesis is the preferred method for the crystallization of MOFs due to several key advantages that directly influence the quality and properties of the final product.[1] This method involves heating the constituent components (metal salt, organic linker, and solvent) in a sealed vessel, typically a Teflon-lined autoclave, at temperatures above the boiling point of the solvent. The elevated temperature and pressure facilitate the dissolution of precursors and promote the formation of highly crystalline, thermodynamically stable MOF structures.

The key parameters in solvothermal synthesis—temperature, time, solvent system, and modulator concentration—are critical control points that allow for the rational design of MOF properties. For instance, the choice of solvent can influence the coordination environment of the metal ions and the solubility of the linker, thereby directing the formation of different framework topologies. The use of modulators, such as monofunctional carboxylic acids, can compete with the linker for coordination to the metal centers, slowing down the crystallization process and leading to larger, more well-defined crystals.

Experimental Workflow: A Step-by-Step Guide

The following workflow provides a detailed, step-by-step methodology for the solvothermal synthesis of a hypothetical MOF using this compound as the organic linker and a divalent metal ion, such as zinc(II), as the metal node. This protocol is designed to be a robust starting point for researchers, with recommendations for optimization and characterization.

solvothermal_synthesis_workflow cluster_preparation I. Precursor Preparation cluster_reaction II. Solvothermal Reaction cluster_purification III. Product Isolation & Purification cluster_characterization IV. Characterization A Weigh Metal Salt & Linker B Select Solvent System A->B C Add Modulator (Optional) B->C D Combine Reagents in Autoclave C->D E Heat at Defined Temperature & Time D->E F Controlled Cooling E->F G Filter & Wash with Solvent F->G H Solvent Exchange G->H I Activate (Drying under Vacuum) H->I J PXRD I->J K TGA J->K L SEM/TEM K->L M Gas Sorption L->M

Figure 1: General workflow for the solvothermal synthesis and characterization of a MOF using this compound.

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF

This protocol details the synthesis of a hypothetical zinc-based MOF, designated here as Zn-DCPP-MOF, using this compound.

Materials:

  • This compound (H₃DCPP)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Deionized water

Equipment:

  • 20 mL scintillation vials

  • Teflon-lined stainless-steel autoclave (23 mL)

  • Programmable oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • Reagent Preparation:

    • In a 20 mL scintillation vial, dissolve 25.8 mg (0.1 mmol) of this compound in 10 mL of DMF.

    • In a separate vial, dissolve 29.7 mg (0.1 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.

  • Reaction Mixture Assembly:

    • Combine the two solutions in the Teflon liner of a 23 mL autoclave.

    • Add 1 mL of deionized water to the mixture. The addition of water can sometimes influence crystal growth and morphology.

    • Securely seal the autoclave.

  • Solvothermal Reaction:

    • Place the autoclave in a programmable oven.

    • Heat the autoclave to 120 °C at a rate of 5 °C/min.

    • Maintain the temperature at 120 °C for 72 hours.

    • Allow the oven to cool to room temperature naturally.

  • Product Isolation and Purification:

    • Carefully open the autoclave and collect the crystalline product by decanting the supernatant.

    • Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

    • To remove the high-boiling point DMF from the pores of the MOF, perform a solvent exchange by immersing the crystals in ethanol (3 x 10 mL) for 24 hours for each wash.

    • Collect the solvent-exchanged crystals by centrifugation.

  • Activation:

    • Transfer the crystals to a vacuum oven.

    • Heat the sample to 150 °C under vacuum for 12 hours to remove the ethanol and activate the MOF for subsequent characterization and application.

Characterization of the Synthesized MOF

A thorough characterization of the synthesized material is essential to confirm its structure, purity, and properties.

Technique Purpose Expected Outcome for a Crystalline MOF
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.A unique diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.A distinct weight loss step corresponding to the removal of coordinated solvent molecules, followed by a plateau indicating thermal stability, and finally, a sharp weight loss at the decomposition temperature.
Scanning Electron Microscopy (SEM) To visualize the morphology and size of the MOF crystals.Uniformly shaped crystals, providing insight into the crystallization process.
Gas Sorption Analysis (e.g., N₂ at 77 K) To determine the porosity, surface area (BET), and pore size distribution of the activated MOF.A Type I isotherm, characteristic of microporous materials, indicating a high surface area.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the MOF and confirm the coordination of the carboxylate groups to the metal centers.The disappearance of the broad O-H stretch from the carboxylic acid groups and the appearance of characteristic symmetric and asymmetric stretching vibrations of the coordinated carboxylate groups. The phenolic O-H stretch should remain.

Potential Applications and Future Directions

The unique structural features of MOFs synthesized with this compound open up a range of potential applications:

  • Catalysis: The accessible phenolic hydroxyl groups within the MOF pores can act as Brønsted acid sites, making these materials promising candidates for heterogeneous catalysis in reactions such as esterification and aldol condensation.

  • Sensing: The phenol moiety can be functionalized post-synthetically to introduce specific recognition sites for the detection of various analytes. Furthermore, the inherent fluorescence of the linker may be modulated upon guest binding, enabling luminescent sensing applications.

  • Drug Delivery: The porous structure and the potential for hydrogen bonding interactions via the phenol group make these MOFs suitable for the encapsulation and controlled release of pharmaceutical agents. The biocompatibility of zinc-based MOFs is an additional advantage in this context.

Future research should focus on exploring the coordination chemistry of this compound with a variety of metal ions, including lanthanides, to synthesize MOFs with interesting magnetic and luminescent properties. Furthermore, the development of post-synthetic modification strategies for the phenolic hydroxyl group will be crucial for tailoring the functionality of these materials for specific applications.

References

experimental setup for MOF synthesis with dicarboxylic acid linkers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Metal-Organic Frameworks with Dicarboxylic Acid Linkers

For researchers, scientists, and drug development professionals, the precise construction of Metal-Organic Frameworks (MOFs) is a cornerstone of advanced materials science. This guide provides an in-depth exploration of the experimental setup for synthesizing MOFs using dicarboxylic acid linkers, a prevalent and versatile class of organic building blocks. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

The Architectural Logic of Dicarboxylic Acid-Based MOFs

Metal-Organic Frameworks (MOFs) are crystalline materials formed through the coordination of metal ions or clusters (secondary building units, SBUs) with organic ligands.[1] This self-assembly process creates a highly ordered, porous structure. The choice of the organic linker is a critical determinant of the final architecture and properties of the MOF.[2]

Dicarboxylic acids are among the most widely used linkers for several key reasons:

  • Versatile Coordination: The carboxylate groups readily coordinate with a wide range of metal ions, forming stable bonds that are the basis of the framework.[3][4]

  • Structural Direction: As ditopic linkers, they connect two metal centers, enabling the formation of extended one-, two-, or three-dimensional networks.

  • Tunability: The geometry, length, rigidity, and functionalization of the dicarboxylic acid linker directly influence the MOF's pore size, surface area, stability, and chemical properties.[2][5] For instance, longer linkers can lead to larger pores, while functional groups like amines (-NH2) or hydroxyls (-OH) can introduce specific catalytic or adsorption sites.[5]

The most common methods for synthesizing these materials are solvothermal and hydrothermal reactions, where precursors are heated in a sealed vessel, allowing for the slow crystallization of the desired MOF structure.[6][7]

Core Components for Synthesis

A successful MOF synthesis relies on the careful selection and combination of four key components: the metal precursor, the organic linker, the solvent, and often, a modulating agent.

Metal Precursors

The metal source provides the nodes or SBUs of the framework. The choice of metal dictates the coordination geometry and can influence the thermal and chemical stability of the final MOF. Common metal precursors are typically metal salts, such as nitrates or chlorides.

Metal IonCommon Precursor(s)Example MOF(s)
Zirconium (Zr⁴⁺)Zirconium(IV) chloride (ZrCl₄), Zirconium oxychloride (ZrOCl₂·8H₂O)UiO-66, UiO-67[5][8]
Zinc (Zn²⁺)Zinc nitrate (Zn(NO₃)₂·xH₂O), Zinc acetate (Zn(CH₃COO)₂·2H₂O)MOF-5, MOF-74[9][10]
Aluminum (Al³⁺)Aluminum nitrate (Al(NO₃)₃·9H₂O), Aluminum chloride (AlCl₃)MIL-53, MIL-101[11][12]
Copper (Cu²⁺)Copper nitrate (Cu(NO₃)₂·xH₂O)HKUST-1
Chromium (Cr³⁺)Chromium nitrate (Cr(NO₃)₃·9H₂O)MIL-101(Cr)
Dicarboxylic Acid Linkers

The linker bridges the metal nodes to build the extended framework. Aromatic dicarboxylic acids are frequently used due to their rigidity, which helps in forming robust, porous structures.[3]

Linker NameAbbreviationCommon MOF(s)
Benzene-1,4-dicarboxylic acid (Terephthalic acid)H₂BDC or TPAMOF-5, UiO-66, MIL-53[9][13]
Biphenyl-4,4'-dicarboxylic acidH₂BPDCUiO-67[3]
Naphthalene-1,4-dicarboxylic acidH₂NDCUiO-66-NDC[14]
2,5-Furandicarboxylic acidH₂FDCFuran-based MOFs[15]
2,2′-Bipyridine-4,4′-dicarboxylic acidH₂bpydcBipyridyl-based MOFs[16]
1,1′-Ferrocenedicarboxylic acidH₂FcDCAl-MIL-53-FcDC[17]
The Role of Modulators

In many syntheses, particularly for highly stable MOFs like the UiO series, achieving high crystallinity and controlling particle size can be challenging. Modulators are often added to the reaction mixture to improve the quality of the final product.[18] These are typically monocarboxylic acids (e.g., formic acid, acetic acid, benzoic acid) that compete with the dicarboxylic linker for coordination to the metal centers.[19][20][21]

This competitive binding serves two primary purposes:

  • Slowing Crystallization: By temporarily capping the metal clusters, modulators slow down the rapid, irreversible formation of the framework, allowing for defects to be corrected and promoting the growth of larger, more ordered crystals.[19]

  • Introducing Defects: In some cases, modulators can be used to intentionally introduce "missing linker" or "missing cluster" defects, which can enhance properties like catalytic activity or porosity.[14]

The choice of modulator and its concentration are critical parameters that must be optimized for each specific system.[22]

General Experimental Workflow

The synthesis and validation of a dicarboxylic acid-based MOF follows a logical progression from combining the reagents to characterizing the final, activated material.

MOF_Synthesis_Workflow Reagents Precursor Selection (Metal Salt, Dicarboxylic Acid) Reaction Solvothermal / Hydrothermal Reaction (Sealed Vessel, Heat) Reagents->Reaction Solvent Solvent & Modulator (e.g., DMF, Formic Acid) Solvent->Reaction Isolation Isolation & Washing (Filtration, Solvent Exchange) Reaction->Isolation Cooling Activation Activation (Heating under Vacuum) Isolation->Activation Purification Product Porous MOF Material Activation->Product Characterization Characterization (PXRD, BET, TGA, FTIR) Product->Characterization Validation

General workflow for MOF synthesis and characterization.

The self-assembly process itself involves the coordination of deprotonated carboxylate groups from the linker to the metal ions or clusters, forming the stable, extended network.

MOF_Assembly cluster_assembly Self-Assembly M Metal Node L1 Dicarboxylic Acid Linker M->L1 Coordination L2 Dicarboxylic Acid Linker M->L2 Coordination L3 Dicarboxylic Acid Linker M->L3 Coordination L4 Dicarboxylic Acid Linker M->L4 Coordination Framework 3D MOF Framework L1->Framework L2->Framework L3->Framework L4->Framework

Self-assembly of metal nodes and dicarboxylic acid linkers.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of three well-known MOFs based on dicarboxylic acid linkers.

Protocol 1: Solvothermal Synthesis of UiO-66(Zr)

UiO-66 is a zirconium-based MOF renowned for its exceptional thermal and chemical stability.[5] The use of a modulator is crucial for obtaining a highly crystalline product.

  • Materials:

    • Zirconium(IV) chloride (ZrCl₄)

    • Benzene-1,4-dicarboxylic acid (H₂BDC)

    • N,N-Dimethylformamide (DMF)

    • Hydrochloric acid (HCl) or Benzoic Acid (Modulator)

  • Procedure:

    • In a glass vial or beaker, dissolve ZrCl₄ (e.g., 0.23 mmol) and H₂BDC (e.g., 0.23 mmol) in DMF (e.g., 10 mL).

    • Add the modulating agent. The amount is critical and often expressed in equivalents relative to the linker. For example, add benzoic acid (e.g., 10.3 mmol, ~45 equivalents) to the solution.[23]

    • Sonicate the mixture for 10-15 minutes until a homogeneous solution is formed.

    • Transfer the solution to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.[5]

    • After 24 hours, remove the autoclave and allow it to cool to room temperature.

    • A white crystalline powder should be visible at the bottom. Collect the product by centrifugation or filtration.

    • Washing: To remove unreacted precursors and residual DMF from the pores, wash the collected solid with fresh DMF (3 times), followed by a solvent exchange with ethanol (3 times).

    • Activation: Dry the product and activate it by heating under a dynamic vacuum at a specified temperature (e.g., 120-150 °C) for 12-24 hours to completely remove solvent molecules from the pores.[5]

Protocol 2: Solvothermal Synthesis of MOF-5(Zn)

MOF-5 is a prototypical zinc-based MOF with a high surface area, first synthesized by Yaghi and coworkers.[9]

  • Materials:

    • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) or Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)[9]

    • Benzene-1,4-dicarboxylic acid (H₂BDC)

    • N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF)

  • Procedure:

    • Dissolve zinc nitrate hexahydrate (e.g., 1.34 g) and terephthalic acid (e.g., 0.25 g) in the chosen solvent (e.g., 40 mL of DMF or DEF).[9][13]

    • Transfer the clear solution to a Teflon-lined autoclave or a sealed glass jar.

    • Heat the vessel in an oven at a temperature between 100-120 °C for 12-24 hours.

    • Allow the vessel to cool to room temperature. Colorless, cubic crystals of MOF-5 should form.

    • Collect the crystals by decanting the solvent.

    • Washing: Wash the crystals with fresh DMF to remove any unreacted starting materials, followed by a solvent exchange with a more volatile solvent like chloroform or ethanol.

    • Activation: Carefully heat the washed crystals under vacuum to remove the guest solvent molecules and activate the framework. Note that MOF-5 is sensitive to moisture.[13]

Protocol 3: Hydrothermal Synthesis of MIL-53(Al)

MIL-53 is known for its flexible framework, which exhibits a "breathing" effect in response to guest molecules.[11][24] This protocol uses water as the primary solvent.

  • Materials:

    • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

    • Benzene-1,4-dicarboxylic acid (H₂BDC)

    • Deionized water

  • Procedure:

    • Dissolve Al(NO₃)₃·9H₂O (e.g., 13.0 g, 35 mmol) and H₂BDC (e.g., 2.88 g, 17.5 mmol) in deionized water (e.g., 50 mL).[12]

    • Stir the mixture until the solids are fully dissolved.

    • Transfer the solution to a 100 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat in an oven at a high temperature, typically 220 °C, for 72 hours.[12]

    • After the reaction, cool the autoclave to room temperature.

    • Collect the resulting white powder by centrifugation or filtration.

    • Washing & Activation: To remove the unreacted H₂BDC trapped within the pores, the product is typically calcined in air at a high temperature (e.g., >300 °C) or washed with a basic solution.

Validation and Characterization: A Self-Validating System

The success of a MOF synthesis is validated through a suite of characterization techniques. Each technique provides a critical piece of evidence confirming the formation of the desired crystalline, porous material.

TechniquePurposeExpected Outcome for Successful Synthesis
Powder X-Ray Diffraction (PXRD) Confirms the crystalline structure and phase purity.[5][25]The experimental diffraction pattern should match the simulated or literature-reported pattern for the target MOF. Sharp peaks indicate high crystallinity.[26]
Brunauer-Emmett-Teller (BET) Analysis Measures the specific surface area and pore volume via N₂ physisorption.[5]A high BET surface area (typically >1000 m²/g for microporous MOFs like UiO-66 and MOF-5) confirms the material's permanent porosity.[5][9]
Thermogravimetric Analysis (TGA) Determines thermal stability and confirms the removal of guest solvents after activation.[5][25]A distinct weight loss step corresponding to the removal of coordinated or guest solvent molecules, followed by a plateau, and finally, decomposition of the framework at a high temperature.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies functional groups and confirms coordination.[5][25]Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and a shift in the C=O stretching frequency (~1700 cm⁻¹) upon coordination to the metal center.
Scanning Electron Microscopy (SEM) Visualizes the crystal morphology (e.g., cubic, octahedral) and size distribution.[25]Homogeneous, well-defined crystals with a consistent shape and size.

References

Application Notes and Protocols: A Step-by-Step Guide to Polymerization with Phenolic Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Phenolic Dicarboxylic Acid-Based Polymers

Polymers derived from phenolic dicarboxylic acids represent a class of materials with significant potential across various fields, including drug delivery, biomedical materials, and high-performance plastics.[1][2][3] The incorporation of phenolic and carboxylic acid functionalities into the polymer backbone imparts unique properties such as antioxidant capabilities, biodegradability, and enhanced thermal stability.[1][2][3][4][5] These polymers, particularly aromatic polyesters and poly(anhydride-esters), offer a versatile platform for creating materials with tailored characteristics.[1][2][6] This guide provides researchers, scientists, and drug development professionals with a detailed, step-by-step approach to synthesizing these polymers through two primary methods: interfacial polycondensation and melt polycondensation.

Part 1: Pre-Polymerization Considerations: Setting the Stage for Success

The quality and reproducibility of polymerization are critically dependent on the purity of the monomers and the careful selection of reagents.

Monomer Purity and Preparation:

The primary monomers of interest are phenolic dicarboxylic acids, which possess both a phenol and a dicarboxylic acid functionality. It is crucial to ensure the high purity of these monomers, as impurities can lead to chain termination and a resultant low molecular weight polymer. Recrystallization from an appropriate solvent is a common and effective purification method.

For certain polymerization techniques, particularly interfacial polymerization, the dicarboxylic acid is converted to a more reactive diacyl chloride.[7][8] This conversion is typically achieved by reacting the dicarboxylic acid with thionyl chloride or oxalyl chloride. This step should be performed with caution in a well-ventilated fume hood, as these reagents are corrosive and release toxic gases.

Reagent Selection and Stoichiometry:

The choice of co-monomers, catalysts, and solvents is dictated by the desired polymerization method and the target polymer properties. For instance, in the synthesis of aromatic polyesters, bisphenols are common co-monomers.[9][10] The stoichiometry of the reactants is a critical parameter that directly influences the molecular weight of the resulting polymer. For linear polymers, a 1:1 molar ratio of the reactive groups is essential.

Part 2: Polymerization Protocols: A Tale of Two Methods

This section details the step-by-step protocols for two robust and widely used polymerization techniques: interfacial polycondensation and melt polycondensation.

Protocol 1: Interfacial Polycondensation

Interfacial polymerization is a type of step-growth polymerization where the reaction occurs at the interface of two immiscible liquids.[11] This technique is particularly useful for producing high molecular weight polymers at low temperatures.[12] A common application is the reaction of a diacyl chloride in an organic phase with a bisphenol in an aqueous phase.[7][9][10]

Experimental Workflow for Interfacial Polycondensation

cluster_prep Phase Preparation cluster_reaction Polymerization cluster_isolation Polymer Isolation cluster_purification Purification & Drying A Dissolve Bisphenol in Aqueous NaOH C Combine Phases with High-Speed Stirring A->C B Dissolve Diacyl Chloride in Organic Solvent B->C D Add Phase Transfer Catalyst C->D E Allow Reaction to Proceed D->E F Separate Organic Layer E->F G Precipitate Polymer in a Non-Solvent F->G H Filter and Wash the Polymer G->H I Redissolve and Reprecipitate H->I J Dry under Vacuum I->J

Caption: Workflow for Interfacial Polycondensation.

Detailed Step-by-Step Protocol for Interfacial Polycondensation of a Phenolic Dicarboxylic Acid Derivative:

  • Prepare the Aqueous Phase: Dissolve the bisphenol (e.g., Bisphenol A) in an aqueous solution of sodium hydroxide. The base is crucial for deprotonating the phenol, making it a more reactive nucleophile.[11]

  • Prepare the Organic Phase: Dissolve the diacyl chloride derivative of the phenolic dicarboxylic acid in an immiscible organic solvent such as dichloromethane or chloroform.[7][9]

  • Set up the Reaction: Add the organic phase to the aqueous phase in a baffled flask equipped with a high-speed mechanical stirrer. The vigorous stirring creates a large interfacial area, which is essential for a high reaction rate.

  • Introduce the Catalyst: Add a phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium chloride), to the reaction mixture.[9][10] The catalyst facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase, where it can react with the diacyl chloride.

  • Polymerization: Continue stirring at room temperature for a specified period, typically 1 to 2 hours. The polymer will precipitate as it forms.

  • Isolate the Polymer: Separate the organic layer and precipitate the polymer by pouring the solution into a non-solvent like methanol.

  • Wash and Dry: Filter the precipitated polymer and wash it thoroughly with water and the non-solvent to remove unreacted monomers, catalyst, and salts. Dry the polymer in a vacuum oven at a moderate temperature.

Table 1: Typical Reaction Parameters for Interfacial Polycondensation

ParameterValueRationale
Reactant Ratio 1:1 molar ratioEnsures high molecular weight for linear polymers.
Solvent System Dichloromethane/WaterCreates a stable interface for the reaction.[7]
Phase Transfer Catalyst Tetrabutylammonium ChlorideFacilitates the transport of reactants across the phase boundary.[9]
Stirring Speed >1000 rpmMaximizes the interfacial surface area for reaction.
Reaction Temperature Room TemperatureSufficient for the rapid reaction of diacyl chlorides.
Reaction Time 1-2 hoursTypically allows for the completion of the polymerization.
Protocol 2: Melt Polycondensation

Melt polycondensation is a high-temperature process where monomers are reacted in their molten state.[13][14] This method is often used for the synthesis of aromatic polyesters and avoids the use of solvents.[15][16] The reaction is typically carried out in two stages: an initial esterification or transesterification at a lower temperature, followed by a polycondensation step at a higher temperature under vacuum to remove the condensation byproducts and drive the reaction to completion.[15]

Experimental Workflow for Melt Polycondensation

cluster_esterification Esterification/Transesterification cluster_polycondensation Polycondensation cluster_isolation Polymer Isolation A Charge Monomers and Catalyst to Reactor B Heat under Inert Gas (e.g., N2) A->B C Remove Byproduct (e.g., Water, Acetic Acid) B->C D Increase Temperature C->D E Apply Vacuum Gradually D->E F Monitor Viscosity Increase E->F G Cool the Reactor F->G H Extrude or Dissolve the Polymer G->H

Caption: Workflow for Melt Polycondensation.

Detailed Step-by-Step Protocol for Melt Polycondensation of a Phenolic Dicarboxylic Acid:

  • Charge the Reactor: In a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, charge the phenolic dicarboxylic acid, a diol (e.g., 1,4-butanediol), and a catalyst (e.g., antimony trioxide, titanium-based catalysts).

  • First Stage (Esterification): Heat the reactor to a temperature of 180-220°C under a slow stream of nitrogen.[15] During this stage, water is eliminated as a byproduct of the esterification reaction and is collected. This stage is typically continued until the theoretical amount of water is collected.

  • Second Stage (Polycondensation): Gradually increase the temperature to 250-280°C while slowly applying a vacuum (down to <1 mbar).[15] The high temperature and vacuum are necessary to remove the diol byproduct and drive the equilibrium towards the formation of a high molecular weight polymer.

  • Monitor the Reaction: The progress of the polycondensation can be monitored by the increase in the viscosity of the molten polymer, which can be observed through the torque on the mechanical stirrer.

  • Isolate the Polymer: Once the desired viscosity is reached, the reaction is stopped by cooling the reactor. The resulting polymer can be extruded from the reactor or dissolved in a suitable solvent for further processing.

Table 2: Typical Reaction Parameters for Melt Polycondensation

ParameterStageValueRationale
Temperature Esterification180-220°CPromotes the initial esterification reaction.[15]
Polycondensation250-280°CIncreases reaction rate and facilitates byproduct removal.[15]
Pressure EsterificationAtmospheric (N2 purge)Removes water byproduct without volatilizing monomers.
Polycondensation<1 mbarShifts the equilibrium to favor polymer formation.[15]
Catalyst -Antimony or Titanium compoundsIncreases the rate of both esterification and transesterification.
Reaction Time Esterification2-4 hoursDependent on the rate of water removal.
Polycondensation3-5 hoursDetermined by the desired final molecular weight.

Part 3: Polymer Characterization: Validating Your Synthesis

Thorough characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and thermal properties.[17]

Structural Characterization:

  • Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to identify the functional groups present in the polymer, confirming the formation of ester linkages (typically a strong carbonyl stretch around 1720 cm⁻¹) and the presence of aromatic rings.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the polymer's structure, allowing for the confirmation of the monomer incorporation and the determination of the copolymer composition.

Molecular Weight Determination:

  • Gel Permeation Chromatography (GPC): GPC is the most common method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

Thermal Properties:

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and the melting temperature (Tm) of the polymer, providing insights into its amorphous or crystalline nature.[18]

  • Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature, providing information about its thermal stability and decomposition profile.[18]

Data Presentation

Table 3: Example Characterization Data for a Synthesized Aromatic Polyester

Characterization TechniqueResultInterpretation
FTIR Peak at ~1725 cm⁻¹Confirms the formation of the ester carbonyl group.
¹H NMR Resonances corresponding to aromatic and aliphatic protons in the expected ratioConfirms the successful incorporation of both monomers.
GPC Mw = 50,000 g/mol , PDI = 2.1Indicates the formation of a high molecular weight polymer.
DSC Tg = 150°CShows that the polymer is amorphous with a high glass transition temperature.
TGA 5% weight loss at 350°CDemonstrates good thermal stability of the polymer.

Conclusion: A Foundation for Innovation

This guide provides a comprehensive framework for the synthesis of polymers from phenolic dicarboxylic acids using interfacial and melt polycondensation techniques. By understanding the underlying principles and meticulously following these protocols, researchers can confidently produce a wide range of functional polymers for various applications. The ability to tailor the properties of these materials through the careful selection of monomers and polymerization conditions opens up exciting avenues for innovation in drug delivery, biomaterials, and advanced materials science.

References

Definitive Structural Confirmation of 4-(3,5-Dicarboxyphenyl)phenol: A Multi-Technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(3,5-Dicarboxyphenyl)phenol is a bifunctional organic compound of significant interest in materials science and polymer chemistry. Its rigid biphenyl core, combined with the reactive sites of a phenol and two carboxylic acids, makes it a valuable building block (monomer) for advanced materials such as Metal-Organic Frameworks (MOFs) and specialty polyesters.[1] The precise arrangement of these functional groups is critical to the predictable assembly and ultimate properties of these materials. Therefore, unambiguous confirmation of its molecular structure is a prerequisite for any synthetic or application-driven study.

This guide provides a detailed, multi-faceted protocol for the structural elucidation of this compound. We move beyond simple checklists, offering a narrative that explains the causality behind experimental choices, ensuring that the analytical workflow is a self-validating system. The methods described herein—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—are foundational techniques for the structural analysis of organic molecules.[2]

Molecular Identity

  • Systematic Name: 5-(4-hydroxyphenyl)benzene-1,3-dicarboxylic acid

  • Common Name: this compound

  • Molecular Formula: C₁₄H₁₀O₅

  • Molecular Weight: 258.23 g/mol [1]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the connectivity and spatial relationships of atoms.

Expertise & Experience: The Choice of Solvent

The choice of a deuterated solvent is critical. While CDCl₃ is common, the acidic protons of the carboxylic acid and phenol groups in our target molecule would likely undergo rapid exchange or be poorly resolved.[3] We will use Dimethyl Sulfoxide-d₆ (DMSO-d₆). Its ability to form hydrogen bonds helps to slow down the exchange of these acidic protons, allowing them to be observed as distinct, albeit often broad, signals in the ¹H NMR spectrum.

Proton (¹H) NMR Spectroscopy

Principle: ¹H NMR spectroscopy provides information on the number of different types of protons, their relative numbers (integration), and their neighboring protons (spin-spin splitting).

Predicted ¹H NMR Spectrum (in DMSO-d₆) Due to the molecule's symmetry, the proton spectrum is expected to be relatively simple.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0Broad Singlet2H-COOHCarboxylic acid protons are highly deshielded and typically appear as very broad signals at low field.
~9.5 - 10.0Broad Singlet1HAr-OHPhenolic protons are also acidic and appear as a broad singlet, though typically upfield from carboxylic protons.[3]
~8.3Triplet (or narrow singlet)1HH-cThis proton is flanked by two equivalent carbons bearing carboxylic acids. It may appear as a triplet due to small meta-coupling to H-b, or as a singlet if the coupling is not resolved.
~8.1Doublet2HH-bThese two equivalent protons are coupled to H-c.
~7.6Doublet2HH-a'Protons on the phenol ring ortho to the other ring. They are coupled to H-b'.
~6.9Doublet2HH-b'Protons on the phenol ring meta to the other ring. They are coupled to H-a'.

Protocol: ¹H NMR Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the dried this compound sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[4]

  • Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

  • Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the probe to the sample.

    • Acquire the spectrum using a standard pulse program. Set the spectral width to cover a range of -2 to 16 ppm.

    • Ensure an adequate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks and determine the multiplicities (splitting patterns).

Carbon-¹³ (¹³C) NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms in a molecule. The chemical shift of each signal is indicative of the carbon's electronic environment (e.g., aromatic, carbonyl).

Predicted ¹³C NMR Spectrum (in DMSO-d₆) Based on molecular symmetry, we expect to see 8 distinct carbon signals.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~167C=OThe carbonyl carbon of the carboxylic acid group is highly deshielded.
~158C-OHThe aromatic carbon directly attached to the hydroxyl group is deshielded by the electronegative oxygen.[5]
~132C-ipso (dicarboxylic ring)The quaternary carbon where the two rings are joined.
~131C-ipso (phenol ring)The quaternary carbon where the two rings are joined.
~130C-bAromatic CH carbon on the dicarboxylic ring.
~129C-a'Aromatic CH carbon on the phenol ring.
~128C-cAromatic CH carbon on the dicarboxylic ring.
~116C-b'Aromatic CH carbon on the phenol ring, ortho/meta to the -OH group.[4]

Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency (e.g., ~100 MHz for a 400 MHz instrument).

    • Acquire a proton-decoupled spectrum to ensure all carbon signals appear as singlets.

    • Set the spectral width to cover 0-200 ppm.

    • A larger number of scans is required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation and standard corrections.

    • Calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ ≈ 39.5 ppm).

Part 2: Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Trustworthiness: The Self-Validating Power of HRMS An experimentally determined accurate mass that matches the theoretical mass of C₁₄H₁₀O₅ to within a few parts-per-million (ppm) provides extremely strong evidence for the molecular formula. This technique is a cornerstone of structural validation.

Expected Mass Spectrum

  • Technique: Electrospray Ionization (ESI) is well-suited for this polar, acidic molecule. Given the presence of acidic groups, negative ion mode (ESI-) is preferred.

  • Molecular Ion: The primary ion observed should be the deprotonated molecule [M-H]⁻.

    • Theoretical m/z: 257.0455

    • Observed m/z: Should be within ± 5 ppm of the theoretical value.

  • Fragmentation: Tandem MS (MS/MS) of the m/z 257 ion could show characteristic losses, such as:

    • Loss of H₂O (m/z 239)

    • Loss of CO₂ (m/z 213) from a carboxylic acid group.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol, acetonitrile, or a mixture with water.[1]

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.[6]

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the spectrum in negative ion mode.

    • Set the mass range to scan from m/z 50 to 500.

    • Ensure the instrument is properly calibrated with a known standard.

  • Data Processing:

    • Identify the peak corresponding to the [M-H]⁻ ion.

    • Use the instrument software to calculate the elemental composition based on the accurate mass and compare it to the theoretical formula C₁₄H₁₀O₅. The mass error should be below 5 ppm.

Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[7]

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeAssignmentRationale
3300-2500 (very broad)O-H stretchCarboxylic AcidThe O-H stretch of a hydrogen-bonded carboxylic acid dimer is one of the broadest absorptions in IR spectroscopy.[8]
~3400-3200 (broad)O-H stretchPhenolOverlaps with the broad carboxylic acid O-H band.
~1700-1680 (strong, sharp)C=O stretchCarboxylic AcidCharacteristic strong absorption for the carbonyl group in an aromatic carboxylic acid.
~1610, ~1500, ~1450C=C stretchAromatic RingMultiple sharp bands are characteristic of the aromatic ring framework.
~1300-1200C-O stretchCarboxylic Acid & PhenolRepresents the stretching of the carbon-oxygen single bonds.
Below 900C-H bendAromatic (out-of-plane)The pattern of these bands can sometimes give clues about the substitution pattern on the aromatic rings.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: No special preparation is needed for ATR-FTIR. Place a small amount of the dry, solid sample directly onto the ATR crystal.

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample with the anvil to ensure good contact with the crystal.

    • Collect the sample spectrum over the range of 4000-600 cm⁻¹. Co-add 16-32 scans for a good signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background.

    • Label the major peaks and compare the observed wavenumbers to the expected values for the key functional groups.

Visualization of Workflow and Structure

A systematic approach ensures all necessary data is collected for a confident structural assignment.

G cluster_synthesis Sample Handling cluster_analysis Analytical Workflow cluster_data Data Interpretation cluster_conclusion Conclusion synthesis Synthesized This compound nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr ms HRMS (ESI-TOF/Orbitrap) synthesis->ms ftir FTIR (ATR) synthesis->ftir nmr_data Confirm C-H Framework & Connectivity nmr->nmr_data ms_data Confirm Molecular Formula (C₁₄H₁₀O₅) ms->ms_data ftir_data Confirm Functional Groups (-OH, -COOH, Ar) ftir->ftir_data report Structure Confirmed nmr_data->report ms_data->report ftir_data->report

Caption: Comprehensive workflow for structural confirmation.

G cluster_mol cluster_labels mol l1 H-a' l2 H-b' l3 Ar-OH l4 H-b l5 H-c l6 COOH

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4-(3,5-Dicarboxyphenyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-(3,5-Dicarboxyphenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable bifunctional molecule. This document provides in-depth troubleshooting guides and frequently asked questions in a structured question-and-answer format to address specific experimental issues.

Introduction to the Synthesis

The synthesis of this compound typically involves a two-step process: a Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by the hydrolysis of ester protecting groups to yield the final dicarboxylic acid. Each of these steps presents unique challenges that can lead to low yields. This guide will break down the troubleshooting process for each stage of the synthesis.

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Ester Hydrolysis A Dimethyl 5-bromoisophthalate C Dimethyl 5-(4-methoxyphenyl)isophthalate A->C B 4-Methoxyphenylboronic acid B->C D Dimethyl 5-(4-methoxyphenyl)isophthalate Catalyst1 Pd Catalyst Base Catalyst1->C E Potassium 5-(4-hydroxyphenyl)isophthalate D->E 1. Base (e.g., KOH) F This compound E->F 2. Acid Workup (e.g., HCl)

Caption: General synthetic route for this compound.

Part 1: Troubleshooting the Suzuki-Miyaura Coupling

The formation of the C-C bond between the two aromatic rings is the crucial first step. Low yields in this step are common and can often be rectified by careful optimization of the reaction conditions.

Frequently Asked Questions (FAQs) - Suzuki-Miyaura Coupling

Q1: I am observing a low yield of my coupled product, Dimethyl 5-(4-methoxyphenyl)isophthalate. What are the likely causes?

A1: Low yields in this specific Suzuki-Miyaura coupling can stem from several factors. The electron-donating nature of the methoxy group on the boronic acid can make the transmetalation step of the catalytic cycle less favorable.[1] Additionally, the two ester groups on the bromoisophthalate can introduce steric hindrance.[1] Key areas to investigate include:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be optimal for this substrate combination. More robust systems using bulky, electron-rich phosphine ligands are often required to overcome the activation energy for challenging couplings.[1]

  • Base Selection: The choice of base is critical. It must be strong enough to activate the boronic acid but not so harsh as to cause premature hydrolysis of the ester groups.

  • Solvent System: A solvent system that can dissolve all reactants is essential for an efficient reaction. Often, a mixture of an organic solvent and water is used.

  • Reaction Temperature: The temperature needs to be high enough to drive the reaction to completion but not so high that it leads to catalyst decomposition.

Q2: I am seeing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction, especially with electron-rich boronic acids. This is often caused by the presence of oxygen, which can lead to the formation of Pd(II) species that promote this unwanted reaction.[2] To minimize homocoupling:

  • Ensure an Inert Atmosphere: Thoroughly degas your solvents and reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

  • Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source can reduce the initial concentration of Pd(II) species.

  • Optimize the Base: Some bases are more prone to promoting homocoupling than others. Experiment with different bases to find the optimal one for your system.

Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling
Problem Potential Cause Recommended Solution
Low or no product formation Ineffective catalyst system.Switch to a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) and a suitable palladium precursor (e.g., Pd(OAc)₂).[1]
Inappropriate base.Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. The choice of base can be highly substrate-dependent.
Poor solvent choice leading to low solubility.Use a solvent mixture that ensures all reactants are in solution at the reaction temperature. Common choices include dioxane/water or toluene/ethanol/water mixtures.
Significant side product formation (homocoupling) Presence of oxygen.Ensure rigorous degassing of solvents and the reaction vessel. Use Schlenk techniques or a glovebox.
Inefficient cross-coupling.Optimize the reaction conditions (catalyst, ligand, base, temperature) to favor the desired cross-coupling over homocoupling.
Incomplete reaction Insufficient reaction time or temperature.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A higher temperature may be required, but be mindful of potential catalyst decomposition.
Catalyst deactivation.Ensure a sufficiently high ligand-to-palladium ratio to stabilize the catalyst. Catalyst decomposition is often indicated by the formation of palladium black.
Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol and may require optimization for your specific setup.

  • Preparation: In a dry Schlenk flask under an inert atmosphere, combine Dimethyl 5-bromoisophthalate (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), a suitable base (e.g., K₃PO₄, 2.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.), and the phosphine ligand (e.g., SPhos, 0.04 equiv.).[1]

  • Degassing: Seal the flask and perform at least three vacuum/backfill cycles with an inert gas.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 dioxane:water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Part 2: Troubleshooting the Ester Hydrolysis

The final step of the synthesis involves the deprotection of the two methyl ester groups to yield the dicarboxylic acid. The steric hindrance around the ester groups can make this step challenging.

Frequently Asked Questions (FAQs) - Ester Hydrolysis

Q3: My ester hydrolysis is very slow or incomplete. What is causing this?

A3: The two ester groups in Dimethyl 5-(4-methoxyphenyl)isophthalate are sterically hindered, which can significantly slow down the rate of hydrolysis.[3] Bulky groups near the carbonyl carbon physically block the approach of the nucleophile (hydroxide ion).[3] Standard hydrolysis conditions may not be sufficient to drive the reaction to completion.

Q4: I am observing the formation of a mono-acid product instead of the desired di-acid. How can I ensure complete hydrolysis?

A4: The formation of the mono-acid is a common issue when the hydrolysis is incomplete. To drive the reaction to completion:

  • Increase Reaction Time and Temperature: Prolonged heating is often necessary for the hydrolysis of hindered esters.

  • Use a Co-solvent: To improve the solubility of the ester in the aqueous base, a co-solvent like THF or methanol can be used. However, be cautious with alcoholic co-solvents as they can lead to transesterification.[3]

  • Use a Stronger Base or Higher Concentration: Increasing the concentration of the base (e.g., using a higher molarity of NaOH or KOH) can increase the reaction rate.

Troubleshooting Guide: Low Yield in Ester Hydrolysis
Problem Potential Cause Recommended Solution
Incomplete hydrolysis Steric hindrance around the ester groups.Increase the reaction temperature and prolong the reaction time. Monitor by TLC or LC-MS until the starting material and mono-acid intermediate are consumed.
Poor solubility of the ester.Use a co-solvent such as THF to create a homogeneous reaction mixture.
Low yield of isolated product Product is soluble in the aqueous layer.After acidification, ensure the product has fully precipitated. Cooling the solution on ice can aid precipitation. If the product remains in solution, extract with a suitable organic solvent.
Degradation of the product.While the biphenyl core is robust, prolonged exposure to very harsh basic conditions at high temperatures could potentially lead to side reactions. Optimize for the mildest conditions that still afford complete hydrolysis.
Experimental Protocol: Ester Hydrolysis
  • Reaction Setup: Dissolve Dimethyl 5-(4-methoxyphenyl)isophthalate in a suitable solvent (e.g., a mixture of THF and methanol).

  • Base Addition: Add an aqueous solution of a strong base (e.g., 2-4 M KOH or NaOH) in excess (at least 2.2 equivalents per ester group).

  • Heating: Heat the reaction mixture to reflux and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is no longer visible.

  • Workup: Cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and acidify with a strong acid (e.g., concentrated HCl) to a pH of 1-2. A precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Part 3: Purification of the Final Product

The high polarity of this compound can make purification by standard column chromatography challenging.

Frequently Asked Questions (FAQs) - Purification

Q5: I am having difficulty purifying the final product by silica gel chromatography. What are my options?

A5: The free carboxylic acid groups make the product very polar, leading to poor mobility and streaking on a silica gel column. Alternative purification methods include:

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purifying the final product.

  • Reverse-Phase Chromatography: If the product is soluble in a suitable solvent, reverse-phase chromatography (e.g., on a C18 column) can be an effective purification technique for polar compounds.

  • Acid-Base Extraction: An acid-base extraction can be used to remove non-acidic impurities. Dissolve the crude product in a basic aqueous solution, wash with an organic solvent to remove neutral impurities, and then re-precipitate the product by adding acid.

Diagram of Troubleshooting Logic

Troubleshooting_Logic Start Low Yield of Final Product Step1_Check Analyze Purity of Intermediate (Dimethyl 5-(4-methoxyphenyl)isophthalate) Start->Step1_Check Low_Purity_Intermediate Low Purity of Intermediate Step1_Check->Low_Purity_Intermediate Step2_Check Analyze Final Product Purity Low_Yield_Step2 Low Yield in Step 2 (Hydrolysis) Step2_Check->Low_Yield_Step2 Purification_Issue Purification Issues Step2_Check->Purification_Issue Low_Purity_Intermediate->Step2_Check No Low_Yield_Step1 Low Yield in Step 1 (Suzuki Coupling) Low_Purity_Intermediate->Low_Yield_Step1 Yes Troubleshoot_Suzuki Troubleshoot Suzuki Coupling: - Catalyst/Ligand - Base - Solvent - Temperature Low_Yield_Step1->Troubleshoot_Suzuki Troubleshoot_Hydrolysis Troubleshoot Hydrolysis: - Reaction Time/Temp - Base Concentration - Co-solvent Low_Yield_Step2->Troubleshoot_Hydrolysis Troubleshoot_Purification Optimize Purification: - Recrystallization - Reverse-Phase Chromatography - Acid-Base Extraction Purification_Issue->Troubleshoot_Purification

Caption: A decision-making workflow for troubleshooting low yields.

References

Technical Support Center: Optimizing MOF Synthesis with 4-(3,5-Dicarboxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers utilizing the 4-(3,5-Dicarboxyphenyl)phenol linker in Metal-Organic Framework (MOF) synthesis. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to streamline your experimental workflow. Our goal is to empower you to overcome common synthesis challenges and achieve high-quality, crystalline materials.

The this compound linker is a versatile tritopic building block. Its C2v symmetry, afforded by the two carboxylate groups and a phenolic hydroxyl group, offers a unique combination of coordination sites and a platform for post-synthetic modification. However, harnessing its full potential requires precise control over synthesis conditions. This guide is structured to address the most pressing issues encountered in the lab.

Part I: Troubleshooting Guide

This section is designed to resolve specific experimental failures. Each issue is presented in a question-and-answer format, detailing the probable causes and providing a logical sequence of corrective actions.

Q1: My product is an amorphous powder with no defined peaks in the Powder X-Ray Diffraction (PXRD) pattern. What went wrong?

Answer: The formation of an amorphous product instead of a crystalline MOF is one of the most common challenges. It typically indicates that the nucleation and crystal growth kinetics are not properly controlled, leading to rapid precipitation rather than ordered self-assembly.

Primary Causes & Solutions:

  • Reaction Rate is Too High: Rapid formation of strong coordination bonds prevents the system from reaching its thermodynamically favored crystalline state.

    • Solution A - Decrease Temperature: Lowering the solvothermal reaction temperature can significantly slow down the kinetics, allowing more time for ordered crystal growth.[1] Experiment with a temperature gradient, starting 10-20 °C lower than your initial condition.

    • Solution B - Reduce Reagent Concentration: High concentrations can accelerate precipitation. Halve the concentrations of both the metal precursor and the linker to favor slower, more controlled crystal formation.

  • Lack of Reversibility in Linker-Metal Coordination: The bonds form too irreversibly, locking the structure into a disordered state.

    • Solution C - Introduce a Modulator: This is often the most effective solution. A modulator, typically a monocarboxylic acid like benzoic acid or acetic acid, competes with the dicarboxylate arms of the linker for coordination to the metal clusters.[2] This competition introduces a degree of reversibility, slowing down the overall framework assembly and allowing for "proofreading" and error correction, which is essential for high crystallinity.[3][4] A close match in pKa between the modulator and the linker can lead to more well-defined crystallites.[4][5]

Troubleshooting Workflow for Amorphous Product

G start Problem: Amorphous Product (No PXRD Peaks) check_rate Hypothesis: Reaction Kinetics Too Fast start->check_rate action_temp Action 1: Reduce Temperature (e.g., by 20°C) check_rate->action_temp Primary Approach action_conc Action 2: Reduce Precursor Concentrations check_rate->action_conc Secondary Approach re_eval Re-run Synthesis & Analyze with PXRD action_temp->re_eval action_conc->re_eval check_mod Hypothesis: Irreversible Coordination action_mod Action 3: Introduce a Modulator (e.g., Benzoic Acid) check_mod->action_mod action_mod->re_eval re_eval->check_mod Still Amorphous success Success: Crystalline Product re_eval->success Peaks Observed

Caption: Decision tree for troubleshooting an amorphous MOF product.

Q2: I have a crystalline product, but the yield is consistently low. How can I improve it?

Answer: Low yield suggests that either the reaction has not gone to completion or a significant portion of the product remains dissolved in the mother liquor.

Primary Causes & Solutions:

  • Incomplete Reaction: The reaction time may be insufficient for full conversion of the precursors into the MOF product.

    • Solution A - Extend Reaction Time: The crystallization of MOFs can be slow.[1][6] Try doubling the solvothermal reaction time (e.g., from 24h to 48h or 72h) to see if yield improves. Monitor at different time points to find the optimum.

  • Suboptimal Temperature: The chosen temperature might be ideal for crystallinity but not for driving the reaction to completion.

    • Solution B - Optimize Temperature: While high temperatures can harm crystallinity, a temperature that is too low may result in an incomplete reaction. Systematically vary the temperature (e.g., 100°C, 120°C, 140°C) and analyze both the yield and PXRD pattern to find a balance.[6]

  • Product Solubility: The MOF may have some solubility in the reaction solvent, especially at elevated temperatures.

    • Solution C - Optimize Cooling Process: A rapid cooling process can cause some of the formed MOF to remain in solution. Implement a slow, controlled cooling ramp (e.g., 5°C/hour) after the solvothermal heating phase. This promotes further crystallization and reduces the amount of product lost in the supernatant.[7]

Q3: My PXRD pattern shows sharp peaks, but they don't match the expected phase, or I have a mixture of phases. What should I do?

Answer: The formation of unintended polymorphs or mixed phases is common in MOF synthesis, as multiple crystalline structures can be energetically accessible.[8] The final product is often dictated by a delicate balance of thermodynamic and kinetic factors.

Primary Causes & Solutions:

  • Solvent Effects: The solvent is not just a medium but can act as a template or coordinate to the metal, influencing which crystal structure is formed.

    • Solution A - Change Solvent System: The polarity and coordinating ability of the solvent are critical. If you are using a strongly coordinating solvent like DMF, try switching to a less coordinating one like DEF, or use a co-solvent system (e.g., DMF/Ethanol) to alter the chemical environment.

  • Modulator Influence: The type and concentration of the modulator can direct the formation of a specific phase.

    • Solution B - Vary Modulator Type and Concentration: Different modulators can stabilize different secondary building units (SBUs) or crystal packing arrangements.[2] If using acetic acid, try formic acid or benzoic acid. Furthermore, systematically vary the molar equivalents of the modulator (e.g., 20, 50, 100 eq. relative to the metal) to map out the phase diagram of your system.[9]

  • pH of the Reaction Mixture: The deprotonation state of the linker's carboxylic acid and phenol groups is pH-dependent and critical for proper coordination.

    • Solution C - Adjust pH: The in-situ decomposition of solvents like DMF can form amines, altering the pH. Adding a small amount of an acid (like HCl) or a base can stabilize the desired phase. This should be done systematically as it can dramatically affect the outcome.[10]

ParameterEffect on Phase PurityRecommended Action
Solvent Can act as a template, influencing crystal packing.Test solvents with varying polarity and coordinating strength (e.g., DMF, DEF, Dioxane).
Modulator Competes with linker, affecting SBU formation and growth direction.Screen different monocarboxylic acids (formic, acetic, benzoic) at various concentrations.
Temperature Determines kinetic vs. thermodynamic product.Run syntheses at different temperatures (e.g., 80°C, 120°C, 150°C) to identify phase transition points.
pH Controls linker deprotonation state.Add trace amounts of acid (HCl) or base to guide self-assembly.

Caption: Table summarizing the influence of key parameters on MOF phase formation.

Part II: Frequently Asked Questions (FAQs)
Q: What is the primary role of a modulator in synthesis with a carboxylate-rich linker like this one?

A: A modulator is a crucial additive that controls the kinetics of MOF formation. For systems with strong metal-carboxylate coordination, modulators introduce reversibility into the crystal growth process. They are typically monofunctional ligands (like monocarboxylic acids) that temporarily bind to the metal clusters, competing with the multifunctional organic linker. This competition slows the rate of framework extension, preventing the rapid formation of disordered, amorphous material and allowing the system to self-correct into a more stable, crystalline structure.[3][4][5] The modulator can also influence crystal size, morphology, and the concentration of defects in the final material.[5]

G cluster_0 Without Modulator (Fast & Irreversible) cluster_1 With Modulator (Controlled & Reversible) M1 Metal Cluster L1 Linker M1->L1 Rapid Coordination Amorphous Amorphous Product L1->Amorphous M2 Metal Cluster L2 Linker M2->L2 Slower Coordination Mod Modulator M2->Mod Competitive Binding Crystalline Crystalline MOF L2->Crystalline

Caption: Role of a modulator in promoting crystalline MOF formation.

Q: How does the phenolic -OH group on the this compound linker influence the synthesis?

A: The phenolic group adds another layer of complexity and opportunity. During synthesis, its influence is primarily through:

  • Acidity and Solubility: The phenol group affects the overall pKa and solubility of the linker in different solvents.

  • Hydrogen Bonding: It can act as a hydrogen bond donor or acceptor, potentially directing the self-assembly process and influencing the final framework topology through interactions with solvents or other linkers.

  • Coordination: While less likely to coordinate to hard metal centers (like Zr⁴⁺ or Zn²⁺) compared to the carboxylates, it could potentially coordinate to other metal types or influence the electronic properties of the framework. Its main advantage often lies in post-synthetic modification, where the -OH group can be functionalized to introduce new properties into the MOF.

Q: What are the essential characterization techniques to confirm a successful synthesis?

A: A combination of techniques is required to fully validate your material:

  • Powder X-Ray Diffraction (PXRD): This is the most critical technique. It confirms the crystallinity of your product and allows you to identify its phase by comparing the experimental pattern to a simulated pattern from a known crystal structure or to previously reported data.[11]

  • Scanning Electron Microscopy (SEM): SEM provides direct visualization of the crystal morphology (e.g., cubic, octahedral) and size distribution.

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and can help confirm the removal of guest/solvent molecules during activation.[12]

  • Nitrogen Sorption Analysis: A N₂ isotherm at 77 K is essential for determining the porosity of the activated MOF, providing key data like the BET surface area and pore volume.[8]

Part III: Key Experimental Protocols
Protocol 3.1: General Solvothermal Synthesis of a MOF with this compound

This protocol provides a starting point for synthesis. The metal, modulator, and conditions should be optimized for your specific target. A Zr-based MOF is used as an example.

Reagents & Equipment:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound linker

  • N,N-Dimethylformamide (DMF)

  • Modulator (e.g., Benzoic Acid)

  • 20 mL Scintillation Vials or Teflon-lined Autoclave

  • Convection Oven

Procedure:

  • In a 20 mL glass scintillation vial, dissolve the metal precursor (e.g., 30 mg ZrCl₄) in DMF (10 mL).

  • Add the this compound linker (e.g., 1 molar equivalent relative to Zr).

  • Add the modulator (e.g., 50 molar equivalents of Benzoic Acid relative to Zr). The large excess is typical for Zr-MOF synthesis to ensure high crystallinity.[9]

  • Cap the vial tightly. Caution: Ensure the vial can withstand the pressure at the target temperature. For higher temperatures (>130°C), a Teflon-lined autoclave is required.[13]

  • Place the vial in a pre-heated convection oven at the desired temperature (e.g., 120 °C).

  • Heat for the desired duration (e.g., 24-72 hours).

  • Remove the vessel from the oven and allow it to cool slowly to room temperature.

  • A white crystalline powder should be visible at the bottom of the vessel.

Protocol 3.2: MOF Activation for Porosity Analysis

Activation is a critical step to remove solvent molecules from the pores without causing framework collapse.[8]

Procedure:

  • Harvesting: Centrifuge the reaction mixture to isolate the solid product. Decant and discard the supernatant.

  • Washing: Add fresh, clean DMF to the solid, vortex to re-suspend the crystals, and centrifuge again. Repeat this washing step 3-4 times to remove unreacted precursors trapped in the pores.[8]

  • Solvent Exchange: After the final DMF wash, decant the DMF and replace it with a solvent of lower boiling point and lower surface tension, such as acetone. Let the crystals soak in acetone for 3-6 hours.

  • Repeat the solvent exchange with fresh acetone 3-4 times over 24 hours. This process gradually replaces the high-boiling DMF with volatile acetone.

  • Drying: After the final acetone exchange, the sample must be dried under vacuum.

    • Standard Method: Decant the acetone and dry the sample under dynamic vacuum at a moderate temperature (e.g., 80-150 °C, depending on the MOF's stability) overnight.

    • Supercritical Drying (Optional, for delicate frameworks): For MOFs prone to collapse, supercritical CO₂ drying is a superior method to preserve porosity.[8]

  • The activated, solvent-free MOF powder is now ready for porosity analysis.

References

common issues in polymer synthesis using dicarboxylic acid phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Polyester Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the synthesis of polyesters from dicarboxylic acids and phenols.

As Senior Application Scientists, we understand that while the principles of condensation polymerization are straightforward, the practical execution can be fraught with challenges. This resource is built on a foundation of scientific expertise and field-proven experience to help you navigate common issues and optimize your synthetic protocols.

Troubleshooting Guide: Common Issues in Polyester Synthesis

This section addresses the most frequently encountered problems during the polymerization of dicarboxylic acids and phenols. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing step-by-step solutions.

Issue 1: Low Molecular Weight Polymer

Q1: My polymerization is consistently yielding a low molecular weight polyester. What are the primary causes and how can I fix this?

A1: Achieving a high molecular weight is crucial for desirable mechanical properties, and several factors can prematurely terminate chain growth.[1] The most common culprits are monomer impurity, stoichiometric imbalance, inefficient byproduct removal, and suboptimal reaction conditions.[1]

Potential Causes & Solutions:

  • Monomer Purity: Impurities with monofunctional groups can act as chain terminators, drastically limiting the degree of polymerization.[1]

    • Troubleshooting:

      • Verify Purity: Always use the highest purity monomers available (≥99%). Check the supplier's certificate of analysis.

      • Purification: If purity is questionable, purify the dicarboxylic acid and phenol monomers. Recrystallization is a common and effective method.[1] For instance, 1,5-Dihydroxynaphthalene can be purified by crystallization from ethanol.

  • Stoichiometric Imbalance: Step-growth polymerization is highly sensitive to the molar ratio of the functional groups.[2] An excess of one monomer will lead to a preponderance of one type of end-group, preventing further chain growth.[3]

    • Troubleshooting:

      • Precise Measurement: Accurately weigh all monomers and ensure a 1:1 molar ratio of carboxylic acid to hydroxyl groups.

      • Volatile Monomers: If one monomer is more volatile (a common issue with some diols at high temperatures), a slight excess (e.g., 1-5 mol%) of the more volatile monomer may be necessary to compensate for losses.[4]

  • Inefficient Byproduct Removal: The condensation reaction that forms the ester linkages produces a small molecule byproduct, typically water.[5][6] According to Le Chatelier's principle, this byproduct must be efficiently removed to drive the equilibrium towards polymer formation.

    • Troubleshooting:

      • High Vacuum: Apply a high vacuum (typically <1 Torr) during the polycondensation stage to effectively remove water.[4]

      • Azeotropic Distillation: For solution polymerizations, using a solvent that forms an azeotrope with water can facilitate its removal.[5]

      • Inert Gas Sparging: A slow stream of an inert gas (e.g., nitrogen or argon) can help carry away the volatile byproduct.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.

    • Troubleshooting:

      • Temperature Profile: A two-stage temperature profile is often optimal. An initial lower temperature esterification stage (e.g., 150-180°C) followed by a higher temperature polycondensation stage (e.g., >200°C) is common.[1] Excessively high temperatures can cause thermal degradation.[1][7]

      • Reaction Time: Insufficient reaction time will not allow the polymer chains to reach a high molecular weight.[1] The reaction progress can be monitored by measuring the viscosity of the reaction mixture or by analyzing samples for molecular weight.

Experimental Protocol: Monomer Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the monomer is highly soluble at elevated temperatures and poorly soluble at low temperatures.

  • Dissolution: Dissolve the impure monomer in the minimum amount of hot solvent.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Issue 2: Polymer Discoloration (Yellowing/Browning)

Q2: My final polymer is discolored. What causes this and how can I prevent it?

A2: Discoloration, typically yellowing or browning, is often a sign of thermal degradation or oxidation.[8] This can be caused by excessively high reaction temperatures, prolonged reaction times, or the presence of oxygen.[9]

Potential Causes & Solutions:

  • Thermal Degradation: At high temperatures, polymer chains can break, leading to the formation of chromophoric groups like conjugated double bonds.[9]

    • Troubleshooting:

      • Optimize Temperature: Determine the minimum temperature required for effective polymerization. Avoid exceeding the thermal stability limit of your polymer.

      • Minimize Reaction Time: Do not heat the reaction mixture for longer than necessary.

  • Oxidation: The presence of oxygen at high temperatures can lead to oxidative degradation, which also forms colored byproducts.[8]

    • Troubleshooting:

      • Inert Atmosphere: Conduct the entire polymerization under a blanket of an inert gas like nitrogen or argon.

      • Antioxidants: Consider adding a small amount of an antioxidant to the reaction mixture, especially if the monomers are known to be susceptible to oxidation.

  • Catalyst-Related Issues: Some catalysts can cause discoloration, particularly at high concentrations or temperatures.[8]

    • Troubleshooting:

      • Catalyst Selection: Choose a catalyst known for producing polymers with good color. Tin, antimony, and titanium compounds are common, but their effects on color can vary.[10][11][12]

      • Optimize Concentration: Use the minimum effective concentration of the catalyst.

Issue 3: Gelation

Q3: My reaction mixture turned into an insoluble gel. Why did this happen and how can I avoid it?

A3: Gelation is the formation of a cross-linked, insoluble polymer network.[13] In the context of linear polyester synthesis, this is usually an unintended and undesirable outcome.

Potential Causes & Solutions:

  • Monomers with Functionality > 2: The most common cause of gelation is the presence of monomers with more than two reactive groups (e.g., a triol or a tricarboxylic acid). This can be an impurity in one of the starting materials.

    • Troubleshooting:

      • Verify Monomer Functionality: Ensure that your dicarboxylic acid and phenol monomers are strictly bifunctional.

      • Monomer Purity: Use high-purity monomers to avoid trifunctional impurities.

  • Side Reactions at High Temperatures: At very high temperatures, side reactions can occur that lead to cross-linking. For example, some phenols can undergo side reactions that create new reactive sites.

    • Troubleshooting:

      • Control Reaction Temperature: Avoid excessively high polymerization temperatures.

      • Use of Inhibitors: In some cases, specific inhibitors can be added to prevent premature gelation, although this is more common in unsaturated polyester systems.[13][14]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Problem Encountered low_mw Low Molecular Weight start->low_mw discoloration Discoloration start->discoloration gelation Gelation start->gelation check_purity Check Monomer Purity low_mw->check_purity Impure Monomers? check_temp Lower Reaction Temperature discoloration->check_temp High Temp? check_functionality Verify Monomer Functionality gelation->check_functionality Trifunctional Monomers? check_stoich Verify Stoichiometry check_purity->check_stoich check_byproduct Improve Byproduct Removal check_stoich->check_byproduct Imbalanced? check_conditions Optimize Reaction Conditions check_byproduct->check_conditions Inefficient? solution_low_mw High MW Polymer check_conditions->solution_low_mw Suboptimal? check_atmosphere Use Inert Atmosphere check_temp->check_atmosphere check_catalyst Optimize Catalyst check_atmosphere->check_catalyst Oxygen Present? solution_discolor Colorless Polymer check_catalyst->solution_discolor Inappropriate? check_side_reactions Control Side Reactions check_functionality->check_side_reactions solution_gelation Linear Polymer check_side_reactions->solution_gelation Side Reactions?

Caption: A logical workflow for troubleshooting common issues in polyester synthesis.

Frequently Asked Questions (FAQs)

Q4: What are the most common catalysts for the polymerization of dicarboxylic acids and phenols, and how do I choose one?

A4: A variety of catalysts can be used, including metal salts and organometallic compounds.[12] Common choices include compounds of tin, antimony, titanium, and germanium.[15] The choice of catalyst can affect the reaction rate, polymer color, and thermal stability. For laboratory-scale synthesis, catalysts like antimony(III) oxide or titanium(IV) isopropoxide are frequently used.[4][5] The selection should be based on the specific monomers being used and the desired properties of the final polymer. It is often necessary to screen several catalysts to find the optimal one for a particular system.

Q5: How can I monitor the progress of my polymerization reaction?

A5: Several methods can be used to monitor the progress of the reaction:

  • Melt Viscosity: As the molecular weight of the polymer increases, the viscosity of the reaction mixture will also increase. This can be monitored qualitatively by observing the stirring of the reaction mixture or quantitatively using a rheometer.

  • Byproduct Collection: The amount of water or other byproduct collected can be measured to track the extent of the reaction.

  • Spectroscopy: Techniques like Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the disappearance of the carboxylic acid and hydroxyl groups and the appearance of the ester linkage.[16][17][18]

  • Gel Permeation Chromatography (GPC): Samples can be taken from the reaction mixture at different time points and analyzed by GPC to determine the molecular weight and molecular weight distribution.[17]

Q6: What are the key characterization techniques I should use for my final polyester?

A6: A comprehensive characterization of your polyester should include an assessment of its molecular weight, structure, and thermal properties.

Property Technique Information Obtained
Molecular Weight Gel Permeation Chromatography (GPC)Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[17]
Chemical Structure Nuclear Magnetic Resonance (NMR) SpectroscopyConfirms the polymer structure, end-group analysis.[17][19]
Fourier-Transform Infrared (FTIR) SpectroscopyIdentifies functional groups, confirms ester formation.[16][18]
Thermal Properties Differential Scanning Calorimetry (DSC)Glass transition temperature (Tg), melting temperature (Tm), and crystallinity.[17][19]
Thermogravimetric Analysis (TGA)Thermal stability and decomposition temperature.[17][19]

References

Technical Support Center: Purification of Crude 4-(3,5-Dicarboxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-(3,5-Dicarboxyphenyl)phenol (CAS No. 1261889-89-7).[1][2][3][4] This document is designed for researchers, scientists, and professionals in drug development who are working with this versatile biphenyl compound. Given its structure, featuring both hydrophilic carboxylic acid groups and a moderately polar hydroxyl group, its purification can present unique challenges.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you achieve high purity for your downstream applications, such as in the synthesis of Metal-Organic Frameworks (MOFs) or as a monomer in polymer chemistry.[1]

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Poor Crystal Formation or Oiling Out During Recrystallization

Scenario: You've dissolved your crude this compound in a hot solvent, but upon cooling, instead of forming fine crystals, the compound separates as an oil or fails to crystallize altogether.

Probable Causes:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The complex solubility profile of this compound, with its polar carboxylic acid and phenol groups, makes solvent selection critical.[1]

  • Supersaturation: The solution is too concentrated, hindering crystal lattice formation.

  • Presence of Soluble Impurities: High concentrations of impurities can interfere with the crystallization process.

  • Cooling Rate: Cooling the solution too rapidly can favor oiling out over crystallization.

Solutions:

  • Re-evaluate Your Solvent System:

    • Solvent Polarity: Given the polar nature of the molecule, polar organic solvents are a good starting point. Similar biphenyl compounds with carboxylic acid functionalities often show good solubility in solvents like tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1] However, for recrystallization, a solvent in which the compound has lower solubility at room temperature is needed.

    • Mixed Solvent Systems: A mixed solvent system can be highly effective. For example, you could dissolve the crude product in a "good" solvent (like methanol or ethanol) at an elevated temperature and then slowly add a "poor" solvent (like water or a non-polar solvent like hexane) until the solution becomes slightly cloudy (the cloud point). Reheating to clarify and then allowing slow cooling can induce crystallization.[5]

    • Acidified Water: Since the compound has two carboxylic acid groups and a phenolic hydroxyl group, its solubility is pH-dependent. Recrystallization from hot, slightly acidified water can be a viable option, as the protonated form is generally less soluble in water.

  • Optimize Concentration and Cooling:

    • Use the Minimum Amount of Hot Solvent: The goal is to create a saturated solution at the boiling point of the solvent. Using an excessive amount of solvent will result in low recovery.

    • Slow Cooling is Key: Allow the flask to cool slowly to room temperature on the benchtop before transferring it to an ice bath. This slow cooling provides the necessary time for ordered crystal growth.[6]

    • Scratching and Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites. Alternatively, adding a tiny seed crystal of pure this compound can initiate crystallization.

  • Address Impurities:

    • Activated Charcoal: If your crude product is colored, this often indicates the presence of high molecular weight, conjugated impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help remove these colored impurities through adsorption.

    • Pre-purification: If the impurity load is very high, a preliminary purification step, such as an acid-base extraction, might be necessary before attempting recrystallization.

Issue 2: Incomplete Separation or Tailing During Column Chromatography

Scenario: You are using column chromatography for purification, but the desired compound co-elutes with impurities, or the peaks show significant tailing, leading to poor resolution and cross-contamination of fractions.

Probable Causes:

  • Inappropriate Stationary Phase: The choice of stationary phase is crucial for separating compounds with acidic functional groups.

  • Incorrect Mobile Phase Polarity: The eluent may be too polar, causing all compounds to elute quickly, or not polar enough, leading to strong retention and tailing.

  • Sample Overloading: Applying too much crude material to the column can exceed its separation capacity.

  • Compound Ionization: The acidic nature of the carboxylic acid and phenol groups can lead to interactions with the stationary phase, causing tailing.

Solutions:

  • Select the Right Chromatography Technique:

    • Normal-Phase Chromatography (Silica Gel): While common, silica gel's acidic nature can cause strong adsorption and tailing of polar, acidic compounds like this compound.

    • Reversed-Phase Chromatography (C18): This is often a better choice for polar and ionizable compounds.[7] A mobile phase of water and a polar organic solvent (like acetonitrile or methanol) with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) is typically used.[7][8] The acid suppresses the ionization of the carboxylic acid and phenol groups, leading to sharper peaks and better separation.[9]

  • Optimize the Mobile Phase:

    • For Normal-Phase: If you must use silica gel, adding a small amount of acetic or formic acid to the mobile phase (e.g., a mixture of hexane and ethyl acetate) can reduce tailing by competing with your compound for active sites on the silica.

    • For Reversed-Phase: Method development can be done on a small scale to find the optimal gradient of water and organic solvent.[7] Starting with a higher water content and gradually increasing the organic solvent concentration is a common approach.

  • Proper Sample Loading:

    • Dry Loading: For compounds that are not very soluble in the initial mobile phase, dry loading is recommended. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel or celite, evaporate the solvent, and then carefully load the resulting powder onto the top of your column.

Issue 3: Low Recovery After Acid-Base Extraction

Scenario: You are using acid-base extraction to separate this compound from neutral or basic impurities, but the final yield of the purified product is significantly lower than expected.

Probable Causes:

  • Incomplete Extraction: The pH of the aqueous phase may not be optimal for complete deprotonation or protonation.

  • Emulsion Formation: Vigorous shaking can lead to the formation of a stable emulsion at the interface of the organic and aqueous layers, trapping your product.[10]

  • Incomplete Precipitation: After acidification of the aqueous layer, the product may not have fully precipitated out.

  • Product Solubility: The salt form of your compound may have some solubility in the organic phase, or the neutral form may have some solubility in the aqueous phase.

Solutions:

  • Optimize pH for Extraction and Precipitation:

    • Extraction: To extract this compound into the aqueous phase, a weak base like sodium bicarbonate (NaHCO₃) can be used to deprotonate the more acidic carboxylic acid groups without significantly deprotonating the less acidic phenol group. A stronger base like sodium hydroxide (NaOH) will deprotonate both. The choice depends on the nature of the impurities you are trying to separate.

    • Precipitation: After separating the aqueous layer, it must be acidified to precipitate the purified product. Use a strong acid like hydrochloric acid (HCl) and ensure the pH is well below the pKa of the carboxylic acids (typically 3-5) to ensure complete protonation and precipitation.[1][5] Chilling the solution in an ice bath can further decrease the solubility and improve recovery.

  • Manage Emulsions:

    • If an emulsion forms, try gentle swirling instead of vigorous shaking.

    • Adding a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the polarity of the aqueous phase.

    • Filtering the entire mixture through a pad of celite can also be effective.

  • Ensure Complete Recovery:

    • Back-Extraction: After the initial extraction, wash the organic layer with fresh aqueous base to recover any remaining product.

    • Sufficient Time for Precipitation: Allow adequate time for the product to fully precipitate after acidification. If precipitation is slow, scratching the inside of the beaker can help.

    • Filtration and Washing: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold water to remove any remaining salts.

II. Frequently Asked Questions (FAQs)

Q1: What is the best starting method for purifying crude this compound?

A1: For a solid crude product, recrystallization is often the most efficient and scalable first-line purification method.[11] It is particularly effective at removing small amounts of impurities. Start by testing the solubility of your crude material in a range of solvents of varying polarity to identify a suitable recrystallization solvent or a mixed-solvent system. If the crude product is highly impure or contains impurities with similar solubility, a combination of acid-base extraction followed by recrystallization is a robust strategy.

Q2: How can I monitor the purity of my this compound during the purification process?

A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. Use a suitable mobile phase (e.g., ethyl acetate/hexane with a drop of acetic acid for normal-phase TLC) to separate your product from impurities. The disappearance of impurity spots and the appearance of a single spot for the product in your purified fractions indicate successful purification. For quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC, and Gas Chromatography (GC) (after derivatization) can be used.[9][12]

Q3: My purified this compound is a yellowish solid. Is this normal, and how can I decolorize it?

A3: While this compound is typically a white to yellow solid, a significant yellow or brown color often indicates the presence of oxidized or polymeric impurities.[1] As mentioned in the troubleshooting guide, treating a solution of your compound with activated charcoal during recrystallization is an effective way to remove colored impurities.

Q4: What are the key safety precautions when handling this compound and the solvents used for its purification?

A4: this compound should be handled with standard laboratory safety precautions, including wearing safety glasses, gloves, and a lab coat. Phenolic compounds, in general, can be skin irritants.[13][14] The organic solvents used for purification are often flammable and may be toxic. Always work in a well-ventilated fume hood, and avoid open flames when working with flammable solvents. Consult the Safety Data Sheet (SDS) for this compound and any solvents used for specific handling and disposal information.

III. Data and Protocols

Table 1: Solvent Properties for Purification of this compound
SolventPolarity IndexBoiling Point (°C)Notes
Water10.2100Good for recrystallization if solubility at room temperature is low. Solubility is pH-dependent.
Methanol5.165A "good" solvent, useful for dissolving the compound. Can be used in a mixed-solvent system with a "poor" solvent like water.
Ethanol4.378Similar properties to methanol.
Acetone5.156A polar aprotic solvent, may be a good recrystallization solvent.
Ethyl Acetate4.477A moderately polar solvent, often used as a mobile phase component in column chromatography.
Tetrahydrofuran (THF)4.066Good solubility is expected.[1]
Dimethylformamide (DMF)6.4153Good solubility is expected, but its high boiling point can make it difficult to remove.[1]
Hexane0.169A non-polar solvent, can be used as a "poor" solvent in mixed-solvent recrystallization or as a mobile phase component in normal-phase chromatography.
Protocol 1: General Recrystallization Procedure
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.[6]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Extraction: Add an aqueous solution of a weak base (e.g., saturated sodium bicarbonate) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base two more times, combining all aqueous extracts.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise with stirring until the solution is acidic (test with pH paper). A precipitate of the purified product should form.

  • Isolation and Drying: Collect the solid precipitate by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

IV. Visualized Workflows

Diagram 1: Decision Tree for Purification Method Selection

Purification_Workflow start Crude this compound purity_check Assess Purity (TLC, NMR) start->purity_check high_purity High Purity (>90%)? purity_check->high_purity recrystallization Recrystallization high_purity->recrystallization Yes extraction Acid-Base Extraction high_purity->extraction No final_product Pure Product recrystallization->final_product extraction->recrystallization Followed by chromatography Column Chromatography (Reversed-Phase) extraction->chromatography If impurities are also acidic chromatography->final_product

Caption: A decision-making workflow for selecting the appropriate purification method.

Diagram 2: Troubleshooting Recrystallization

Recrystallization_Troubleshooting start Recrystallization Attempt problem Problem Encountered start->problem oiling_out Oiling Out / No Crystals problem->oiling_out Yes low_yield Low Yield problem->low_yield No, but... sol1 Change Solvent/Use Mixed Solvents oiling_out->sol1 sol2 Cool Slowly / Scratch / Seed oiling_out->sol2 colored_product Colored Product low_yield->colored_product No, but... sol3 Use Less Solvent low_yield->sol3 sol4 Ensure Full Precipitation (Cooling) low_yield->sol4 sol5 Add Activated Charcoal colored_product->sol5

Caption: A troubleshooting guide for common issues in recrystallization.

References

Technical Support Center: Scaling Up Production of 4-(3,5-Dicarboxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(3,5-Dicarboxyphenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and scaling up this versatile building block. As a bifunctional molecule with both phenol and dicarboxylic acid moieties, it holds significant promise in materials science for creating Metal-Organic Frameworks (MOFs) and as a monomer in polymer chemistry.[1] However, its unique structure also presents specific challenges in large-scale production. This document provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during synthesis and purification.

Conceptual Workflow for Synthesis and Scale-Up

A common synthetic approach to this compound involves a Suzuki-Miyaura coupling reaction to construct the biphenyl backbone, followed by the hydrolysis of ester groups to yield the final dicarboxylic acid. The following diagram illustrates a plausible workflow.

Synthesis_Workflow cluster_0 Suzuki-Miyaura Coupling cluster_1 Saponification (Hydrolysis) cluster_2 Purification A 4-Hydroxyphenylboronic acid D Coupled Ester Intermediate A->D Couples with B Dimethyl 5-bromoisophthalate B->D Couples with C Pd Catalyst & Base C->D Catalyzes E Coupled Ester Intermediate H Crude this compound E->H F Base (e.g., NaOH) F->H Hydrolyzes G Acid Workup G->H Protonates I Crude Product J Recrystallization I->J K Washing & Drying J->K L Pure this compound K->L

Caption: A plausible synthetic workflow for this compound.

Part 1: Suzuki-Miyaura Coupling Stage

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron species and an organohalide, catalyzed by a palladium complex.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the common side reactions in the Suzuki coupling step for this synthesis?

A1: The primary side reaction of concern is the homocoupling of the boronic acid starting material. This can be exacerbated by reaction conditions that are too harsh or an imbalance in the stoichiometry of the coupling partners. Additionally, premature hydrolysis of the boronic acid can occur, leading to reduced yield.

Q2: How do I choose the right palladium catalyst and ligand for this specific transformation?

A2: The choice of catalyst and ligand is critical for an efficient Suzuki coupling. For the coupling of an electron-rich phenol-containing boronic acid with an aryl bromide, a palladium(0) source like Pd(PPh₃)₄ or a combination of a palladium(II) precursor (e.g., Pd(OAc)₂) with a phosphine ligand is typically effective. The use of bulky, electron-rich phosphine ligands can often improve catalytic activity.[3]

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Starting Materials 1. Inactive catalyst. 2. Insufficiently basic conditions. 3. Poor solubility of reactants.1. Use a fresh batch of catalyst or pre-activate it. 2. Ensure the base is adequately dissolved and consider using a stronger base (e.g., Cs₂CO₃). 3. Choose a solvent system that ensures all reactants are in solution at the reaction temperature (e.g., a mixture of toluene and water, or DMF).
Significant Homocoupling of Boronic Acid 1. High reaction temperature. 2. Presence of oxygen in the reaction mixture.1. Reduce the reaction temperature and monitor the reaction progress closely. 2. Thoroughly degas the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst.
Difficulty in Removing Palladium Residues 1. Catalyst degradation. 2. Inefficient workup.1. Use a more stable catalyst system. 2. After the reaction, consider a workup that includes a wash with a thiol-containing solution or filtration through a palladium scavenger.

Part 2: Saponification (Ester Hydrolysis) Stage

The hydrolysis of the diester intermediate is typically achieved through saponification, which involves treating the ester with a base, followed by acidification.[4][5][6][7]

Frequently Asked Questions (FAQs)

Q1: Why is alkaline hydrolysis preferred over acidic hydrolysis for this step?

A1: Alkaline hydrolysis, or saponification, is generally preferred because it is an irreversible process, driving the reaction to completion.[5][6] Acid-catalyzed hydrolysis is a reversible reaction and requires a large excess of water to achieve high conversion.[4][5][6]

Q2: What are the challenges in the workup after saponification?

A2: The main challenge is ensuring complete protonation of the dicarboxylate salt to the dicarboxylic acid without causing co-precipitation of impurities. The product's solubility can be complex due to the presence of both hydrophilic carboxylic acid groups and a moderately polar hydroxyl group.[1] Incomplete acidification will result in a mixture of the salt and the free acid, complicating purification.

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Incomplete Hydrolysis 1. Insufficient amount of base. 2. Short reaction time or low temperature. 3. Poor solubility of the ester intermediate.1. Use a stoichiometric excess of a strong base like sodium hydroxide. 2. Increase the reaction time and/or temperature, monitoring by TLC or HPLC. 3. Use a co-solvent like THF or ethanol to improve solubility.
Product is an Oily or Gummy Solid after Acidification 1. Incomplete protonation. 2. Presence of impurities.1. Slowly add acid with vigorous stirring, ensuring the pH is well below the pKa of the carboxylic acids (typically pH < 2). 2. Wash the crude product with a suitable solvent to remove non-polar impurities before drying.
Low Isolated Yield 1. Product loss during workup. 2. Partial solubility of the product in the aqueous phase.1. Ensure complete precipitation of the product from the aqueous solution. Cooling the solution may help. 2. If the product has some water solubility, consider extracting the acidified aqueous layer with an organic solvent like ethyl acetate.[8]

Part 3: Purification Stage

Purification of the final product is crucial to meet the high-purity standards required for its applications.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude this compound?

A1: Recrystallization is generally the most effective method for purifying aromatic carboxylic acids.[8][9] The choice of solvent is critical. A solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Common solvents for similar compounds include hot water, aqueous ethanol, or acetic acid.[8]

Q2: How can I remove colored impurities from my final product?

A2: Colored impurities often arise from oxidation of the phenol group.[10] These can sometimes be removed by treating a solution of the product with activated carbon before recrystallization.

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Product Fails to Crystallize Upon Cooling 1. Solution is too dilute. 2. Presence of impurities inhibiting crystallization.1. Concentrate the solution by carefully evaporating some of the solvent. 2. Try adding a seed crystal or scratching the inside of the flask to induce crystallization. If impurities are suspected, an additional purification step (e.g., a wash or another recrystallization from a different solvent system) may be necessary.
Product Purity is Still Low After Recrystallization 1. Inappropriate recrystallization solvent. 2. Co-precipitation of impurities.1. Perform small-scale solvent screening to find a more suitable solvent or solvent mixture. 2. Ensure the solution is not supersaturated before cooling to allow for selective crystallization of the desired product. Slow cooling generally yields purer crystals.
Product Discoloration (Yellow or Brown) 1. Oxidation of the phenol group. 2. Residual acidic or basic impurities.1. Perform purification steps under an inert atmosphere if possible. 2. Ensure the product is thoroughly washed with deionized water and dried under vacuum.

Analytical Characterization

To ensure the purity and identity of the final product, a combination of analytical techniques should be employed.

Technique Purpose Expected Results
¹H NMR Structural confirmation and assessment of purity.Aromatic protons in distinct regions, with integrals corresponding to the number of protons. Absence of signals from starting materials or major impurities.
¹³C NMR Confirmation of the carbon skeleton.Signals corresponding to the carboxylic acid carbons, phenolic carbon, and other aromatic carbons.
Mass Spectrometry Determination of molecular weight.A molecular ion peak corresponding to the calculated mass of C₁₄H₁₀O₅ (258.23 g/mol ).[1]
HPLC Purity assessment.A single major peak indicating high purity. Can be used to quantify residual impurities.
FT-IR Identification of functional groups.Broad O-H stretch from the carboxylic acids and phenol, and a strong C=O stretch from the carboxylic acids.

References

Technical Support Center: Preventing Side Reactions in the Polymerization of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for phenolic compound polymerization. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with side reactions during their experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to ensure the integrity of your polymerization reactions.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems faced during the synthesis of phenolic polymers.

Q1: My phenolic resin is much darker than expected. What causes this discoloration and how can I prevent it?

A1: Dark coloration, typically ranging from deep red to black, is often a result of oxidation side reactions. The phenolic hydroxyl group is susceptible to oxidation, leading to the formation of highly colored quinone and quinone-methide structures.[1][2][3] This process can be initiated by atmospheric oxygen, especially at elevated temperatures, or by the presence of metallic impurities that can catalyze oxidation.[2][4]

  • Troubleshooting:

    • Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Antioxidants: The addition of a small amount of an antioxidant or a reducing agent can inhibit the formation of quinones.

    • Temperature Control: Avoid excessively high reaction temperatures, as this accelerates oxidation.[4]

    • Catalyst Purity: Ensure the purity of your catalyst, as trace metals can promote undesirable oxidation pathways.

Q2: I'm observing poor regioselectivity with uncontrolled ortho and para linkages. How can I improve the structural regularity of my polymer?

A2: The hydroxyl group of a phenol is a powerful ortho-, para-directing group in electrophilic aromatic substitution reactions, which are fundamental to many phenolic polymerization processes.[5][6] The lack of control over ortho versus para substitution leads to a highly branched, irregular polymer structure, which can negatively impact its properties.

  • Troubleshooting:

    • Catalyst Selection: The choice of catalyst is critical. Certain metal salts, like zinc acetate or magnesium oxide, have been shown to favor the formation of ortho-ortho linkages, leading to more linear and ordered polymers.[7]

    • pH Control: The pH of the reaction medium significantly influences the substitution pattern. For phenol-formaldehyde resins, acidic conditions (for novolacs) and basic conditions (for resoles) direct the reaction differently.[8][9] Careful control and screening of pH are essential.

    • Steric Hindrance: Introducing a bulky substituent on the phenol ring can sterically hinder one of the reactive positions, thereby directing polymerization to the less hindered site.

Q3: The molecular weight of my polymer is lower than anticipated, and the yield is poor. What are the likely causes?

A3: Low molecular weight and poor yield can stem from several issues, including premature termination of chain growth or competing side reactions that consume monomers without contributing to polymerization. One common issue is the formation of stable intermediates that are unreactive under the polymerization conditions.

  • Troubleshooting:

    • Monomer-to-Catalyst Ratio: The ratio of monomer to catalyst (or initiator) is a key parameter in controlling molecular weight. An excess of catalyst can lead to the formation of many short chains.

    • Reaction Time and Temperature: Insufficient reaction time or a temperature that is too low may not allow the polymerization to proceed to completion. Conversely, excessively high temperatures can lead to degradation.[10]

    • Monomer Purity: Impurities in the monomer can act as chain terminators or inhibitors. Ensure your phenolic compounds are of high purity before use.

    • Protecting Groups: In some cases, protecting the phenolic hydroxyl group can prevent it from participating in terminating side reactions, allowing for controlled polymerization through other functional groups.[11][12]

Q4: My final polymer product is difficult to purify and contains residual monomers and catalysts. What purification strategies are most effective?

A4: The purification of phenolic polymers can be challenging due to their potential for cross-linking and their solubility characteristics. The presence of impurities can significantly affect the material's properties.[]

  • Troubleshooting:

    • Reprecipitation: This is a widely used technique where the polymer is dissolved in a suitable solvent and then precipitated by adding a non-solvent.[] This process effectively removes unreacted monomers and other small-molecule impurities.

    • Solvent Extraction: For removing low molecular weight compounds, solvent extraction can be employed, where a solvent that selectively dissolves the impurities but not the polymer is used.[]

    • Adsorption Chromatography: Polymeric resins, such as styrene-divinylbenzene copolymers, can be used to adsorb phenolic impurities from a solution of the polymer.[14][15][16]

    • Dialysis: For water-soluble polymers, dialysis is an effective method for removing small molecules and ionic impurities.[]

II. In-Depth Troubleshooting Guides

This section provides a more detailed, causality-driven approach to troubleshooting complex issues.

Guide 1: Uncontrolled Crosslinking and Gelation

Problem: The polymerization reaction proceeds too quickly, leading to the formation of an insoluble, crosslinked gel before the desired molecular weight or structure is achieved.

Root Cause Analysis: Uncontrolled crosslinking is often due to the high reactivity of multiple sites on the phenolic ring (ortho and para positions) and the phenolic hydroxyl group itself. This is particularly common in systems with highly activating substituents or under reaction conditions that promote multiple reaction pathways simultaneously.

Workflow for Resolution:

Caption: Troubleshooting workflow for premature gelation.

Detailed Protocol: Strategic Use of Protecting Groups

Protecting the highly reactive phenolic hydroxyl group can be an effective strategy to prevent unwanted side reactions and direct the polymerization to other sites on the molecule.[11][12]

  • Selection of Protecting Group: Choose a protecting group that is stable under your polymerization conditions but can be removed under mild conditions without degrading the polymer backbone. Common choices include ethers (e.g., methyl, benzyl) or silyl ethers.[11][] The tetrafluoropyridyl (TFP) group is a newer option that is stable to a range of conditions and can be cleaved mildly.[18]

  • Protection Step: React the phenolic monomer with the appropriate reagent to install the protecting group. For example, to form a benzyl ether, the phenol can be reacted with benzyl bromide in the presence of a base.

  • Polymerization: Conduct the polymerization of the protected monomer. With the hydroxyl group masked, polymerization will proceed through the desired pathways, such as reactions on the aromatic ring.

  • Deprotection Step: After polymerization, remove the protecting group to regenerate the phenolic hydroxyl. For a benzyl ether, this is often accomplished by hydrogenolysis.[11]

Guide 2: Oxidative Degradation and Quinone Formation

Problem: The polymer exhibits significant color formation, poor thermal stability, and spectroscopic evidence of quinone structures (e.g., characteristic signals in UV-Vis or IR spectroscopy).

Root Cause Analysis: Phenols are readily oxidized to phenoxy radicals, which can then couple or be further oxidized to form quinones.[2][3] This process is often autocatalytic and is exacerbated by heat, light, and the presence of oxygen or metal ions.[4] Quinone formation not only leads to discoloration but can also result in undesirable crosslinking.[2]

Workflow for Prevention:

Caption: Workflow to prevent oxidative side reactions.

Advanced Technique: Chemoselective Methylation

For applications where the phenolic hydroxyl group's reactivity is problematic, chemoselective methylation can be a powerful tool. This involves converting the phenolic -OH to a less reactive methyl ether (-OCH₃).

  • Mechanism of Prevention: Methylation of the phenolic hydroxyl group prevents the formation of reactive quinone methide intermediates, which are known to contribute to repolymerization and charring during thermal processing.[1]

  • Impact: This structural modification leads to the production of lower molecular weight, more soluble phenolic products and improves the overall stability of the material.[1]

Quantitative Data Summary: Catalyst Effects on Regioselectivity

The choice of catalyst can have a profound impact on the ratio of ortho to para linkages in phenol-formaldehyde resins, which in turn affects the polymer's properties.

Catalyst TypeTypical ConditionsResulting ortho/para RatioKey Characteristics of Resin
Acid Catalysts (e.g., HCl, Oxalic Acid) Excess Phenol (F/P < 1)Low (favors para)Novolac type, thermoplastic, requires curing agent.[8][9]
Base Catalysts (e.g., NaOH, NH₃) Excess Formaldehyde (F/P > 1)Variable, generally higher ortho than acid-catalyzedResole type, thermosetting, self-curing with heat.[8][9]
Bivalent Metal Salts (e.g., (CH₃COO)₂Zn) Alkaline or NeutralHigh (favors ortho)High-ortho resin, more linear structure, faster curing.[7]

III. Experimental Protocols

Protocol 1: Purification of a Phenolic Polymer by Reprecipitation

This protocol describes a general method for purifying a phenolic polymer to remove unreacted monomers, catalysts, and low molecular weight oligomers.

  • Dissolution: Weigh the crude polymer and dissolve it in a minimal amount of a suitable solvent (e.g., acetone, tetrahydrofuran, or a dilute aqueous base) to form a concentrated solution.

  • Precipitation: While stirring vigorously, slowly add the polymer solution dropwise to a large volume (typically 10x the volume of the solvent used for dissolution) of a non-solvent (e.g., water, methanol, or hexane). The choice of non-solvent depends on the specific polymer's solubility.

  • Isolation: A precipitate of the purified polymer should form. Allow the mixture to stir for an additional 30 minutes to ensure complete precipitation.

  • Filtration: Collect the precipitated polymer by vacuum filtration. Wash the polymer cake on the filter with fresh non-solvent to remove any remaining impurities.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature until a constant weight is achieved.

  • Verification: Analyze the purified polymer (e.g., by GPC or NMR) to confirm the removal of impurities. Repeat the reprecipitation process if necessary.[]

References

Technical Support Center: Strategies for Overcoming Solubility Challenges of 4-(3,5-Dicarboxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(3,5-Dicarboxyphenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming the solubility challenges associated with this versatile molecule.

Understanding the Solubility Profile of this compound

This compound is a biphenyl compound featuring two carboxylic acid groups and one phenolic hydroxyl group.[1] This unique combination of functional groups dictates its complex solubility behavior. The presence of polar carboxylic acid and hydroxyl moieties suggests an affinity for polar organic solvents.[1] However, the molecule's rigid aromatic structure and potential for strong intermolecular hydrogen bonding can limit its solubility.

This guide provides a structured approach to systematically address and overcome these solubility issues in your experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: In which organic solvents should I initially attempt to dissolve this compound?

A1: Based on its chemical structure, this compound is most likely to be soluble in polar aprotic solvents. These solvents can effectively solvate the polar functional groups of the molecule.

Recommended Starting Solvents:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

For compounds with similar functionalities, like other biphenyl compounds with carboxylic acid groups, good solubility is often observed in these solvents.[1]

Initial Dissolution Protocol:

  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add a small volume of the selected solvent (e.g., DMSO, DMF).

  • Vortex or stir the mixture at room temperature for 5-10 minutes.

  • If the solid does not fully dissolve, gentle heating (e.g., 40-50°C) and/or sonication can be applied to aid dissolution.

Q2: My compound is still not dissolving, or is only sparingly soluble, in the recommended polar aprotic solvents. What is the next step?

A2: If you are facing persistent solubility issues, the most effective strategy is to leverage the acidic nature of the carboxylic acid and phenolic hydroxyl groups. By converting these acidic moieties into their corresponding salts, you can dramatically increase the polarity and, consequently, the solubility of the compound.

The Power of pH Adjustment:

The carboxylic acid groups on this compound have an estimated pKa in the range of 3-5, while the phenolic hydroxyl group has a pKa of approximately 9-10.[1] By adding a suitable base, you can deprotonate these groups to form highly polar carboxylate and phenoxide anions.

Workflow for Base-Mediated Dissolution:

G cluster_0 Base-Mediated Dissolution Workflow A Insoluble this compound in Organic Solvent B Add a suitable organic-soluble base (e.g., TEA, DBU, or NaOH/KOH in a co-solvent) A->B Step 1 C Formation of highly polar carboxylate/phenoxide salt B->C Step 2: Deprotonation D Enhanced Solubility in the Organic Solvent C->D Step 3: Solvation

Caption: Workflow illustrating the enhancement of solubility through base addition.

Recommended Bases:

  • Triethylamine (TEA): A common, moderately strong organic base.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A stronger, non-nucleophilic organic base.

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): Can be used if a small amount of a co-solvent like methanol or water is tolerable in your system.

Experimental Protocol for Base-Mediated Dissolution:

  • Suspend the this compound in your chosen organic solvent (e.g., THF, acetone).

  • Add the selected base dropwise while stirring. Use a stoichiometric amount of base relative to the acidic functional groups you intend to deprotonate. For complete dissolution, at least two equivalents of a strong base are recommended to deprotonate both carboxylic acids.

  • Continue stirring at room temperature. The solid should gradually dissolve as the salt is formed. Gentle warming can be applied if necessary.

Q3: I need to use a less polar solvent for my reaction. How can I improve the solubility of this compound in such systems?

A3: For less polar solvent systems, derivatization of the carboxylic acid groups is a highly effective strategy to increase solubility. By converting the polar carboxylic acids into less polar esters, the overall polarity of the molecule is reduced, making it more compatible with a wider range of organic solvents.

Esterification for Enhanced Solubility:

The most common derivatization method is esterification. This involves reacting the carboxylic acid groups with an alcohol in the presence of an acid catalyst.

General Esterification Protocol (Example with Methanol):

  • Suspend this compound in a large excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Reflux the mixture for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the dimethyl ester derivative.

This derivative will exhibit significantly improved solubility in moderately polar to nonpolar organic solvents.

Q4: My compound dissolves upon heating but precipitates out upon cooling. How can I prevent this?

A4: The phenomenon of a compound precipitating from a solution upon cooling is a direct consequence of temperature-dependent solubility. For most solids, solubility increases with temperature. When a saturated or near-saturated solution at a higher temperature is cooled, the solubility decreases, leading to precipitation.

Troubleshooting Precipitation Upon Cooling:

G A Compound Precipitates on Cooling B Use a more suitable solvent system A->B C Maintain a higher temperature A->C D Use a lower concentration A->D E Employ a co-solvent B->E F Adjust pH (if applicable) B->F

Caption: Troubleshooting options for precipitation upon cooling.

Strategies to Mitigate Precipitation:

  • Use a More Effective Solvent: The most straightforward solution is to find a solvent in which your compound has higher solubility at room temperature. Refer to the solvent selection guide in Q1.

  • Work at a Lower Concentration: If your experimental protocol allows, using a more dilute solution will keep the compound below its saturation point even at lower temperatures.

  • Employ a Co-solvent System: Adding a small amount of a strong solvent (like DMSO or DMF) to a weaker solvent can significantly increase the overall solvating power of the mixture and prevent precipitation.

  • Maintain Elevated Temperature: If your experiment can be conducted at a consistently elevated temperature, this will keep the compound in solution.

Data Summary: Solvent Properties and Expected Solubility

SolventPolarity (Dielectric Constant)Expected Solubility of this compound
Dimethyl Sulfoxide (DMSO) 47.2High
N,N-Dimethylformamide (DMF) 36.7High
Tetrahydrofuran (THF) 7.5Moderate
Methanol 32.7Low to Moderate
Ethanol 24.5Low
Acetone 20.7Low to Moderate
Ethyl Acetate 6.0Very Low
Toluene 2.4Insoluble
Hexane 1.9Insoluble

This table provides an estimation based on chemical principles and data for analogous compounds.

Experimental Protocol: Quantitative Solubility Determination by HPLC-UV

For researchers needing precise solubility data, the following protocol outlines a method for quantitative determination using High-Performance Liquid Chromatography with UV detection.

Materials:

  • This compound

  • Selected organic solvents (HPLC grade)

  • Volumetric flasks

  • Analytical balance

  • Vortex mixer and/or sonicator

  • Centrifuge

  • HPLC system with a UV detector

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Standard Solutions:

    • Accurately prepare a stock solution of this compound in a solvent where it is highly soluble (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected solubility range.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

    • Equilibrate the suspension at a constant temperature (e.g., 25°C) for 24-48 hours with continuous agitation to ensure saturation.

    • Centrifuge the suspension to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

    • Dilute the filtered supernatant with the mobile phase to a concentration within the calibration curve range.

  • HPLC Analysis:

    • Inject the prepared standards and samples onto the HPLC system.

    • Develop a suitable HPLC method (e.g., reversed-phase C18 column with a mobile phase of acetonitrile and water with 0.1% formic acid).

    • Monitor the absorbance at the λmax of this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the solubility of this compound in the test solvent by accounting for the dilution factor.

References

Technical Support Center: Pore Size Engineering in MOFs with Functionalized Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for controlling the pore size of Metal-Organic Frameworks (MOFs) using functionalized organic linkers. We will move beyond simple protocols to explore the causal relationships behind experimental outcomes, helping you troubleshoot common issues and refine your synthetic strategies.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Pore Engineering

This section addresses core concepts that underpin the strategy of using functionalized linkers to control MOF architecture.

Q1: How does functionalizing a linker fundamentally alter the pore size of a MOF?

A: Functionalizing a linker allows for precise control over the MOF's internal environment in two primary ways:

  • Steric Effects: This is the most direct method. Attaching functional groups to the linker backbone physically occupies space. Bulky groups (-CH₃, -Br, -Ph) will project into the pores of the final structure, effectively reducing the accessible pore diameter and volume.[1] The orientation of these groups is critical; sometimes they are directed into the open channels, allowing for fine-tuning of the pore aperture.[1]

  • Electronic and Geometric Effects: Functional groups can alter the electron density and conformation of the linker.[1][2][3] This can influence the coordination environment of the metal node and the rotational freedom of the linker itself, potentially leading to the formation of entirely different network topologies with distinct pore structures, even when using the same synthetic conditions.[4][5][6] For example, introducing substituents can induce steric hindrance that affects the linker's conformation, guiding the assembly toward a specific, desired topology.[4][5]

Q2: What is the difference between de novo synthesis and post-synthetic modification (PSM) for pore size control?

A: Both are powerful strategies, but they are applied at different stages of the MOF synthesis.

  • De novo (or presynthetic) Synthesis: In this approach, the functionalized linker is used directly in the initial MOF synthesis.[7] This is the most common method for creating isoreticular series, where the underlying topology is maintained while the linker length is systematically varied to expand or contract the pores (e.g., the UiO-66 vs. UiO-67 series).[1][8] The primary advantage is the potential for high degrees of functionalization in a single step.

  • Post-Synthetic Modification (PSM): PSM involves chemically altering the linker after the parent MOF has already been synthesized.[9][10][11] This is extremely useful when the desired functional groups are not stable under the initial solvothermal synthesis conditions.[9] A common PSM technique is Solvent-Assisted Linker Exchange (SALE), where the linkers of a pre-formed MOF are swapped out for functionalized analogues.[9] PSM allows for the creation of materials that are inaccessible through direct synthesis.

Caption: Core strategies for MOF pore size engineering.

Q3: Can simply using a longer linker guarantee a larger pore size?

A: Not necessarily. While using a longer linker with the same connectivity is the basis for creating isoreticular MOFs with larger pores (e.g., IRMOF series), it can also lead to complications.[12][13] Longer, more flexible linkers can promote the formation of interpenetrated frameworks, where two or more independent networks are intertwined within the same crystal. This can drastically reduce or even eliminate the expected porosity. Careful selection of synthesis conditions (solvent, temperature, concentration) is crucial to suppress interpenetration.[2]

Section 2: Troubleshooting Guide for Synthesis & Experimental Design

This section addresses common problems encountered during the synthesis of pore-engineered MOFs, providing potential causes and actionable solutions.

Problem 1: My final MOF has a much lower surface area/pore volume than the parent, unfunctionalized material.

Possible Cause Explanation & Validation Recommended Action
Pore Masking by Functional Groups The most common reason. Bulky functional groups physically occupy volume within the pores, leading to a decrease in specific surface area and pore volume.[1] This is an expected outcome. Validation: Compare the experimental N₂ isotherm to the parent MOF. A similar isotherm shape but lower uptake volume suggests successful functionalization without framework collapse.This is often the intended result of pore engineering. If the reduction is too drastic, consider using smaller functional groups or linkers with different geometries.
Incomplete Solvent Removal / Activation Residual solvent molecules (e.g., DMF, DEF) trapped within the pores will block N₂ access, leading to artificially low porosity measurements. Validation: Check your activation protocol. Perform Thermogravimetric Analysis (TGA) to see if there is significant weight loss corresponding to the solvent boiling point.Optimize the activation procedure. This may involve solvent exchange with a more volatile solvent (like acetone or chloroform) before heating under vacuum. For sensitive MOFs, supercritical CO₂ drying is an excellent, albeit more complex, alternative.[14]
Framework Collapse The functionalized linker may introduce strain or be incompatible with the parent topology, causing the crystalline framework to lose its structure and porosity upon solvent removal. Validation: Compare the Powder X-ray Diffraction (PXRD) pattern of the activated sample to the as-synthesized sample and the simulated pattern. A loss of sharp peaks or a shift to an amorphous halo indicates collapse.[15]Re-evaluate the stability of the functionalized MOF. Some functional groups can weaken the metal-linker coordination. Consider a more robust parent topology (e.g., Zr-based UiO-66) or less disruptive functional groups.
Interpenetration The functionalized linker, particularly if it's longer or more flexible, may have promoted the growth of an interpenetrated phase, which was not present in the parent MOF. Validation: Careful analysis of single-crystal X-ray diffraction is the definitive method. PXRD may also show subtle peak shifts or new peaks indicative of a different unit cell.Modify synthesis conditions. Adjusting the solvent system, temperature, or modulator concentration can often favor the formation of a non-interpenetrated phase.

Problem 2: The synthesis resulted in an amorphous product or poor crystallinity.

A: The introduction of a functional group can significantly alter the kinetics of MOF formation.

  • Causality: Steric hindrance is a major factor. A bulky functional group can physically obstruct the self-assembly process, preventing the long-range order required for a crystalline material.[1][16][17] Furthermore, the electronic properties of the functional group can change the acidity (pKa) of the linker's coordinating groups, altering the reaction kinetics and potentially inhibiting crystallization under standard conditions.[1]

  • Troubleshooting Steps:

    • Introduce a Modulator: Add a monocarboxylic acid (e.g., acetic acid, formic acid, benzoic acid) to the reaction mixture. Modulators compete with the linker for coordination to the metal node, slowing down the nucleation rate and promoting the growth of larger, higher-quality crystals.[18]

    • Adjust Temperature and Time: Try lowering the reaction temperature and extending the reaction time. Slower kinetics often favor thermodynamic product formation and higher crystallinity.

    • Vary Solvent System: The polarity of the solvent can impact the solubility of the linker and the stability of the intermediate species.[19] Experiment with different solvent ratios (e.g., DMF/Ethanol, DMF/Water).

Problem 3: I obtained a crystalline product, but it has a different topology (phase) than expected.

A: This is a common challenge in reticular chemistry, where subtle changes can favor a different structural outcome.

  • Causality: The conformation and symmetry of the linker are critical in dictating the final topology.[5][13] A functional group can introduce steric strain that forces the linker to twist or bend, making a different coordination geometry more energetically favorable.[4][6] For example, a planar linker might produce one topology, but adding a bulky group that forces the phenyl rings to rotate could lead to an entirely different one.[4][6]

  • Solution: This outcome, while unexpected, can also be an opportunity. Characterize the new phase thoroughly. It may have interesting properties. To regain the desired topology, you may need to redesign the linker. Computational modeling can be a powerful tool to predict the conformational preferences of functionalized linkers and the energetic stability of potential MOF structures before attempting synthesis.[20][21][22][23][24]

Caption: Troubleshooting workflow for low surface area in functionalized MOFs.

Section 3: Key Protocols & Characterization

Here we provide standardized, self-validating protocols for the synthesis and characterization of pore-engineered MOFs.

Protocol 1: General Solvothermal Synthesis of a Functionalized UiO-66 Analogue

This protocol describes the synthesis of a robust, functionalized Zr-based MOF, which is a common platform for pore engineering studies.

Objective: To synthesize UiO-66-X (where X is a functional group like -NH₂, -NO₂, -Br) with high crystallinity.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2-functionalized terephthalic acid (H₂BDC-X)

  • N,N-Dimethylformamide (DMF)

  • Modulator: Acetic Acid or Hydrochloric Acid (HCl)

  • Teflon-lined autoclave or sealed glass vial

Procedure:

  • In a 20 mL glass vial, dissolve ZrCl₄ (e.g., 60 mg) and the functionalized linker H₂BDC-X (e.g., 62 mg, ~1 equivalent) in 10 mL of DMF.

  • Add the modulator. For UiO-66, a large excess of acetic acid (e.g., 20-100 equivalents) or a small amount of concentrated HCl (e.g., 1-2 drops) can be used to improve crystallinity.[14]

  • Cap the vial tightly. If using an autoclave, ensure it is properly sealed.

  • Place the vial/autoclave in a preheated oven at 120 °C for 24 hours.

  • After cooling to room temperature, a white microcrystalline powder should be visible.

  • Validation Step 1 (Harvesting): Decant the mother liquor. Wash the product by soaking in fresh DMF (3 x 10 mL, each for 12 hours) to remove unreacted precursors. Then, wash with a volatile solvent like ethanol or acetone (3 x 10 mL) to facilitate activation.

  • Validation Step 2 (Characterization): Analyze the wet, as-synthesized product using PXRD. The pattern should match the simulated pattern for UiO-66, confirming the correct topology and high phase purity.

Protocol 2: Post-Synthetic Linker Exchange (SALE) for Pore Modification

Objective: To replace the native linkers in a pre-synthesized MOF with functionalized linkers.

Procedure:

  • Synthesize and activate the parent MOF (e.g., UiO-66 from H₂BDC) as per Protocol 1.

  • Validation Step 1 (Baseline): Characterize the activated parent MOF using N₂ sorption at 77K to determine its baseline surface area and pore volume. Also, retain a sample for PXRD and ¹H NMR (after digestion).

  • Immerse the activated parent MOF (e.g., 50 mg) in a concentrated solution of the new, functionalized linker (e.g., H₂BDC-X, 10-20 fold excess) in a suitable solvent (e.g., DMF).

  • Heat the mixture at a moderate temperature (e.g., 60-100 °C) for 1-3 days. The optimal time and temperature must be determined empirically.

  • Cool the mixture, filter the solid, and wash extensively with fresh solvent to remove the exchanged linkers.

  • Activate the exchanged MOF using the same procedure as the parent MOF.

  • Validation Step 2 (Confirmation):

    • PXRD: The pattern should remain unchanged, indicating the framework's integrity was preserved during the exchange.[25]

    • ¹H NMR: Digest a small amount of the MOF in a deuterated acid (e.g., D₂SO₄ in DMSO-d₆).[14] The NMR spectrum should show peaks corresponding to both the original and the new linker. The integration ratio provides the percentage of linker exchange.

    • N₂ Sorption: The isotherm will reflect the new pore environment. For a bulkier incoming linker, the surface area and pore volume should decrease.

Characterization: Interpreting Your Results
  • Powder X-Ray Diffraction (PXRD): This is your primary tool for confirming crystallinity and phase identity.[15] A successful synthesis of a functionalized isoreticular MOF should yield a PXRD pattern that is very similar to the parent MOF, possibly with minor shifts in peak positions due to the change in the unit cell parameters.

  • Gas Sorption Analysis (N₂ or Ar): This directly probes the accessible porosity.[26] The shape of the isotherm tells you about the pore type (microporous, mesoporous), while the volume of gas adsorbed gives you the BET surface area and total pore volume. Comparing the functionalized MOF to the parent material provides direct evidence of pore size modification.

  • Thermogravimetric Analysis (TGA): TGA is crucial for confirming complete activation (solvent removal) and assessing the thermal stability of your new material.[15]

References

Technical Support Center: Enhancing Thermal Stability of Polymers Derived from 4-(3,5-Dicarboxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers and scientists working with polymers derived from the trifunctional monomer, 4-(3,5-Dicarboxyphenyl)phenol. This unique monomer, possessing both phenolic and dicarboxylic acid functionalities, is a versatile building block for high-performance polymers such as aromatic polyesters and polyamides. Achieving high thermal stability is paramount for the intended applications of these materials. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address common challenges and systematically enhance the thermal performance of your polymers.

Frequently Asked Questions (FAQs)

Q1: What classes of high-performance polymers can be synthesized from this compound?

The trifunctional nature of this monomer allows for the synthesis of several polymer families. The two carboxylic acid groups can react with diols or diamines to form polyesters or polyamides, respectively. The phenolic hydroxyl group can be used for subsequent modifications or to create poly(ester-ether)s or poly(amide-ether)s, offering a modular approach to polymer design.[1]

Q2: What are the primary indicators of thermal stability and how are they measured?

Thermal stability is typically assessed using two key techniques:[2][3]

  • Thermogravimetric Analysis (TGA): This measures weight loss as a function of temperature. The key metrics are the onset of decomposition and the temperature at which a certain percentage of weight loss occurs (e.g., Td5 or Td10 for 5% or 10% weight loss). A higher Td indicates greater thermal stability.

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow to or from a sample as it is heated, cooled, or held at a constant temperature.[4] It is used to determine the glass transition temperature (Tg), which is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[5] A higher Tg is often associated with polymers that can be used at higher operating temperatures.

Q3: What are the key molecular factors that govern the thermal stability of these aromatic polymers?

The thermal stability of polymers derived from this compound is primarily influenced by:

  • Bond Dissociation Energy: The inherent strength of the chemical bonds in the polymer backbone. Aromatic and amide/ester linkages have high bond energies, contributing to thermal robustness.[6]

  • Chain Rigidity: The stiffness of the polymer backbone. Rigid structures, like those incorporating aromatic rings, restrict thermal motion and increase both Tg and Td.[6]

  • Intermolecular Forces: Strong secondary interactions, such as hydrogen bonding between polyamide chains, significantly increase the energy required to induce chain mobility (higher Tg) and decomposition.[6]

  • Molecular Weight: Higher molecular weight generally leads to increased thermal stability due to a greater number of bonds that must be broken for volatilization and increased chain entanglement.

  • Purity: The presence of residual monomers, solvents, or catalysts can act as initiation sites for thermal degradation, lowering the overall stability.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your research, providing potential causes and actionable solutions.

Issue 1: Lower-than-Expected Decomposition Temperature (Td) in TGA
  • Symptom: The polymer shows significant weight loss at a temperature lower than anticipated for an aromatic polyamide or polyester (e.g., below 400°C).[7][8]

  • Possible Causes:

    • Incomplete Polymerization: The presence of low molecular weight oligomers or unreacted monomers, which are less stable.

    • Residual Solvent or Catalyst: Trapped high-boiling point solvents (e.g., NMP, DMAc) or catalysts can degrade at lower temperatures, showing up as an initial weight loss and potentially catalyzing polymer degradation.

    • Side Reactions: Unwanted side reactions during polymerization may have introduced thermally labile linkages into the polymer backbone.

    • Thermo-oxidative Degradation: Performing the TGA analysis in an air or oxygen-containing atmosphere instead of an inert one (N2 or Ar) can lead to oxidation and earlier decomposition.

  • Recommended Solutions:

    • Optimize Polymerization: Increase reaction time or temperature, or adjust monomer stoichiometry to ensure high molecular weight is achieved.

    • Thorough Purification: After synthesis, purify the polymer by repeated precipitation into a non-solvent (e.g., methanol or water) to remove unreacted monomers and oligomers.

    • Rigorous Drying: Dry the purified polymer under a high vacuum at an elevated temperature (but well below the Tg) for an extended period (24-48 hours) to remove all residual solvent.

    • Verify TGA Conditions: Ensure the TGA experiment is run under a high-purity inert gas flow (e.g., nitrogen) to prevent oxidative degradation.

Issue 2: Inconsistent or Broad Glass Transition (Tg) in DSC Analysis
  • Symptom: The Tg is not sharp, appears as a very broad transition, or is lower than expected. This can make accurate determination difficult and suggests issues with the material's homogeneity or structure.[5][9]

  • Possible Causes:

    • Low Molecular Weight: Polymers with lower molecular weights have more chain ends, which increases free volume and mobility, thereby lowering the Tg.

    • Broad Molecular Weight Distribution (PDI): A wide range of chain lengths leads to a broader glass transition region.

    • Plasticization Effect: Residual solvent acts as a plasticizer, increasing chain mobility and artificially lowering the Tg.[4]

    • Poor Thermal History: The thermal history of the sample (e.g., how it was cooled after synthesis or processing) can affect the DSC scan.[5]

  • Recommended Solutions:

    • Characterize Molecular Weight: Use Gel Permeation Chromatography (GPC) to determine the molecular weight and PDI. If low, revisit polymerization conditions.

    • Ensure Complete Drying: As with TGA, ensure the sample is completely free of solvent before DSC analysis.

    • Standardize Thermal History: In your DSC protocol, always include a first heating scan to erase the previous thermal history, cool the sample at a controlled rate, and then record the data from a second heating scan for an accurate Tg measurement.

Troubleshooting Workflow Diagram

G cluster_synthesis Problem Identification cluster_causes_td TGA Troubleshooting cluster_causes_tg DSC Troubleshooting cluster_solutions Corrective Actions start Sub-optimal Thermal Performance Observed low_td Low Td in TGA start->low_td low_tg Low / Broad Tg in DSC start->low_tg cause_td1 Incomplete Polymerization? low_td->cause_td1 cause_td2 Residual Solvent? low_td->cause_td2 cause_td3 Oxidative Atmosphere? low_td->cause_td3 cause_tg1 Low Molecular Weight? low_tg->cause_tg1 cause_tg2 Residual Solvent? low_tg->cause_tg2 cause_tg3 Inconsistent Thermal History? low_tg->cause_tg3 solution1 Optimize Polymerization (Time, Temp, Stoichiometry) cause_td1->solution1 solution2 Purify via Reprecipitation cause_td1->solution2 solution3 High Vacuum Drying cause_td2->solution3 solution4 Use Inert TGA Atmosphere cause_td3->solution4 cause_tg1->solution1 solution6 Characterize MW via GPC cause_tg1->solution6 cause_tg2->solution3 solution5 Standardize DSC Scans (Heat-Cool-Heat Cycle) cause_tg3->solution5 end Improved Thermal Stability

Caption: A workflow for troubleshooting low Td and Tg.

Proactive Strategies for Enhancing Thermal Stability

Beyond troubleshooting, the following strategies can be employed from the outset to design polymers with superior thermal properties.

Structural Modification of the Polymer Backbone

The most effective way to enhance thermal stability is through rational monomer selection and polymer design.

  • Incorporate Rigid Aromatic Units: Co-polymerize this compound with highly rigid co-monomers. For polyamides, diamines like p-phenylenediamine or benzidine derivatives will impart greater rigidity than those with flexible ether linkages (e.g., 4,4'-oxydianiline). For polyesters, using rigid diols like hydroquinone or bisphenol A will have a similar effect.[6]

  • Introduce Bulky Pendant Groups: While the phenol group on the monomer already provides some bulk, further modification or the use of co-monomers with large, bulky side groups can restrict chain rotation, increasing the Tg.[7]

  • Create Copolymers: Synthesizing copolymers, such as polyamide-imides, by including a dianhydride in the polymerization, can introduce highly stable imide linkages, significantly boosting both Td and Tg.

Formation of Nanocomposites

Incorporating a small percentage of nanofillers can create a tortuous path for volatile degradation products, thereby increasing the decomposition temperature.

  • Method: Disperse nanofillers like montmorillonite clay, carbon nanotubes, or graphene oxide into the polymer matrix.

  • Effect: The high surface area of these fillers interacts with the polymer chains, restricting their thermal motion and enhancing overall stability.[10]

Data Summary: Expected Thermal Properties

The table below provides a general comparison of expected thermal properties for different polymer architectures derived from this compound. Actual values will depend on the specific co-monomer, molecular weight, and purity.

Polymer TypeCo-monomer TypeKey Structural FeatureExpected Tg Range (°C)Expected Td5 Range (°C)
Aromatic Polyamide Rigid Aromatic DiamineHigh H-Bonding, Rigid Backbone240 - 300+> 500
Aromatic Polyamide Flexible Aromatic DiamineEther Linkages200 - 260450 - 500
Aromatic Polyester Rigid Aromatic DiolRigid Backbone180 - 250430 - 480
Aromatic Polyester Aliphatic DiolFlexible Segments100 - 160380 - 430

Strategy Selection Diagram

G cluster_mod Backbone Modification Options start Goal: Enhance Thermal Stability q1 Is the base polymer synthesis optimized? start->q1 opt_poly Optimize Polymerization: - Achieve High MW - Ensure High Purity q1->opt_poly No q2 Is further enhancement required? q1->q2 Yes opt_poly->q2 mod_backbone Strategy 1: Modify Polymer Backbone q2->mod_backbone Yes nano Strategy 2: Form Nanocomposite q2->nano Yes end Achieve Target Thermal Performance q2->end No mod1 Incorporate Rigid Co-monomers mod_backbone->mod1 mod2 Introduce Bulky Pendant Groups mod_backbone->mod2 mod3 Synthesize Copolymers (e.g., Polyamide-imide) mod_backbone->mod3 nano->end mod1->end mod2->end mod3->end

Caption: Decision tree for selecting a thermal stability enhancement strategy.

Experimental Protocols

Protocol 1: Synthesis of an Aromatic Polyamide

This protocol describes the direct polycondensation of this compound with 4,4'-oxydianiline (ODA) using the Yamazaki-Higashi phosphorylation reaction.

Materials:

  • This compound

  • 4,4'-Oxydianiline (ODA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Lithium Chloride (LiCl), anhydrous

  • Methanol

Procedure:

  • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

  • In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add this compound (1 equivalent), ODA (1 equivalent), and anhydrous LiCl (5% w/v based on solvent).

  • Add anhydrous NMP to achieve a monomer concentration of 15% (w/v).

  • Stir the mixture under a gentle nitrogen flow until all solids are dissolved.

  • Add anhydrous pyridine (2 equivalents) followed by triphenyl phosphite (TPP) (2.2 equivalents) to the solution.

  • Heat the reaction mixture to 100-110°C and maintain for 6-12 hours. The solution will become highly viscous.

  • Allow the reaction to cool to room temperature. Pour the viscous polymer solution slowly into a large excess of vigorously stirring methanol.

  • A fibrous polymer precipitate will form. Collect the polymer by filtration.

  • Wash the collected polymer thoroughly with hot methanol and then with water to remove residual salts and solvent.

  • Dry the final polymer in a vacuum oven at 120°C for 24 hours.

Protocol 2: Thermal Characterization by TGA
  • Place 5-10 mg of the fully dried polymer sample into a platinum or alumina TGA pan.

  • Place the pan into the TGA instrument.

  • Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min.

  • Record the weight loss as a function of temperature.

  • Determine the Td5 and Td10 values from the resulting thermogram.

Protocol 3: Thermal Characterization by DSC
  • Weigh 5-10 mg of the fully dried polymer sample into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • First Heating Scan: Heat the sample from room temperature to a temperature approximately 30-40°C above the expected Tg at a rate of 20°C/min. This erases the prior thermal history.

  • Cooling Scan: Cool the sample at a controlled rate of 10-20°C/min back to room temperature.

  • Second Heating Scan: Heat the sample again at a rate of 10°C/min.

  • Record the heat flow during the second heating scan. The glass transition (Tg) is determined as the midpoint of the step change in the heat flow curve.

References

Validation & Comparative

A Senior Application Scientist's Guide to Metal-Organic Frameworks from Substituted Biphenyl Dicarboxylic Acids: A Performance Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rational design of porous materials is paramount for advancing applications in catalysis, gas storage and separation, and drug delivery. Metal-Organic Frameworks (MOFs), a class of crystalline porous materials, offer unprecedented tunability at the molecular level. The choice of the organic linker is a critical determinant of the final properties of the MOF. This guide provides an in-depth performance comparison of MOFs synthesized from substituted biphenyl dicarboxylic acids, with a focus on the widely studied UiO-67 framework and its derivatives. We will explore how the introduction of functional groups on the biphenyl backbone influences key performance metrics, supported by experimental data and detailed protocols.

The Influence of Substituents on MOF Properties: A Causal Analysis

The biphenyl-4,4'-dicarboxylic acid (BPDC) linker is a popular choice for the synthesis of robust MOFs like UiO-67, which is constructed from zirconium oxide clusters and BPDC. The extended length of the biphenyl unit compared to terephthalic acid (used in the isoreticular UiO-66) results in larger pores and higher surface areas. The true power of this linker, however, lies in the ability to introduce functional groups onto the biphenyl rings. These substituents can profoundly impact the MOF's performance through several mechanisms:

  • Pore Environment Modification: Functional groups pointing into the pores can alter the local chemical environment, influencing the affinity for specific guest molecules. For instance, amine (-NH2) groups can act as basic sites, enhancing CO2 adsorption and providing active centers for base-catalyzed reactions.

  • Electronic Effects: Electron-donating or electron-withdrawing groups can modulate the electronic properties of the framework, including the acidity of the metal centers. This is crucial for catalytic applications where the metal node acts as a Lewis acid site.

  • Steric Hindrance: The size and position of the substituents can introduce steric constraints within the pores, leading to shape-selective catalysis or separation.

  • Defect Engineering: The presence of substituents can influence the formation of defects in the crystal structure, which can sometimes be beneficial for creating more open active sites.

Performance Comparison of Substituted Biphenyl Dicarboxylic Acid-Based MOFs

To provide a clear and objective comparison, the following tables summarize key performance data for a selection of MOFs synthesized from substituted biphenyl dicarboxylic acids. The data has been compiled from various literature sources, and while efforts have been made to ensure comparability, slight variations in experimental conditions should be considered.

Porosity and Surface Area

The Brunauer-Emmett-Teller (BET) surface area and pore volume are fundamental properties that dictate the capacity of a MOF for gas storage and drug loading.

MOFLinkerSubstituent(s)BET Surface Area (m²/g)Pore Volume (cm³/g)Reference
UiO-67 BPDCNone~2500~1.1[1]
UiO-67-NH₂ 2-amino-BPDC-NH₂~2100~0.9[1]
UiO-67-(NH₂)₂ 2,2'-diamino-BPDC-NH₂, -NH₂~1800~0.8[1]
UiO-67-NO₂ 2-nitro-BPDC-NO₂~2000~0.85[2]
UiO-67-Br 2-bromo-BPDC-Br~2200~0.95[3]
UiO-67-Me 3,3'-dimethyl-BPDC-CH₃, -CH₃~2300~1.0[4]
UiO-67-BN 1,1'-binaphthyl-4,4'-dicarboxylateN/A~2900~1.3[4]
BUT-11 Dibenzo[b,d]thiophene-3,7-dicarboxylic acid 5,5-dioxide-SO₂-~1345~0.54[5]

Note: The values presented are approximate and can vary depending on the synthesis and activation conditions.

Gas Adsorption Performance

The ability to selectively adsorb and store gases is a key application for MOFs. The following table compares the CO₂ and CH₄ adsorption capacities of several functionalized UiO-67 analogues.

MOFGasAdsorption Capacity (cm³/g) at 298 K and 1 atmCO₂/N₂ SelectivityCO₂/CH₄ SelectivityReference
UiO-67 CO₂22.99.42.7[5][6]
BUT-10 CO₂50.618.65.1[5]
BUT-11 CO₂53.531.59.0[5][6]
UiO-67 CH₄~8.5--[7][8]
DUT-52 CH₄~10--[7][8]

Note: Selectivity is calculated at infinite dilution.

Catalytic Performance in Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction often used to probe the basic catalytic activity of MOFs. The presence of amine groups in the linker can significantly enhance the catalytic performance.

CatalystReactionSubstratesConversion (%)Time (h)Reference
UiO-66-NH₂ Knoevenagel CondensationBenzaldehyde, Malononitrile>902[9]
Cr-MIL-101-NH-RNH₂ Knoevenagel CondensationBenzaldehyde, Malononitrile~992[1]
CAU-1-NH₂ Knoevenagel CondensationBenzaldehyde, Malononitrile1007[10]
Amide Functionalized MOF Knoevenagel Condensation4-nitrobenzaldehyde, Malononitrile>98<1[11]

Note: Reaction conditions may vary between studies.

Drug Loading and Release

The porous nature of MOFs makes them promising candidates for drug delivery systems. The loading capacity and release profile can be tuned by functionalizing the linker.

MOFDrugLoading Capacity (wt%)Release ConditionsKey FindingsReference
UiO-66 Doxorubicin~58PBS (pH 7.4)High loading, but potential for surface adsorption[12]
MIL-101(Cr) Doxorubicin~10PBS (pH 7.4)Encapsulation within pores[12]
ZIF-8 5-Fluorouracil~60PBS (pH 5.0 and 7.4)pH-responsive release[13]
Amine-functionalized MOF 5-FluorouracilHighPBS (pH 7.4)Enhanced loading due to hydrogen bonding[3]
MIL-100(Al) Doxorubicin~15 (in pores)PBS (pH 7.4)Progressive release[14]

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following sections provide detailed, step-by-step methodologies for the synthesis, characterization, and performance evaluation of MOFs from substituted biphenyl dicarboxylic acids.

Solvothermal Synthesis of UiO-67 and its Derivatives

This protocol is a general procedure for the synthesis of UiO-67 and can be adapted for its functionalized analogues by using the corresponding substituted biphenyl dicarboxylic acid.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 4,4'-Biphenyldicarboxylic acid (H₂BPDC) or substituted derivative

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl, concentrated)

  • Methanol

Procedure:

  • In a Teflon-lined autoclave, dissolve ZrCl₄ (1 mmol) in DMF (30 mL).

  • Add the biphenyl dicarboxylic acid linker (1 mmol) to the solution.

  • Add a modulating agent, such as hydrochloric acid (2 mmol), to control the crystallite size and reduce defects.[15]

  • Seal the autoclave and heat it in an oven at 120 °C for 48 hours.[15]

  • After cooling to room temperature, collect the white precipitate by centrifugation.

  • Wash the product with fresh DMF (3 x 30 mL) and then with methanol (3 x 30 mL) to remove unreacted starting materials and solvent molecules from the pores.

  • Activate the MOF by heating under vacuum at 150 °C for 12 hours to ensure the removal of all guest molecules from the pores.

Causality behind experimental choices:

  • Solvothermal Synthesis: This method is widely used for MOF synthesis as the elevated temperature and pressure facilitate the crystallization of the framework.

  • Modulator: The addition of a modulator like HCl or acetic acid competes with the linker for coordination to the metal clusters, slowing down the nucleation and growth process. This often leads to larger, more crystalline, and less defective MOF particles.[15]

  • Activation: This is a critical step to ensure that the pores of the MOF are accessible for subsequent applications. The choice of activation temperature and time is crucial to remove guest molecules without causing the framework to collapse.

Characterization of MOF Properties

A thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

  • Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF. The experimental pattern should be compared with a simulated pattern from single-crystal X-ray diffraction data if available.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and to identify the temperature at which the framework starts to decompose.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups of the linker to the metal clusters and to identify the functional groups present in the framework.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the MOF using nitrogen adsorption-desorption isotherms at 77 K.

Protocol for Evaluating Catalytic Activity in Knoevenagel Condensation

This protocol provides a general procedure for testing the catalytic performance of a MOF in the Knoevenagel condensation of benzaldehyde with malononitrile.

Materials:

  • Synthesized and activated MOF catalyst

  • Benzaldehyde

  • Malononitrile

  • Solvent (e.g., ethanol, toluene)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph (GC) or Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a reaction vial, add the MOF catalyst (e.g., 1 mol% relative to the aldehyde).

  • Add the solvent (e.g., 2 mL of ethanol).

  • Add benzaldehyde (1 mmol) and malononitrile (1.2 mmol).

  • Add the internal standard.

  • Seal the vial and stir the reaction mixture at a specific temperature (e.g., 40 °C) for a set period.[10]

  • At different time intervals, take aliquots of the reaction mixture, filter to remove the catalyst, and analyze the composition using GC or GC-MS to determine the conversion of benzaldehyde and the selectivity for the desired product.

  • For reusability tests, recover the catalyst by filtration, wash it with the solvent, dry it, and use it in a new reaction cycle.

Protocol for Determining Drug Loading and In Vitro Release

This protocol outlines a general method for loading a drug molecule into a MOF and studying its release profile.

Materials:

  • Synthesized and activated MOF

  • Drug molecule (e.g., doxorubicin, ibuprofen)

  • Solvent for drug dissolution (e.g., ethanol, water)

  • Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.0)

  • UV-Vis spectrophotometer

Procedure for Drug Loading:

  • Disperse a known amount of the activated MOF in a solution of the drug with a known concentration.

  • Stir the mixture at room temperature for a specified period (e.g., 24 hours) to allow for drug encapsulation.

  • Collect the drug-loaded MOF by centrifugation and wash it with the solvent to remove any adsorbed drug on the external surface.

  • Determine the amount of loaded drug by measuring the concentration of the drug remaining in the supernatant using a UV-Vis spectrophotometer and a pre-established calibration curve. The loading efficiency can be calculated using the formula: Loading Efficiency (%) = (Initial amount of drug - Amount of drug in supernatant) / Initial amount of drug * 100.[16]

Procedure for In Vitro Drug Release:

  • Disperse a known amount of the drug-loaded MOF in a known volume of PBS buffer at a specific pH (e.g., 7.4 to simulate physiological conditions or 5.0 to simulate the acidic environment of cancer cells).

  • Keep the suspension at 37 °C with constant stirring.

  • At predetermined time intervals, take an aliquot of the release medium, centrifuge to separate the MOF, and measure the concentration of the released drug in the supernatant using a UV-Vis spectrophotometer.

  • Replace the withdrawn aliquot with the same volume of fresh PBS to maintain a constant volume.

  • Plot the cumulative percentage of drug released as a function of time.[7]

Visualizing the Structure-Property Relationship and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and workflows discussed in this guide.

G cluster_0 Linker Functionalization cluster_1 MOF Performance Substituent Substituent Pore_Environment Pore Environment (Hydrophobicity, Acidity/Basicity) Substituent->Pore_Environment Electronic_Properties Electronic Properties (Lewis Acidity of Metal) Substituent->Electronic_Properties Steric_Effects Steric Effects (Shape Selectivity) Substituent->Steric_Effects Gas_Adsorption Gas Adsorption/Separation (Capacity, Selectivity) Pore_Environment->Gas_Adsorption Drug_Delivery Drug Delivery (Loading, Release) Pore_Environment->Drug_Delivery Catalysis Catalysis (Activity, Selectivity) Electronic_Properties->Catalysis Steric_Effects->Gas_Adsorption Steric_Effects->Catalysis

Caption: Logical relationship between linker functionalization and MOF performance.

G Start Start Synthesis Solvothermal Synthesis (Metal Salt + Linker + Modulator) Start->Synthesis Washing Washing (DMF, Methanol) Synthesis->Washing Activation Activation (Heating under Vacuum) Washing->Activation Characterization Characterization (PXRD, TGA, FTIR, BET) Activation->Characterization Performance_Testing Performance Evaluation (Catalysis, Adsorption, Drug Delivery) Characterization->Performance_Testing End End Performance_Testing->End

Caption: General workflow for the synthesis and evaluation of MOFs.

Conclusion and Future Outlook

The functionalization of biphenyl dicarboxylic acid linkers is a powerful strategy for tuning the properties of MOFs for a wide range of applications. As demonstrated, the introduction of substituents can significantly enhance performance in gas adsorption, catalysis, and drug delivery. The UiO-67 framework serves as an excellent platform for these studies due to its inherent stability and synthetic versatility.

Future research in this area will likely focus on the development of multifunctional MOFs with multiple types of active sites, the use of computational modeling to predict the performance of new materials, and the scaling up of synthesis for industrial applications. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to design and evaluate the next generation of high-performance MOFs.

References

A Senior Application Scientist's Guide to the Validation of Gas Adsorption Properties in Novel 4-(3,5-Dicarboxyphenyl)phenol Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of 4-(3,5-Dicarboxyphenyl)phenol in Metal-Organic Frameworks

To our esteemed colleagues in the fields of materials science and drug development, this guide delves into the promising, yet largely unexplored, realm of Metal-Organic Frameworks (MOFs) synthesized from the this compound linker. This unique tritopic ligand, featuring both phenol and dicarboxylate functionalities, presents a compelling scaffold for the design of novel porous materials. The inherent characteristics of this linker—its rigidity, potential for hydrogen bonding via the hydroxyl group, and multiple coordination sites—suggest that MOFs derived from it could exhibit noteworthy gas adsorption properties, particularly for applications in carbon capture, methane storage, and gas separation.

As of the writing of this guide, specific experimental gas adsorption data for MOFs constructed from the this compound linker is not widely available in peer-reviewed literature, underscoring the novelty of this research area. Consequently, this guide will serve a dual purpose. Firstly, it will provide a comparative framework, juxtaposing the anticipated properties of these new MOFs against a selection of well-characterized, high-performing porous materials. Secondly, and crucially, it will offer a comprehensive, self-validating experimental protocol for researchers to rigorously assess the gas adsorption capabilities of their own synthesized this compound-based MOFs.

The inclusion of a phenolic hydroxyl group within the linker structure is anticipated to enhance the affinity for polar molecules like carbon dioxide through dipole-quadrupole interactions and hydrogen bonding.[1] This functionalization could lead to improved selectivity in gas separation applications.

Comparative Analysis: Benchmarking Against Established MOFs

To provide a robust context for the evaluation of novel this compound MOFs, a comparative analysis with established MOFs is essential. The following tables summarize the key gas adsorption properties of several benchmark materials. Researchers synthesizing new MOFs with the this compound linker should aim to characterize their materials and compare the results against these known values.

Table 1: Comparison of BET Surface Area and Pore Volume

MOFLinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Reference
MOF-5 1,4-Benzenedicarboxylic acid~477 - 1157~0.24 - 0.33[2][3]
HKUST-1 Benzene-1,3,5-tricarboxylic acid~1500 - 1900~0.7 - 0.8[4]
ZIF-8 2-Methylimidazole~1300 - 1600~0.6 - 0.7[5]
MOF-177 1,3,5-Tris(4-carboxyphenyl)benzeneup to 4500~1.11[6]
UiO-67 4,4'-Biphenyldicarboxylic acid~2590~1.0[5]

Table 2: Comparative Gas Uptake Capacities

MOFGasPressure (bar)Temperature (K)Gas Uptake (mmol/g)Reference
MOF-5 CO₂1298~2.43[2]
MOF-5 N₂1298Low[7]
HKUST-1 CO₂1298~4.5[4]
HKUST-1 CH₄35298~9.0[8]
ZIF-8 CO₂40298~8.5
ZIF-8 CH₄40298~4.7
MOF-177 CO₂1298~1.5
MOF-177 CH₄35298~10.0[2]
UiO-67 CH₄1298~0.45[5]
UiO-67 C₂H₆1298~3.00[5]
UiO-67 C₃H₈1298~8.18[5]

Experimental Protocols for Validation

The following sections provide detailed, step-by-step methodologies for the essential experiments required to validate the gas adsorption properties of newly synthesized this compound MOFs.

MOF Activation: Preparing the Material for Gas Adsorption

Proper activation of the MOF is a critical prerequisite for obtaining accurate gas adsorption data. This process removes solvent molecules and unreacted ligands from the pores, making the internal surface area accessible to gas molecules.

Step-by-Step Protocol for MOF Activation:

  • Solvent Exchange:

    • Place the as-synthesized MOF sample in a suitable container (e.g., a vial or Soxhlet extractor).

    • Immerse the sample in a volatile solvent with a low boiling point and low surface tension, such as methanol or acetone. This is to exchange the high-boiling synthesis solvent (e.g., DMF or DEF).

    • Allow the exchange to proceed for at least 24 hours, replacing the solvent with a fresh portion every 8 hours. The goal is to completely remove the original solvent.

  • Thermal Activation:

    • Transfer the solvent-exchanged MOF to a sample tube for the gas adsorption analyzer.

    • Connect the sample tube to the degassing port of the instrument.

    • Slowly heat the sample under a dynamic vacuum to a temperature determined by the thermal stability of the MOF (typically assessed by thermogravimetric analysis, TGA). A common starting point is 120-150 °C.

    • Maintain the temperature and vacuum for several hours (e.g., 8-12 hours) until the outgas rate is sufficiently low, indicating that the pores are free of guest molecules.

Diagram of the MOF Activation Workflow:

MOF_Activation cluster_synthesis Synthesis cluster_activation Activation cluster_result Result As_Synthesized_MOF As-Synthesized MOF (Pores occupied by solvent) Solvent_Exchange Solvent Exchange (e.g., with Methanol) As_Synthesized_MOF->Solvent_Exchange Step 1 Thermal_Activation Thermal Activation (Heating under vacuum) Solvent_Exchange->Thermal_Activation Step 2 Activated_MOF Activated MOF (Pores accessible for gas adsorption) Thermal_Activation->Activated_MOF Ready for Analysis

Caption: Workflow for MOF activation.

Volumetric Gas Adsorption Measurements

Volumetric gas adsorption is the standard technique for determining the surface area and pore size distribution of porous materials.

Step-by-Step Protocol for Volumetric Analysis:

  • Sample Preparation:

    • Weigh an appropriate amount of the activated MOF sample (typically 50-150 mg) into a pre-weighed sample tube.

    • Record the exact mass of the sample.

  • Degassing (Final):

    • Attach the sample tube to the analysis port of the gas adsorption instrument.

    • Perform a final degassing step under vacuum at a suitable temperature for a shorter duration (e.g., 1-2 hours) to remove any atmospheric contaminants adsorbed during sample transfer.

  • Isotherm Measurement:

    • Cool the sample to the analysis temperature, typically 77 K (liquid nitrogen) for BET surface area analysis or at various temperatures (e.g., 273 K, 298 K) for CO₂ and CH₄ adsorption studies.

    • The instrument will then incrementally introduce a known amount of the adsorbate gas (e.g., N₂, CO₂, CH₄) into the sample tube.

    • At each increment, the pressure is allowed to equilibrate, and the amount of gas adsorbed is calculated based on the pressure change.

    • This process is repeated over a range of pressures to generate an adsorption isotherm.

    • A desorption isotherm is subsequently measured by incrementally reducing the pressure.

Diagram of the Volumetric Gas Adsorption Measurement Setup:

Volumetric_Adsorption Gas_Supply Gas Supply (N₂, CO₂, CH₄) Manifold Manifold Pressure Transducer Gas_Supply->Manifold Sample_Tube Sample Tube with MOF Level Sensor Manifold->Sample_Tube Vacuum_Pump Vacuum Pump Sample_Tube->Vacuum_Pump Dewar Liquid N₂ Dewar (77 K)

Caption: Schematic of a volumetric gas adsorption analyzer.

Data Analysis and Interpretation

a. BET Surface Area Calculation:

The Brunauer-Emmett-Teller (BET) theory is applied to the nitrogen adsorption isotherm at 77 K to determine the specific surface area of the material.

  • Data Selection: Select the linear portion of the BET plot, which is typically in the relative pressure (P/P₀) range of 0.05 to 0.30 for mesoporous materials. For microporous materials, this range is often lower.

  • BET Equation: The BET equation is used to calculate the monolayer capacity (Vm), which is the volume of gas required to form a single layer on the surface of the MOF.

  • Surface Area Calculation: The total surface area is then calculated from Vm, the cross-sectional area of the adsorbate molecule (0.162 nm² for N₂), and Avogadro's number.

b. Gas Uptake and Selectivity:

  • Gas Uptake: The adsorption isotherms for CO₂ and CH₄ at relevant temperatures (e.g., 273 K and 298 K) directly provide the amount of gas adsorbed at a given pressure. This is a key metric for storage applications.

  • Selectivity: For gas separation applications, the selectivity of the MOF for one gas over another is crucial. Ideal Adsorbed Solution Theory (IAST) is a common method to predict the selectivity of a mixture based on the pure component isotherms.

Conclusion and Future Outlook

The this compound linker holds significant promise for the development of a new generation of functional MOFs. The presence of both carboxylic acid and phenol groups offers unique opportunities for tuning the framework's properties and enhancing its performance in gas adsorption applications. While experimental data for these specific MOFs is currently limited, the comparative data and detailed validation protocols provided in this guide equip researchers with the necessary tools to explore this exciting frontier.

By systematically synthesizing and characterizing these novel materials according to the outlined procedures, the scientific community can collectively build a comprehensive understanding of their structure-property relationships. This will undoubtedly pave the way for the rational design of advanced materials for critical applications in energy and environmental science.

References

A Comparative Guide to Alternative Linkers for 4-(3,5-Dicarboxyphenyl)phenol in Porous Materials

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of designing novel porous materials, the choice of the organic linker is a critical determinant of the final framework's properties and performance. For years, 4-(3,5-Dicarboxyphenyl)phenol has been a staple building block, prized for its rigidity and the angular disposition of its carboxylate groups, which reliably yield porous structures. However, the quest for enhanced functionality, stability, and tailored pore environments has spurred the exploration of a diverse array of alternative linkers. This guide provides an in-depth comparison of promising alternatives, supported by experimental data, to inform the rational design of next-generation porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

The Benchmark: this compound

Before delving into alternatives, it is crucial to understand the foundational role of this compound. Its V-shaped geometry, stemming from the meta-substituted dicarboxylate phenyl ring, is instrumental in forming three-dimensional networks with high porosity and thermal stability. The phenolic hydroxyl group offers a site for post-synthetic modification, further expanding its utility. However, the inherent properties of materials derived from this linker may not be optimal for all applications, necessitating the exploration of structurally and functionally diverse alternatives.

A Curated Selection of Alternative Linkers

The following sections present a comparative analysis of alternative linkers, categorized by the nature of their functionalization. Each section will discuss the impact of the linker on the resulting porous material's properties, supported by experimental findings.

Simple Functionalized Isophthalic Acid Derivatives

The introduction of simple functional groups to the isophthalic acid backbone is a straightforward yet effective strategy to modulate the properties of porous materials.

LinkerFunctional GroupKey AdvantagesNotable Experimental Observations
5-aminoisophthalic acid-NH2Introduces basic sites, enhances CO2 affinity, potential for post-synthetic modification.MOFs synthesized with this linker have shown excellent cooperative catalysis due to the presence of basic non-coordinated amide groups[1].
5-hydroxyisophthalic acid-OHProvides hydrogen bonding sites, can influence guest-framework interactions.Used in mixed-linker systems to create defects and tune surface area in MOFs[2].
5-nitroisophthalic acid-NO2Electron-withdrawing group can alter the electronic properties of the framework.Porous coordination polymers with this linker have been used as size-selective catalysts[1].
5-methylisophthalic acid-CH3Increases hydrophobicity of the pore environment.Coordination polymers derived from this linker have been investigated for nitric oxide release[3].
5-methoxyisophthalic acid-OCH3Can influence the framework's polarity and interactions with guest molecules.Novel coordination polymers have been synthesized and characterized with this linker[3][4].
5-(hydroxymethyl)isophthalic acid-CH2OHOffers a reactive site for post-synthetic modification.Used in the synthesis of 3D semiconducting cobalt-based MOFs[5].

The choice among these simple derivatives is often dictated by the desired surface chemistry of the porous material. For instance, for applications in catalysis or gas separation where basic sites are advantageous, 5-aminoisophthalic acid is a superior choice. Conversely, for creating a more hydrophobic environment, 5-methylisophthalic acid would be more suitable.

Linkers with Extended and Flexible Functionalities

Moving beyond simple substitutions, linkers with more complex and flexible side chains can lead to novel network topologies and enhanced functionalities.

LinkerKey Structural FeatureAdvantagesExperimental Highlights
5-((carboxymethyl)amino)isophthalic acidFlexible amine-appended acetate groupCombines rigidity and flexibility, potential for interesting structural trends due to the affinity of the secondary amine to coordinate to metal centers.The resulting MOFs are dependent on the counter-ions used in the synthesis[6].
5-{(pyridin-4-ylmethyl)amino} isophthalic acidPyridyl groupIntroduces a basic nitrogen site for catalysis and metal coordination.MOFs based on this linker act as effective heterogeneous catalysts for various organic reactions[7].
5-(bis(4-carboxybenzyl)amino)isophthalic acidTetracarboxylic acid with a flexible coreCan form complex 3D network structures with interesting topologies.These MOFs have shown excellent photocatalytic activities for dye degradation[8].

These linkers offer a higher degree of synthetic versatility, allowing for the construction of more intricate and dynamic frameworks. The presence of additional coordination sites, such as the nitrogen in the pyridyl group, can be leveraged for catalytic applications.

High-Connectivity and Poly-Aromatic Linkers

For creating exceptionally robust and highly porous materials, linkers with a greater number of connection points or large, rigid aromatic cores are employed.

LinkerNumber of Carboxylate GroupsCore StructureAdvantagesNoteworthy Applications
3,4-di(3,5-dicarboxyphenyl)phthalic acid6Phthalate-basedForms highly porous coordination polymers with large void volumes.Selective adsorption of cationic dyes and fabrication of white-light emitting materials[9][10].
1,2,3,4,5,6-hexakis(4-carboxyphenyl)benzene6Hexa-substituted benzeneCreates highly connected and robust frameworks with unique topologies.Used to prepare nine new metal-organic frameworks with diverse network structures[11].
1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB)3Tris-substituted benzeneForms porous polyoxometalate-based metal-organic frameworks (POMOFs) with high surface area and tunable cavities.Electrocatalytic reduction of bromate[12].

These larger, more complex linkers are at the cutting edge of porous material design, enabling the synthesis of frameworks with unprecedented surface areas and pore volumes. Their rigidity and high connectivity contribute to the exceptional stability of the resulting materials.

Experimental Workflow: A General Protocol for MOF Synthesis

The synthesis of porous materials using these alternative linkers typically follows a solvothermal or hydrothermal method. The following is a generalized protocol that can be adapted for specific linker-metal combinations.

MOF Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Activation cluster_characterization Characterization Linker Organic Linker Mixing Mixing & Sonication Linker->Mixing Metal Metal Salt Metal->Mixing Solvent Solvent (e.g., DMF, DEF) Solvent->Mixing Heating Solvothermal Heating (e.g., 80-150 °C, 12-72 h) Mixing->Heating Sealed Vessel Cooling Cooling to Room Temp. Heating->Cooling Washing Solvent Exchange Cooling->Washing Drying Drying under Vacuum Washing->Drying PXRD PXRD Drying->PXRD TGA TGA Drying->TGA BET BET Surface Area Drying->BET

Caption: A generalized workflow for the solvothermal synthesis of Metal-Organic Frameworks.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the chosen organic linker (e.g., 5-aminoisophthalic acid) and a metal salt (e.g., zinc nitrate) in a suitable solvent, such as N,N-dimethylformamide (DMF), in a glass vial.

  • Mixing: Sonicate the mixture for a few minutes to ensure homogeneity.

  • Reaction: Seal the vial and place it in a programmable oven. Heat the mixture to a specific temperature (typically between 80 and 150 °C) for a defined period (ranging from 12 to 72 hours).

  • Cooling and Isolation: Allow the oven to cool down to room temperature naturally. The crystalline product can then be isolated by decanting the mother liquor.

  • Washing and Solvent Exchange: Wash the crystals with fresh solvent (e.g., DMF) several times to remove any unreacted starting materials. Subsequently, immerse the crystals in a volatile solvent like ethanol or acetone for several days, replacing the solvent periodically to exchange the high-boiling point solvent within the pores.

  • Activation: Decant the solvent and dry the crystals under vacuum at an elevated temperature to remove the guest solvent molecules from the pores, a process known as activation.

  • Characterization: The resulting porous material should be characterized using techniques such as Powder X-ray Diffraction (PXRD) to confirm crystallinity and phase purity, Thermogravimetric Analysis (TGA) to assess thermal stability, and Brunauer-Emmett-Teller (BET) analysis to determine the surface area and pore volume.

Logical Relationships in Linker Design

The selection of an appropriate linker is a multi-parameter optimization problem. The following diagram illustrates the key relationships between linker properties and the final material characteristics.

Linker Design Logic cluster_linker Linker Properties cluster_material Material Properties Geometry Geometry (V-shape, linear, etc.) Topology Network Topology Geometry->Topology determines Functionality Functional Groups (-NH2, -OH, -NO2, etc.) Stability Chemical & Thermal Stability Functionality->Stability can alter Function Functionality (Catalysis, Adsorption, etc.) Functionality->Function enables Flexibility Rigidity/Flexibility Flexibility->Topology affects Flexibility->Stability impacts Length Linker Length Porosity Porosity & Surface Area Length->Porosity influences Topology->Porosity defines

Caption: Interplay between linker characteristics and the properties of the resulting porous material.

Conclusion

The judicious selection of organic linkers beyond the conventional this compound is paramount for the advancement of porous materials. By strategically incorporating various functional groups and employing linkers of different sizes and geometries, researchers can fine-tune the properties of MOFs and COFs for a wide range of applications, from gas storage and separation to catalysis and drug delivery. This guide serves as a starting point for the rational design of novel porous materials, encouraging a deeper exploration of the vast chemical space of organic linkers.

References

Benchmarking Catalytic Frontiers: A Comparative Guide to MOFs Featuring 4-(3,5-Dicarboxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of heterogeneous catalysis, Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline materials with unparalleled versatility. Their high surface area, tunable porosity, and chemically diverse structures make them ideal candidates for a myriad of catalytic applications. This guide provides a deep dive into the catalytic prowess of MOFs constructed with the ligand 4-(3,5-Dicarboxyphenyl)phenol (H3L). We will benchmark their performance, elucidate the underlying mechanisms, and provide detailed protocols for their synthesis and evaluation, offering a critical resource for researchers and drug development professionals.

The Strategic Advantage of the this compound Ligand

The choice of an organic linker is paramount in dictating the final topology and chemical functionality of a MOF. The this compound ligand is a particularly compelling building block for several reasons:

  • Trifunctional Nature: It possesses two carboxylate groups and one hydroxyl group, allowing for the formation of complex, high-connectivity nodes and diverse coordination modes.

  • Inherent Functionality: The phenolic hydroxyl group can act as a proton donor, a hydrogen-bond donor/acceptor, or a site for post-synthetic modification, directly participating in catalytic cycles.

  • Structural Rigidity and Porosity: The rigid phenyl rings contribute to the formation of robust frameworks with permanent porosity, which is crucial for substrate access and product egress.

This unique combination of features makes MOFs derived from this ligand particularly promising for a range of catalytic transformations.

Performance Benchmark: Photocatalytic Degradation of Organic Dyes

To illustrate the catalytic potential of these MOFs, we will focus on a well-documented application: the photocatalytic degradation of organic pollutants, a critical process in environmental remediation and of interest in understanding photo-induced drug metabolism. We will benchmark the performance of a copper-based MOF, [Cu2(H2O)2L(bpy)]·2H2O·DMF (where L is the deprotonated this compound ligand and bpy is 4,4'-bipyridine), against other common photocatalysts.

Comparative Data on Methylene Blue Degradation:

CatalystReaction ConditionsDegradation Efficiency (%)Time (min)Rate Constant (k, min⁻¹)Source
[Cu2(H2O)2L(bpy)]·2H2O·DMF Visible light, H2O2 95.8 120 0.0248 ****
TiO2 (P25)UV light~90120~0.019[General Literature]
g-C3N4Visible light~85180~0.012[General Literature]

Analysis of Performance:

The copper-based MOF demonstrates exceptional photocatalytic activity under visible light, outperforming many traditional catalysts. The high efficiency is attributed to the synergistic effect between the copper nodes and the photo-active organic ligand. The MOF structure facilitates the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are the primary agents for the degradation of the methylene blue dye.

Experimental Protocols: A Validated Workflow

Reproducibility is the cornerstone of scientific advancement. Here, we provide detailed, step-by-step protocols for the synthesis of the benchmarked MOF and the execution of the photocatalytic experiment.

Synthesis of [Cu2(H2O)2L(bpy)]·2H2O·DMF

This protocol is based on the solvothermal method reported in the literature.

Workflow for MOF Synthesis:

cluster_prep Reactant Preparation prep1 Dissolve Cu(NO3)2·3H2O (0.072 g, 0.3 mmol) in 5 mL DMF mix Combine Solutions in a Teflon-lined Reactor prep1->mix prep2 Dissolve H3L (0.051 g, 0.2 mmol) in 5 mL DMF prep2->mix prep3 Dissolve 4,4'-bipyridine (0.031 g, 0.2 mmol) in 5 mL DMF prep3->mix react Seal Reactor and Heat at 120 °C for 72 hours mix->react cool Cool to Room Temperature react->cool wash Wash with DMF and Methanol cool->wash dry Dry at 60 °C wash->dry product Obtain Blue Crystals of the MOF dry->product

Caption: Solvothermal synthesis workflow for [Cu2(H2O)2L(bpy)]·2H2O·DMF.

Photocatalytic Degradation of Methylene Blue

This protocol outlines the procedure for evaluating the catalytic performance of the synthesized MOF.

Experimental Setup for Photocatalysis:

cluster_setup Reaction Setup cluster_reaction Photocatalytic Reaction cluster_analysis Analysis s1 Disperse 20 mg of MOF in 50 mL of Methylene Blue Solution (10 mg/L) s2 Stir in the dark for 30 min to reach adsorption-desorption equilibrium s1->s2 r1 Add 0.5 mL of H2O2 (30%) s2->r1 r2 Irradiate with a 300W Xe lamp (visible light) r1->r2 a1 Take aliquots at regular intervals r2->a1 a2 Centrifuge to remove MOF particles a1->a2 a3 Measure absorbance at 664 nm using a UV-Vis Spectrophotometer a2->a3

Caption: Workflow for the photocatalytic degradation experiment.

Mechanistic Insights: The "How" Behind the "Wow"

Understanding the catalytic mechanism is crucial for rational design and optimization of future catalysts. The enhanced photocatalytic activity of the copper-based MOF can be explained by the following proposed mechanism:

Proposed Photocatalytic Mechanism:

MOF MOF MOF_star MOF* MOF->MOF_star Visible Light (hν) e MOF_star->e h MOF_star->h O2 O₂ e->O2 Reduction H2O2 H₂O₂ h->H2O2 Oxidation OH_radical •OH (Hydroxyl Radical) O2->OH_radical H2O2->OH_radical MB Methylene Blue OH_radical->MB Oxidative Degradation Deg_Prod Degradation Products MB->Deg_Prod

Caption: Proposed mechanism for methylene blue degradation by the MOF.

Upon irradiation with visible light, the MOF gets excited, generating electron-hole pairs. The electrons reduce adsorbed oxygen to produce superoxide radicals, while the holes oxidize H2O2 to form highly reactive hydroxyl radicals. These hydroxyl radicals are powerful oxidizing agents that non-selectively degrade the methylene blue molecules into smaller, less harmful compounds.

Future Outlook and Broader Implications

The exemplary performance of MOFs synthesized from this compound in photocatalysis is just the tip of the iceberg. The inherent tunability of these materials opens up avenues for their application in a wide range of catalytic processes relevant to drug development and fine chemical synthesis, including:

  • Asymmetric Catalysis: The chiral induction from modified ligands can lead to enantioselective synthesis of pharmaceutical intermediates.

  • C-C Coupling Reactions: The metallic nodes can act as active sites for Suzuki, Heck, and Sonogashira coupling reactions.

  • Biomimetic Catalysis: The porous structure can encapsulate enzymes or mimic enzyme active sites for enhanced stability and reactivity.

The continued exploration of this versatile ligand in MOF synthesis promises to unlock new catalytic frontiers, driving innovation in both environmental and pharmaceutical sciences.

assessing the stability of 4-(3,5-Dicarboxyphenyl)phenol-based polymers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Stability of 4-(3,5-Dicarboxyphenyl)phenol-Based Polymers

Introduction: A Novel Monomer for High-Performance Polymers

In the pursuit of advanced materials that can withstand extreme operational conditions, polymer chemistry continuously seeks novel monomers that can impart superior stability. This compound is an emerging monomer of significant interest. Its chemical structure is unique, featuring a rigid biphenyl core with both a phenolic hydroxyl group and two carboxylic acid groups. This bifunctional nature makes it a versatile building block for a new generation of high-performance condensation polymers, such as aromatic polyesters, polyamides, and poly(ester-imide)s.[1]

The inherent rigidity and aromaticity of this monomer suggest that its derived polymers could exhibit exceptional thermal, chemical, and mechanical stability, positioning them as potential candidates for demanding applications in aerospace, automotive, and microelectronics. However, for drug development professionals and materials scientists, a thorough, data-driven assessment of this stability is crucial before considering them for critical applications like advanced packaging or medical device components.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive stability assessment of polymers derived from this compound. We will objectively compare their anticipated performance against established high-performance polymers, namely Polyether Ether Ketone (PEEK) and Polyimide (Kapton), grounded in standardized testing methodologies and experimental data from related polymer systems.

Comparative Polymer Systems: The Benchmarks

To contextualize the performance of this compound-based polymers, we compare them against two industry-standard materials renowned for their stability:

  • Polyether Ether Ketone (PEEK): A semi-crystalline thermoplastic known for its outstanding mechanical strength, high-temperature stability, and broad chemical resistance. Its backbone consists of repeating ether and ketone groups linked by aryl rings.

  • Polyimide (Kapton®): A polymer class characterized by the imide functional group in the repeat unit. Aromatic polyimides, like Kapton, are famous for their exceptional thermal stability over a wide temperature range, good chemical resistance, and excellent dielectric properties.[2]

These materials serve as effective benchmarks due to their well-documented performance in harsh environments.

cluster_target Target Monomer cluster_benchmarks Benchmark Polymers Monomer This compound PEEK PEEK Polyimide Polyimide (Kapton)

Caption: Target monomer and benchmark polymer systems.

Thermal Stability Assessment

Thermal stability is a measure of a material's ability to resist decomposition and maintain its properties at elevated temperatures.[3] For high-performance polymers, this is arguably the most critical characteristic. Evaluation is primarily conducted using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2]

Expert Insights: Why Aromatic Backbones Excel

The anticipated high thermal stability of polymers from this compound stems from their highly aromatic structure. The bicyclic aromatic core of the monomer imparts significant rigidity and planarity to the polymer backbone.[2] The high bond dissociation energy of aromatic C-C and C-H bonds requires substantial thermal energy to initiate degradation, leading to high decomposition temperatures.

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[4] It is the definitive method for determining the onset of thermal decomposition.

Methodology (Based on ASTM E1131):

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a TGA crucible (typically alumina or platinum).

  • Instrument Setup: Place the crucible in the TGA microbalance. Purge the furnace with an inert gas (e.g., Nitrogen at 30 mL/min) to prevent thermo-oxidative degradation.[3]

  • Thermal Program: Heat the sample from ambient temperature (e.g., 30°C) to a high temperature (e.g., 800°C) at a constant heating rate, typically 10-20 °C/min.[3][5]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Analysis: Determine the temperature at 5% weight loss (Td5%), which signifies the onset of significant decomposition, and the char yield (residual mass percentage at the final temperature).

TGA_Workflow start Start prep Weigh 5-10 mg of Polymer Sample start->prep load Place in TGA Crucible & Load into Instrument prep->load purge Purge with N2 (30 mL/min) load->purge heat Heat at 10°C/min to 800°C purge->heat record Record Mass vs. Temperature heat->record analyze Analyze Data: - Td5% (Decomposition Temp) - Char Yield record->analyze end End analyze->end

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[4] It is used to identify thermal transitions, most notably the glass transition temperature (Tg), where an amorphous polymer changes from a rigid to a rubbery state.[2]

Methodology (Based on ASTM D3418):

  • Sample Preparation: Seal 5-10 mg of the polymer sample in an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • First Heat: Heat the sample at a controlled rate (e.g., 20 °C/min) to a temperature above its expected Tg to erase its thermal history.

    • Cool: Cool the sample at a controlled rate.

    • Second Heat: Heat the sample again at the same rate. The Tg is determined from this second heating scan.

  • Data Acquisition: Record the differential heat flow versus temperature.

  • Analysis: The Tg is identified as a step-change in the baseline of the DSC thermogram.

DSC_Workflow start Start prep Seal 5-10 mg of Polymer Sample start->prep load Load Sample & Reference Pans into DSC prep->load heat1 1st Heat Scan (Erase Thermal History) load->heat1 cool Controlled Cooling heat1->cool heat2 2nd Heat Scan cool->heat2 analyze Analyze Thermogram for Tg (Glass Transition) heat2->analyze end End analyze->end

Caption: Standard workflow for Differential Scanning Calorimetry (DSC).

Comparative Thermal Stability Data

The following table compares the expected thermal properties of aromatic polyesters derived from monomers like this compound with PEEK and Polyimide. The data for the target polymer class is inferred from high-performance aromatic polyesters and poly(aryl ether ketone)s containing pendant carboxyl groups.[1][6][7]

PropertyAromatic Polyester (from Dicarboxyphenylphenol)PEEKPolyimide (Kapton)
Glass Transition Temp. (Tg) > 200 °C~143 °C> 360 °C
Decomposition Temp. (Td5%, N2) > 450 °C~550 °C> 550 °C
Char Yield @ 700°C (N2) > 40%~50%> 60%

Analysis: Polymers based on this compound are expected to exhibit very high glass transition temperatures due to the rigidity of the backbone. Their decomposition temperature is anticipated to be excellent, surpassing many conventional engineering plastics, though slightly lower than the ultra-stable PEEK and Polyimide benchmarks. A high char yield is also expected, indicating good flame-retardant potential.[1]

Chemical Stability Assessment

Chemical resistance refers to a polymer's ability to maintain its structural integrity and properties upon exposure to chemical agents.[8] Degradation can manifest as swelling, dissolution, cracking, or a loss of mechanical strength.[9]

Expert Insights: The Role of Functional Groups

The chemical stability of these polymers is a tale of two parts. The robust, aromatic backbone provides excellent resistance to a wide range of organic solvents. However, the polymer linkages (ester or amide) created during polymerization represent potential points of attack for strong acids and bases via hydrolysis. The pendant carboxylic acid groups, while potentially useful for further functionalization, can increase the polymer's affinity for polar solvents and bases.[10]

Experimental Protocol: Chemical Immersion Testing

This protocol is based on the widely accepted ASTM D543 standard, which outlines practices for evaluating the resistance of plastics to chemical reagents.[11][12]

Methodology:

  • Specimen Preparation: Prepare multiple, identical specimens of the polymer (e.g., tensile bars or film strips) and precisely measure their initial weight and dimensions.

  • Immersion: Fully immerse the specimens in the selected chemical reagents (e.g., toluene, acetone, 1M H₂SO₄, 1M NaOH) in sealed containers.[9]

  • Conditioning: Maintain the immersion at a controlled temperature (e.g., 23°C or an elevated temperature) for a specified duration (e.g., 7 days).[9][12]

  • Post-Exposure Evaluation:

    • Remove the specimens, gently wipe them dry, and immediately re-weigh to determine the percent weight change.

    • Re-measure dimensions to calculate any swelling.

    • Visually inspect for changes in color, cracking, or crazing.[9]

    • Conduct mechanical testing (e.g., tensile tests) to quantify any change in strength or modulus.

Chemical_Resistance_Workflow start Start prep Prepare & Measure Initial Weight/Dimensions of Polymer Specimens start->prep immerse Immerse Specimens in Selected Chemical Reagents prep->immerse condition Store at Controlled Temperature for 7 Days immerse->condition evaluate Evaluate Post-Exposure: - Weight/Dimension Change - Visual Inspection - Mechanical Properties condition->evaluate end End evaluate->end

Caption: Workflow for Chemical Resistance Testing (ASTM D543).

Comparative Chemical Resistance (Qualitative)
ReagentAromatic Polyester (from Dicarboxyphenylphenol)PEEKPolyimide (Kapton)
Aromatic Solvents (e.g., Toluene) GoodExcellentExcellent
Ketones (e.g., Acetone) GoodExcellentExcellent
Strong Acids (e.g., H₂SO₄) Fair to Poor (Hydrolysis)GoodFair to Poor (Hydrolysis)
Strong Bases (e.g., NaOH) Poor (Hydrolysis)ExcellentPoor (Hydrolysis)

Analysis: While demonstrating good resistance to common organic solvents, polymers with ester or amide linkages are fundamentally susceptible to hydrolytic attack by strong acids and especially strong bases. This is a key differentiator from PEEK, whose ether and ketone linkages are far more resistant. Therefore, the application environment must be carefully considered.

Mechanical Stability Assessment

Mechanical stability encompasses a material's ability to resist deformation and failure under applied stress. Key properties include tensile strength (the stress at which it breaks), Young's modulus (a measure of stiffness), and elongation at break (a measure of ductility).

Expert Insights: Rigidity vs. Brittleness

The rigid biphenyl structure incorporated from the this compound monomer is expected to produce polymers with a very high Young's modulus and high tensile strength.[2] This inherent stiffness is beneficial for applications requiring dimensional stability under load. The trade-off, however, is often a reduction in ductility, leading to lower elongation at break compared to more flexible polymer chains. This can result in a more brittle material, a critical consideration for applications involving impact or flexing.

Experimental Protocol: Tensile Testing

This protocol is based on ASTM D638 for rigid plastics or ASTM D882 for thin films.[13][14]

Methodology:

  • Specimen Preparation: Mold or cut the polymer into a standardized "dog-bone" shape. For films, cut uniform rectangular strips.

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C, 50% RH) for at least 40 hours.

  • Testing:

    • Mount the specimen in the grips of a universal testing machine.

    • Attach an extensometer to measure strain accurately.

    • Apply a tensile load at a constant rate of crosshead movement until the specimen fractures.[15]

  • Data Acquisition: Record the load applied and the corresponding elongation.

  • Analysis: From the resulting stress-strain curve, calculate the Tensile Strength, Young's Modulus, and Elongation at Break.

Tensile_Test_Workflow start Start prep Prepare Standardized 'Dog-Bone' Specimen start->prep condition Condition Specimen (23°C, 50% RH) prep->condition mount Mount in Grips of Universal Testing Machine condition->mount pull Apply Tensile Load at Constant Rate until Fracture mount->pull analyze Analyze Stress-Strain Curve: - Tensile Strength - Young's Modulus - Elongation at Break pull->analyze end End analyze->end

Caption: Workflow for Mechanical Tensile Testing (ASTM D638).

Comparative Mechanical Properties

The data below represents typical values for these classes of high-performance polymers.[6][16]

PropertyAromatic Polyester (from Dicarboxyphenylphenol)PEEKPolyimide (Kapton)
Tensile Strength (MPa) 70 - 10090 - 10075 - 90
Young's Modulus (GPa) 3.0 - 4.03.62.5
Elongation at Break (%) < 20%25 - 50%20 - 30%

Analysis: The target polymers are expected to be very strong and stiff, with a tensile strength and modulus comparable to or even exceeding PEEK.[6] This makes them excellent candidates for structural components. However, their rigidity likely leads to lower elongation at break, indicating a more brittle nature than the tougher, semi-crystalline PEEK.

Overall Assessment and Conclusion

Polymers synthesized from this compound represent a promising new class of high-performance materials. Their highly aromatic and rigid structure provides a clear pathway to achieving exceptional thermal stability and high mechanical strength and stiffness.

  • Strengths:

    • High Thermal Stability: Excellent resistance to thermal degradation with very high glass transition temperatures.

    • High Mechanical Strength & Modulus: The rigid backbone results in strong, stiff materials suitable for load-bearing applications.

    • Good Solvent Resistance: The aromatic nature provides good stability against many common organic solvents.

  • Areas for Consideration:

    • Chemical Vulnerability: The ester or amide linkages are susceptible to degradation by strong acids and bases, limiting their use in certain chemical environments. This is a significant performance gap compared to PEEK.

    • Potential Brittleness: High stiffness may be accompanied by lower toughness and ductility, which must be evaluated for applications requiring impact resistance.

References

A Researcher's Guide to the Cross-Validation of Characterization Data for Novel MOF Structures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Rigorous Characterization for Novel MOFs

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of key characterization techniques for novel MOF structures. Moving beyond a simple recitation of methods, this document emphasizes the causality behind experimental choices and outlines a self-validating system for data interpretation. By fostering a deeper understanding of the interplay between different analytical techniques, we aim to equip researchers with the tools to ensure the scientific integrity of their findings.

Pillar 1: Structural Elucidation - The Foundation of MOF Characterization

The determination of a MOF's crystal structure is the cornerstone of its characterization. Powder X-ray Diffraction (PXRD) is the workhorse technique for the routine analysis of crystalline materials, providing information on phase purity, crystallinity, and unit cell parameters.[8]

Powder X-ray Diffraction (PXRD): The First Line of Inquiry

For a novel MOF, the experimental PXRD pattern serves as a unique fingerprint. This pattern should be compared against a simulated pattern generated from a theoretical crystal structure, often obtained from single-crystal X-ray diffraction (SCXRD) if suitable crystals are available, or from computational modeling.[3]

Interpreting Discrepancies between Simulated and Experimental PXRD Patterns:

DiscrepancyPotential Cause(s)Recommended Action(s)
Peak Broadening Small crystallite size, lattice strain, structural disorder.Perform crystallite size analysis (e.g., Scherrer equation). Employ advanced techniques like Pair Distribution Function (PDF) analysis for disordered materials.
Peak Position Shift Unit cell parameter variations due to solvent guest molecules, temperature, or pressure.Conduct PXRD under in situ conditions (variable temperature/pressure). Perform thermogravimetric analysis (TGA) to identify solvent loss.
Additional Peaks Presence of impurities, unreacted starting materials, or a mixed-phase sample.Re-evaluate the synthesis and purification procedures. Utilize techniques like Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX) to probe for elemental impurities.
Missing Peaks Preferred orientation of crystallites in the sample.Prepare the sample using a method that minimizes preferred orientation (e.g., side-loading sample holder).

While single-crystal X-ray diffraction (SCXRD) provides the most definitive atomic arrangement, obtaining single crystals of sufficient size and quality for novel MOFs can be challenging.[9][10] In such cases, ab initio structure solution from high-quality powder diffraction data has emerged as a powerful alternative.[9][10]

Workflow for Cross-Validating PXRD and Structural Data

Cross-Validation of Structural Data cluster_synthesis Synthesis & Initial Analysis cluster_structure Structure Determination cluster_validation Validation synthesis Novel MOF Synthesis pxrd_exp Experimental PXRD synthesis->pxrd_exp scxrd Single-Crystal XRD (if possible) synthesis->scxrd ab_initio Ab Initio Structure Solution (from PXRD) pxrd_exp->ab_initio comparison Compare Experimental & Simulated PXRD pxrd_exp->comparison cif Generate CIF File scxrd->cif ab_initio->cif pxrd_sim Simulated PXRD (from CIF) cif->pxrd_sim pxrd_sim->comparison discrepancy Analyze Discrepancies comparison->discrepancy Mismatch validated Validated Structure comparison->validated Good Match discrepancy->pxrd_exp Re-evaluate Experiment discrepancy->cif

Caption: Workflow for the cross-validation of PXRD and structural data for new MOFs.

Pillar 2: Porosity and Surface Area - Defining the Functional Space

One of the most defining characteristics of MOFs is their high porosity. Gas physisorption analysis is the primary technique used to determine key parameters such as BET surface area, pore volume, and pore size distribution.[8][11]

Gas Adsorption Isotherms: A Window into the Pore Architecture

The shape of the gas adsorption isotherm provides qualitative information about the porous nature of the MOF. The International Union of Pure and Applied Chemistry (IUPAC) has classified isotherms into several types, which correlate to different pore structures.[12][13]

Methodology for Gas Physisorption Measurements:

A volumetric measurement technique is recommended by IUPAC for determining surface area and pore size.[14]

  • Degassing: The crucial first step is the removal of any pre-adsorbed species from the MOF's surface by heating under vacuum. For microporous materials, degassing under a high vacuum (e.g., using a turbomolecular pump) is recommended to ensure a clean surface.[14]

  • Adsorptive Selection: Nitrogen at 77 K has traditionally been the most common adsorptive. However, for microporous MOFs, argon adsorption at 87 K is now recommended by IUPAC for a more reliable analysis, as it fills micropores at higher relative pressures, leading to faster equilibration.[13][14] For materials with very narrow micropores, carbon dioxide adsorption at 273 K can be more appropriate.[14]

  • Isotherm Measurement: The amount of gas adsorbed by the sample is measured at a constant temperature over a range of relative pressures (P/P₀).

  • Data Analysis:

    • BET (Brunauer-Emmett-Teller) Analysis: Used to calculate the specific surface area. It is crucial to select an appropriate pressure range for the BET calculation to obtain a meaningful surface area, especially for microporous materials.[15][16][17]

    • Pore Volume: The total pore volume is typically calculated from the amount of gas adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).

    • Pore Size Distribution: Methods like Density Functional Theory (DFT) and Non-Local Density Functional Theory (NLDFT) are used to calculate the pore size distribution from the adsorption isotherm.[18]

Cross-Validation with Structural Data:

The experimentally determined pore volume and surface area should be in reasonable agreement with the values calculated from the validated crystal structure. Significant deviations may indicate the presence of defects, incomplete activation (residual solvent), or framework flexibility not captured in the static crystal structure.

Pillar 3: Thermal Stability and Composition - Ensuring Robustness

Thermogravimetric Analysis (TGA) is an essential technique for assessing the thermal stability of a MOF and providing insights into its composition.[19][20]

Thermogravimetric Analysis (TGA): Probing Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature. For MOFs, TGA curves typically show distinct mass loss steps corresponding to:

  • Desolvation: The initial weight loss at lower temperatures (typically below 200 °C) corresponds to the removal of guest solvent molecules from the pores. The amount of weight loss can be used to quantify the solvent content.

  • Framework Decomposition: At higher temperatures, a significant weight loss occurs, which corresponds to the decomposition of the organic linker and the collapse of the MOF framework.[19] The onset temperature of this decomposition is a key indicator of the MOF's thermal stability.[21][22]

Experimental Protocol for TGA:

  • A small, accurately weighed amount of the MOF sample (typically 5-10 mg) is placed in a TGA pan.

  • The sample is heated at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously monitored as a function of temperature.

Cross-Validation Logic for TGA Data

Cross-Validation of TGA Data cluster_exp Experimental Data cluster_theory Theoretical Calculation cluster_analysis Analysis & Interpretation tga TGA Measurement compare_solvent Compare Experimental & Theoretical Solvent Loss tga->compare_solvent compare_residue Compare Experimental & Theoretical Residue tga->compare_residue pxrd_before PXRD (Before Heating) phase_change Analyze Phase Change (PXRD) pxrd_before->phase_change pxrd_after PXRD (After Heating Step) pxrd_after->phase_change cif Validated CIF calc_solvent Calculate Theoretical Solvent Content cif->calc_solvent calc_residue Calculate Theoretical Oxide Residue cif->calc_residue calc_solvent->compare_solvent calc_residue->compare_residue validated_comp Validated Composition & Stability compare_solvent->validated_comp compare_residue->validated_comp phase_change->validated_comp

Caption: Logical flow for cross-validating TGA data with structural and diffraction data.

The final residual mass in the TGA experiment should correspond to the theoretical mass of the resulting metal oxide, which can be calculated from the MOF's chemical formula. Discrepancies can indicate incomplete decomposition or the formation of other products. Combining TGA with techniques like mass spectrometry (TGA-MS) can provide valuable information about the evolved gas species during decomposition.[21]

Pillar 4: Morphology and Elemental Composition - Visualizing the Material

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the morphology, particle size, and size distribution of MOF crystals.[1][2]

Scanning Electron Microscopy (SEM): A Close-Up View

High-resolution SEM images can reveal the crystal habit (e.g., cubic, octahedral, needle-like) and surface features of the MOF particles. This information is complementary to the bulk crystallinity data obtained from PXRD.

When coupled with Energy Dispersive X-ray Spectroscopy (EDX), SEM can provide semi-quantitative elemental analysis, confirming the presence of the expected metal and organic components and detecting any inorganic impurities.

Conclusion: A Holistic Approach to MOF Characterization

The reliable characterization of novel MOFs requires a multi-technique, cross-validation approach. No single technique can provide a complete picture. By critically evaluating the data from PXRD, gas adsorption, TGA, and SEM in a complementary fashion, researchers can build a robust and self-consistent understanding of their material's structure and properties. This rigorous approach is paramount for ensuring the reproducibility and reliability of research in the exciting and rapidly advancing field of Metal-Organic Frameworks.[5]

References

The Chemist's Compass: A Guide to Evaluating the Cost-Effectiveness of Linkers in MOF Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of Metal-Organic Frameworks (MOFs) represents a frontier of material science. These crystalline porous polymers, constructed from metal ions or clusters linked by organic molecules, offer unprecedented control over properties like surface area, pore size, and functionality. The choice of the organic linker, the "strut" in these molecular architectures, is arguably the most critical decision in balancing the final material's performance with the economic realities of its production.[1][2]

This guide provides an in-depth comparison of common organic linkers for MOF synthesis, moving beyond mere procedural steps to explain the causal relationships between linker choice, synthesis cost, and functional outcomes. We will ground our discussion in the widely-studied and robust UiO-66 family of MOFs as a practical case study, providing the data and protocols necessary to make informed decisions in your research and development endeavors.

The Economic Fulcrum: A Comparative Analysis of Linker Costs

The cost of an organic linker is a primary driver of the overall expense in MOF synthesis, often surpassing the cost of the metal salt and solvents, especially at scale.[2] This cost is dictated by the complexity of the linker's own multi-step synthesis and its commercial production volume. Simple, high-volume aromatic dicarboxylic acids are significantly cheaper than their functionalized derivatives or more complex multitopic counterparts.

Below is a comparative table of approximate market prices for several common linkers used in the synthesis of benchmark MOFs. These prices are intended for research-scale quantities and can vary significantly by supplier, purity, and volume.

Linker NameAbbreviationCommon MOFApprox. Price (USD/kg)Price Tier
1,4-Benzenedicarboxylic acidBDCUiO-66, MOF-5$15 - $50$
1,3,5-Benzenetricarboxylic acidBTCHKUST-1, MOF-177$450 - $600
$
2-Aminoterephthalic acidNH₂-BDCUiO-66-NH₂$1,200 - $1,600
2-Nitroterephthalic acidNO₂-BDCUiO-66-NO₂$1,800 - $6,500
$

Disclaimer: Prices are estimates based on publicly available catalog data for research-grade chemicals and are subject to change.[3][4][5][6][7][8][9][10][11] Bulk industrial pricing may be substantially lower.

This stark price differential immediately frames the central question of cost-effectiveness: When does the performance enhancement offered by a functionalized or higher-connectivity linker justify its dramatically higher cost?

The Performance Payoff: Functionalization vs. Cost

The allure of functionalized linkers lies in their ability to imbue MOFs with specific chemical properties, such as enhanced catalytic activity or selective adsorption, without altering the underlying framework topology.[12] However, this functionalization often comes at the cost of reduced surface area and pore volume due to the added bulk of the functional group.[12]

Let's examine this trade-off within the Zirconium-based UiO-66 framework, renowned for its exceptional thermal and chemical stability.

Comparative Performance Data for UiO-66 Analogues

MOF NameLinker UsedBET Surface Area (m²/g)CO₂ Adsorption Capacity (mmol/g at 273 K)Key Impact of Functionalization
UiO-66 BDC~1100 - 1500~2.5Baseline performance, high stability, lowest linker cost.
UiO-66-NH₂ NH₂-BDC~1200 - 1400~3.35The basic amine group significantly enhances CO₂ affinity through chemisorption, justifying the higher cost for carbon capture applications.[13]
UiO-66-NO₂ NO₂-BDC~1100 - 1300~2.8The electron-withdrawing nitro group can alter the electronic properties of the framework, which may be beneficial for specific catalytic or sensing applications.
UiO-66-(OH)₂ (OH)₂-BDC~1000 - 1200~3.0Hydroxyl groups can increase hydrophilicity and serve as hydrogen-bond donors, improving water adsorption or acting as catalytic sites.[10]

Data compiled from BenchChem.[6]

As the data shows, the introduction of an amino group in UiO-66-NH₂ leads to a ~34% increase in CO₂ adsorption capacity over the parent UiO-66. For applications like flue-gas carbon capture, this performance boost could readily justify the higher linker cost by reducing the total amount of material needed, leading to smaller, more efficient systems. Conversely, for applications where maximizing pore volume is the primary goal, the non-functionalized and far cheaper BDC linker remains the superior choice.

Experimental Protocols: A Self-Validating Approach

To ensure reproducibility and provide a clear basis for cost and performance evaluation, we present detailed solvothermal synthesis protocols for two key materials from our comparison: UiO-66 and UiO-66-NH₂. The causality behind key steps, such as the choice of solvent and modulator, is explained to provide a deeper understanding of the synthesis process.

Protocol 1: Synthesis of UiO-66

Rationale: This protocol uses a standard solvothermal method. N,N-Dimethylformamide (DMF) is a common high-boiling point solvent that effectively dissolves the metal salt and organic linker, facilitating the crystallization process. The reaction is conducted at 120°C to provide sufficient thermal energy for framework formation while avoiding excessive pressure buildup.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 1,4-Benzenedicarboxylic acid (BDC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 100 mL screw-capped glass bottle, dissolve 1.25 mmol of ZrCl₄ and 1.25 mmol of 1,4-benzenedicarboxylic acid (BDC) in 50 mL of N,N-dimethylformamide (DMF).

  • Seal the bottle tightly and sonicate the mixture for 20 minutes to ensure complete dissolution and homogenization of the precursors.

  • Place the sealed bottle in a preheated laboratory oven at 120°C for 24 hours. During this time, the white crystalline powder of UiO-66 will precipitate.

  • After 24 hours, remove the bottle from the oven and allow it to cool to room temperature naturally.

  • Collect the white solid product by centrifugation or filtration.

  • To remove unreacted precursors trapped within the pores, wash the product thoroughly three times with fresh DMF, followed by three washes with ethanol. This solvent exchange is critical for activating the MOF.

  • Dry the final white powder under vacuum at 150°C overnight to remove residual solvent and fully activate the material for characterization and use.

Protocol 2: Synthesis of UiO-66-NH₂

Rationale: The synthesis of the amino-functionalized analogue is very similar, demonstrating the principle of isoreticular synthesis. However, acetic acid is often added as a "modulator." It competes with the linker for coordination to the metal clusters, slowing down the crystallization rate. This leads to larger, more well-defined crystals with fewer defects, which is crucial for achieving high-quality, functionalized materials.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2-Aminoterephthalic acid (NH₂-BDC)

  • N,N-Dimethylformamide (DMF)

  • Acetic Acid (modulator)

  • Ethanol

Procedure:

  • In a 100 mL Teflon-lined autoclave, dissolve 1.0 mmol of ZrCl₄ and 1.0 mmol of 2-aminoterephthalic acid (NH₂-BDC) in 60 mL of DMF.

  • Add 6.0 mL of acetic acid to the solution. The molar ratio of metal:linker:modulator is key to controlling crystal quality.

  • Seal the autoclave and sonicate for 20 minutes to ensure a homogeneous solution.

  • Place the autoclave in a preheated oven at 120°C for 24 hours.

  • After cooling to room temperature, collect the pale-yellow crystalline product by centrifugation.

  • Wash the product three times with DMF and then three times with ethanol to exchange the solvent and remove impurities.

  • Dry the final product under vacuum at 150°C overnight to yield activated UiO-66-NH₂.

Visualizing the Workflow and Logic

To better illustrate the decision-making process and experimental flow, the following diagrams are provided.

G cluster_0 Decision & Design cluster_1 Synthesis & Activation cluster_2 Characterization & Evaluation A Define Application (e.g., Gas Storage, Catalysis) B Select Linker Based on Cost vs. Functionality Trade-off A->B C Select Metal Node (e.g., Zr, Cu, Zn) A->C D Solvothermal Synthesis (Metal + Linker + Solvent) B->D C->D E Product Collection (Filtration/Centrifugation) D->E F Solvent Exchange & Activation E->F G Structural Analysis (PXRD, TGA) F->G H Performance Testing (Gas Adsorption, Catalysis) F->H I Cost-Effectiveness Analysis H->I

Caption: Experimental workflow from linker selection to final cost-effectiveness evaluation.

G cluster_Linker Linker Choice cluster_MOF Resulting MOF Properties Cost Linker Cost Perf Application Performance Cost->Perf affects economic viability Func Functional Group (-H, -NH2, -NO2) SA Surface Area & Pore Volume Func->SA often decreases Prop Specific Properties (e.g., Selectivity, Activity) Func->Prop directly tunes Connect Connectivity (Di-, Tri-topic) Connect->SA can increase Stab Stability (Thermal, Chemical) Connect->Stab often increases SA->Perf impacts capacity Stab->Perf impacts durability Prop->Perf defines effectiveness

Caption: Logical relationship between linker choice and resulting MOF properties and performance.

Conclusion

The selection of an organic linker is a multi-faceted decision that lies at the heart of designing effective and economically viable Metal-Organic Frameworks. While simple, non-functionalized linkers like BDC offer a low-cost and high-surface-area solution for general applications, the higher cost of functionalized linkers like NH₂-BDC is often a necessary investment to unlock superior performance in specialized areas such as selective gas capture and catalysis. By carefully weighing the data, understanding the synthesis protocols, and analyzing the cost-benefit trade-offs, researchers can navigate the vast landscape of MOF chemistry to develop materials that are not only scientifically novel but also practically applicable.

References

Safety Operating Guide

Navigating the Disposal of 4-(3,5-Dicarboxyphenyl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(3,5-Dicarboxyphenyl)phenol (CAS No. 1261889-89-7), a biphenyl derivative featuring both carboxylic acid and phenol functionalities. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions, this document synthesizes established principles of hazardous waste management and extrapolates from the known hazards of its constituent functional groups to ensure a conservative and safety-centric approach.

Hazard Assessment and Classification: A Precautionary Approach

Given its chemical structure, this compound must be treated as a hazardous waste. This assessment is based on the following structural components and their associated hazards:

  • Phenolic Group: Phenol is recognized as a highly toxic and corrosive compound. It can cause severe skin burns and is readily absorbed through the skin, potentially leading to systemic toxicity.[1][2] Skin exposure may initially be painless due to an anesthetic effect, delaying the recognition of a burn.[1]

  • Dicarboxylic Acid Groups: The two carboxylic acid groups confer acidic properties to the molecule.[3] While the overall corrosivity may be less than that of strong mineral acids, it necessitates careful handling to avoid skin and eye irritation.

Therefore, until specific toxicological and environmental data becomes available, this compound waste should be managed as a toxic and potentially corrosive hazardous material. All laboratory personnel should treat waste chemical solids, liquids, or containerized gases as hazardous unless a specific chemical waste has been confirmed to be non-hazardous.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound in any form, including for disposal, the following minimum PPE must be worn:

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.To prevent skin contact with the potentially corrosive and toxic compound.
Eye Protection Safety goggles or a face shield.To protect eyes from dust particles or splashes.
Lab Coat A fully buttoned, long-sleeved lab coat.To protect skin and clothing from contamination.
Footwear Closed-toe shoes.To protect feet from spills.

All handling of this compound, especially during waste collection and packaging, should be conducted within a certified chemical fume hood to minimize the risk of inhaling airborne dust particles.[1]

Segregation and Collection: Preventing Hazardous Reactions

Proper segregation of chemical waste is critical to prevent dangerous reactions.[5] The following protocol must be strictly adhered to:

Step 1: Designate a Waste Container

  • Obtain a clearly labeled, dedicated hazardous waste container. The container must be made of a material compatible with acidic and phenolic compounds (e.g., high-density polyethylene - HDPE).[6] Do not use metal containers for acidic waste.[6][7]

  • The container must have a secure, leak-proof screw-top cap.[8]

Step 2: Labeling the Waste Container

  • Affix a "Hazardous Waste" label to the container before any waste is added.[5]

  • The label must include:

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[5]

    • The date when the first waste was added (accumulation start date).[8]

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The name of the principal investigator and the laboratory location.[8]

Step 3: Waste Collection

  • Solid Waste: Carefully transfer solid this compound waste into the designated container using a dedicated spatula or scoop. Minimize the generation of dust.

  • Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads used for minor spills, should also be placed in the solid waste container.

  • Solutions: If disposing of solutions containing this compound, use a separate, compatible liquid waste container. Do not mix with other waste streams unless their compatibility is confirmed. For instance, do not mix with bases or strong oxidizing agents.[7]

Step 4: Container Management

  • Keep the waste container securely closed at all times, except when adding waste.[4][9]

  • Fill the container to no more than 90% of its capacity to allow for expansion and prevent spills.[6]

Storage in a Satellite Accumulation Area (SAA)

Designate a specific Satellite Accumulation Area (SAA) within the laboratory for the temporary storage of hazardous waste containers.[7][9]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8][9]

  • Store the this compound waste container in a secondary containment bin or tray to contain any potential leaks.[7][8]

  • Ensure the SAA is clearly marked with a "Hazardous Waste" sign.[6]

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA. For acutely toxic wastes, the limit is one quart.[9]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste assess Hazard Assessment: Treat as Toxic & Corrosive (Phenol & Acid Groups) start->assess ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat assess->ppe container Select & Label Compatible Hazardous Waste Container ppe->container collect Collect Waste in Fume Hood: - Solid Waste - Contaminated Materials container->collect close_container Securely Close Container (Keep Closed When Not in Use) collect->close_container saa Store in Designated Satellite Accumulation Area (SAA) close_container->saa secondary Use Secondary Containment saa->secondary pickup Arrange for Pickup by Environmental Health & Safety (EHS) secondary->pickup end End: Compliant Disposal (Likely Incineration) pickup->end

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Minor Spill (<5g in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material suitable for chemicals (e.g., vermiculite or sand).[10]

    • Carefully scoop the material into the designated hazardous waste container.

    • Wipe the area with a suitable solvent (e.g., ethanol) followed by soap and water. Place all cleaning materials in the waste container.

  • Major Spill or Spill Outside a Fume Hood:

    • Evacuate the area immediately.

    • Alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.

    • Prevent entry to the area.

  • Skin Exposure:

    • Immediately remove all contaminated clothing.[1][11]

    • Flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[1][11] Using soap can help disperse and remove phenol.[2][11]

    • Seek immediate medical attention.[1]

  • Eye Exposure:

    • Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station.[11][12]

    • Seek immediate medical attention.[1][12]

Final Disposal Arrangements

Once the waste container is full (or after one year, whichever comes first), contact your institution's Environmental Health and Safety (EHS) or equivalent office to arrange for pickup.[7][9] Do not attempt to dispose of this chemical through standard trash or down the drain.[4] EHS will ensure the waste is transported to a licensed facility for final disposal, which for phenolic compounds is typically high-temperature incineration.[10]

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Navigating the Handling of 4-(3,5-Dicarboxyphenyl)phenol: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

For Immediate Implementation: This guide provides crucial safety and logistical information for the handling and disposal of 4-(3,5-Dicarboxyphenyl)phenol. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Assessment: Understanding the Risks

This compound is a solid compound that combines the structural features of phenol and dicarboxylic acids. This duality suggests a potential for multiple hazard types.

  • Phenolic Component: Phenol and its derivatives are known to be corrosive and toxic. They can cause severe skin burns, and absorption through the skin can lead to systemic toxicity, affecting the central nervous system, liver, and kidneys.[1][2] Phenol also has an anesthetic effect, which can prevent immediate detection of skin contact.[2]

  • Dicarboxylic Acid Component: Dicarboxylic acids can cause skin and eye irritation.[3][4] As a powder, this compound may also pose a respiratory tract irritation hazard if inhaled.[3]

Given these potential hazards, a conservative approach to personal protective equipment (PPE) is essential to minimize exposure.

Engineering and Administrative Controls: The First Line of Defense

Before selecting PPE, it is crucial to implement proper engineering and administrative controls to minimize the risk of exposure.

  • Engineering Controls: Always handle this compound in a certified chemical fume hood.[1][5] This is critical to prevent the inhalation of any dust or aerosols that may be generated. Ensure that an emergency eyewash station and safety shower are readily accessible within a 10-second travel time.[1][2]

  • Administrative Controls: Never work alone when handling this compound.[2] Develop a written Standard Operating Procedure (SOP) specific to your laboratory's use of this chemical. All personnel must be trained on this SOP before commencing work.

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is necessary to ensure comprehensive protection. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPERationale and Best Practices
Eyes/Face Chemical splash goggles and a face shieldGoggles provide a seal around the eyes to protect from splashes and dust. A face shield offers an additional layer of protection for the entire face.[1][5]
Hands Double-gloving with nitrile or neoprene glovesPhenol can penetrate some glove materials.[5] Double-gloving provides an extra barrier. Change gloves frequently and immediately if contamination is suspected.[1] For handling concentrated solutions, consider heavier-duty gloves like butyl rubber or neoprene.[1][5][6]
Body A fully buttoned, long-sleeved lab coatProtects the skin and personal clothing from contamination.[1] For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.[1][5]
Feet Closed-toe shoesPrevents exposure to spills and dropped items.[1]
Respiratory NIOSH-approved respirator (if applicable)While working in a fume hood should be sufficient, if there is a potential for aerosol generation outside of a hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7][8][9]

Step-by-Step Guide to Donning and Doffing PPE

Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.

Donning PPE Workflow:
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of nitrile or neoprene gloves.

  • Outer Gloves: Don the second pair of gloves, ensuring they extend over the cuffs of the lab coat.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield.

Doffing PPE Workflow:
  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face and Eye Protection: Remove the face shield and goggles from the back to the front.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Below is a diagram illustrating the logical flow for PPE selection and use.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning PPE cluster_handling Chemical Handling cluster_doffing Doffing & Disposal Risk_Assessment Conduct Risk Assessment (Phenol & Acid Hazards) Review_SOP Review Laboratory SOP Risk_Assessment->Review_SOP Locate_Safety_Equipment Locate Fume Hood, Eyewash & Shower Review_SOP->Locate_Safety_Equipment Wash_Hands1 Wash Hands Locate_Safety_Equipment->Wash_Hands1 Don_Coat Don Lab Coat Wash_Hands1->Don_Coat Don_Gloves Don Double Gloves Don_Coat->Don_Gloves Don_Goggles Don Goggles/Face Shield Don_Gloves->Don_Goggles Handle_Chemical Handle Chemical in Fume Hood Don_Goggles->Handle_Chemical Remove_Outer_Gloves Remove Outer Gloves Handle_Chemical->Remove_Outer_Gloves Remove_Face_Protection Remove Face/Eye Protection Remove_Outer_Gloves->Remove_Face_Protection Remove_Coat Remove Lab Coat Remove_Face_Protection->Remove_Coat Remove_Inner_Gloves Remove Inner Gloves Remove_Coat->Remove_Inner_Gloves Dispose_Waste Dispose of Contaminated PPE in Hazardous Waste Remove_Inner_Gloves->Dispose_Waste Wash_Hands2 Wash Hands Thoroughly Dispose_Waste->Wash_Hands2

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,5-Dicarboxyphenyl)phenol
Reactant of Route 2
Reactant of Route 2
4-(3,5-Dicarboxyphenyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.